9H-Pyrido[2,3-b]indole 1-Oxide
Description
Properties
IUPAC Name |
1-hydroxypyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABHFSECJYIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 9H-Pyrido[2,3-b]indole 1-Oxide
Abstract
This technical guide provides a comprehensive examination of the core basic properties of 9H-Pyrido[2,3-b]indole 1-Oxide, also known as α-Carboline N-Oxide. Synthesizing theoretical principles with practical insights, this document is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. The guide delves into the structural and electronic characteristics that govern the basicity of this molecule, supported by discussions on synthesis, spectroscopic characterization, and potential reactivity. While direct experimental data for the title compound is limited, this guide establishes a robust framework for its study by drawing upon established knowledge of heteroaromatic N-oxides and the parent α-carboline scaffold.
Introduction: The Significance of the α-Carboline N-Oxide Scaffold
The 9H-pyrido[2,3-b]indole, or α-carboline, framework is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] The introduction of an N-oxide functionality to the pyridine ring of the α-carboline system significantly alters its electronic properties, solubility, and reactivity, opening new avenues for medicinal chemistry and materials science.[2] this compound (Figure 1) is a molecule of considerable interest due to the unique interplay between the electron-donating indole moiety and the electron-withdrawing N-oxide group. Understanding the basic properties of this compound is fundamental to harnessing its potential in various applications.
Figure 1. Chemical Structure of this compound.
This guide will provide a detailed exploration of the factors influencing the basicity of this compound, methods for its synthesis and characterization, and a discussion of its potential reactivity as a base.
Synthesis of this compound
Synthesis of the Precursor: 9H-Pyrido[2,3-b]indole (α-Carboline)
A reliable method for the synthesis of α-carboline has been reported, which can be adapted for the preparation of the N-oxide precursor.[2]
N-Oxidation of α-Carboline
The introduction of the N-oxide functionality is typically achieved through the oxidation of the corresponding tertiary amine. For heteroaromatic systems like α-carboline, common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[3]
Proposed Synthetic Protocol:
-
Dissolution: Dissolve 9H-pyrido[2,3-b]indole in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the α-carboline solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Basic Properties
The basicity of this compound is a key parameter influencing its behavior in biological and chemical systems.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₈N₂O | [4] |
| Molecular Weight | 184.19 g/mol | [4] |
| CAS Number | 26148-55-0 | [4] |
| Predicted pKa | ~1.0 | Based on pyridine N-oxide[5] |
Understanding the Basicity: An interplay of Structural Features
The basicity of this compound is primarily attributed to the N-oxide oxygen atom, which acts as a Lewis base.[6] However, the overall pKa is a result of the combined electronic effects of the fused ring system.
-
The N-Oxide Group: The N-O bond in heteroaromatic N-oxides is polarized, with a partial negative charge on the oxygen atom, making it a good proton acceptor.[5]
-
The Pyridine Ring: The pyridine ring is inherently electron-withdrawing, which tends to decrease the basicity of the N-oxide compared to aliphatic amine oxides.
-
The Indole Moiety: The indole ring system, particularly the nitrogen atom, can influence the overall electron density of the molecule. The indolyl nitrogen is itself weakly acidic.
The pKa of pyridine N-oxide is approximately 1.0, which is significantly lower than that of pyridine (pKa ≈ 5.2).[5] This is a general trend for aromatic N-oxides. Therefore, it is anticipated that this compound will be a weak base with a pKa in a similar range. For comparison, a derivative of the parent 9H-pyrido[2,3-b]indole has been reported to have a pKa of 5.5.[7][8]
Protonation Site
The most likely site of protonation in this compound is the oxygen atom of the N-oxide group. This is due to the high electron density and accessibility of the lone pairs on the oxygen. Protonation would lead to the formation of a hydroxylammonium cation.
Caption: Equilibrium of protonation of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not available in the searched literature, the expected features can be predicted based on the parent α-carboline and the known effects of N-oxidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The introduction of the N-oxide group is expected to cause a downfield shift of the protons on the pyridine ring, particularly those in the ortho and para positions to the nitrogen atom. The indole protons would be less affected.
-
¹³C NMR: Similar to the proton NMR, the carbon atoms in the pyridine ring, especially those adjacent to the N-oxide, will experience a significant deshielding effect.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration, which typically appears in the range of 1200-1300 cm⁻¹. The N-H stretching vibration of the indole ring is expected around 3300-3500 cm⁻¹.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of the compound upon protonation.[1]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Add a small aliquot of the stock solution to each buffer solution to maintain a constant concentration of the analyte.
-
Record the UV-Vis spectrum for each solution.
-
Analyze the data: The pKa can be determined by plotting the absorbance at a specific wavelength (where the neutral and protonated forms have different absorptivities) against the pH and fitting the data to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Reactivity Profile
The N-oxide functionality introduces unique reactivity to the α-carboline scaffold.
-
Lewis Basicity: As discussed, the N-oxide oxygen is a Lewis basic site and can coordinate to Lewis acids.[6]
-
Deoxygenation: The N-oxide can be deoxygenated to the parent α-carboline using various reducing agents (e.g., PCl₃, PPh₃).
-
Directing Group in C-H Functionalization: The N-oxide group can act as a directing group for the functionalization of C-H bonds in the pyridine ring, particularly at the C2 position.[5]
Conclusion
This compound is a fascinating molecule with a rich chemical profile. Its basic properties are governed by the interplay of the N-oxide group and the fused aromatic system. While direct experimental data on its pKa and spectroscopic characteristics are yet to be widely reported, this guide provides a solid foundation for its synthesis, characterization, and further investigation. The insights provided herein are intended to empower researchers to explore the full potential of this promising scaffold in drug discovery and beyond.
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An In-depth Technical Guide to the Structural Elucidation of α-Carboline N-oxides
Executive Summary
The α-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds. The introduction of an N-oxide moiety to this heterocyclic system profoundly alters its physicochemical properties, including polarity, solubility, and metabolic profile, often modulating its biological activity. Consequently, the unambiguous structural confirmation of α-carboline N-oxides is a critical step in drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of these compounds. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, multi-technique approach that ensures scientific rigor and trustworthiness. We will delve into the core analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—presenting them as a self-validating system for definitive characterization.
Part 1: The α-Carboline N-oxide Moiety: Synthesis and Properties
The α-Carboline Core: A Scaffold of Significance
The carboline ring system, consisting of a pyridine ring fused to an indole skeleton, is a cornerstone of alkaloid chemistry.[1] Derivatives of β-carbolines, the most studied isomers, exhibit a vast range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] The α-carboline isomer, while less common, also represents a promising framework for the design of novel therapeutics. The planarity and aromaticity of the system allow it to participate in various biological interactions, including DNA intercalation.[4]
The N-oxide Functional Group: A Physicochemical Modulator
The conversion of the pyridine nitrogen in α-carboline to its corresponding N-oxide introduces a highly polar, dative N⁺–O⁻ bond.[5] This transformation has several important consequences:
-
Increased Polarity and Solubility: The N-oxide group significantly increases the molecule's polarity, which can improve aqueous solubility and alter its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modulated Basicity: N-oxidation reduces the basicity of the pyridine nitrogen, affecting how the molecule interacts with physiological targets.
-
Altered Electronic Properties: The introduction of the oxygen atom changes the electronic distribution within the aromatic system, which can be readily observed by spectroscopic methods.[6]
Synthetic Considerations
α-Carboline N-oxides are typically synthesized by the direct oxidation of the parent α-carboline. Common oxidizing agents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[5][7] A critical aspect of characterization is to confirm the absence of residual oxidants, particularly H₂O₂, which can be difficult to remove and may interfere with biological assays.[5] The synthesis may also yield isomeric byproducts, such as hydroxylated carbolines, necessitating a robust analytical strategy to ensure the correct structure is identified.
Part 2: The Analytical Toolkit for Structure Elucidation
A multi-pronged analytical approach is essential for the unambiguous elucidation of an α-carboline N-oxide structure. The following sections detail the primary techniques, emphasizing not just the "how" but the "why" of their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR is the most powerful tool for determining the precise chemical environment of each atom in the molecule. The formation of the N-oxide has predictable and diagnostic effects on the NMR spectra.
Causality & Expertise: The "N-oxide Effect" The N⁺–O⁻ group exerts a strong electron-withdrawing inductive effect and alters the resonance contributions within the aromatic system. This leads to a significant downfield (higher ppm) shift for adjacent nuclei (α-protons and α-carbons) and smaller, but still noticeable, shifts for nuclei at the β and γ positions.[5][8][9] Quantifying these "N-oxide effects" by comparing the spectra of the N-oxide with its parent amine provides compelling evidence for the N-oxide's presence and location.[10]
¹H and ¹³C NMR:
-
¹H NMR: Expect the proton on the carbon adjacent to the N-oxide (C1) and the proton on the fused benzene ring peri to the N-oxide (C9) to be the most significantly shifted downfield.
-
¹³C NMR: The carbons directly bonded to the N-oxide (C1 and C9a) will experience the largest downfield shifts, often >10 ppm.[10] The effect diminishes with distance.
Data Presentation: Predicted ¹³C NMR "N-oxide Effects"
| Position | Typical Shift in Parent α-Carboline (ppm) | Expected "N-oxide Effect" (Δδ in ppm)[10] | Predicted Shift in N-oxide (ppm) |
| α-Carbons (C1, C9a) | ~125-140 | +7 to +12 | ~135-150 |
| β-Carbons (C3, C4b) | ~115-130 | -3 to +1 | ~114-131 |
| γ-Carbons (C4, C5a) | ~120-130 | -1 to -5 | ~117-128 |
Note: These are generalized predictions based on related heterocyclic systems. Actual values will vary based on substitution and solvent.
2D NMR for Unambiguous Assignment: Two-dimensional NMR experiments are non-negotiable for trustworthy structural confirmation. They provide a self-validating map of atomic connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by 2 or 3 bonds. This is crucial for piecing together the entire molecular skeleton and definitively placing the N-oxide. For example, a correlation from the C1-proton to the C9a-carbon would be expected.
Experimental Protocol: 2D NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Acquire a gradient-selected HSQC experiment to map ¹J_CH correlations.
-
Acquire a gradient-selected HMBC experiment, optimized for long-range couplings (typically 8 Hz), to map ²J_CH and ³J_CH correlations.
-
-
Data Analysis:
-
Assign all protonated carbons using the HSQC spectrum.
-
Use HMBC correlations from well-resolved proton signals to assign quaternary carbons and build the carboline framework.
-
Critically, look for long-range correlations to the downfield-shifted α-carbons (C1, C9a) to confirm the location of the N-oxide.
-
Caption: Decision workflow for interpreting MS data of a potential N-oxide.
Supporting Spectroscopic Evidence
Infrared (IR) Spectroscopy: While not definitive on its own, IR spectroscopy provides a quick check for the N-O bond. Aromatic N-oxides typically exhibit a characteristic N⁺–O⁻ stretching vibration in the 930-970 cm⁻¹ region. [5]The absence of a broad -OH stretch (~3200-3600 cm⁻¹) can also help rule out a hydroxylated isomer.
X-ray Crystallography: The Unambiguous Gold Standard
When a molecule can be coaxed into forming a single, diffraction-quality crystal, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, revealing the precise spatial arrangement of every atom and confirming bond connectivities, lengths, and angles. [11]While obtaining suitable crystals can be a significant challenge, a successful crystal structure supersedes all other forms of evidence and is the gold standard for publication and patent filings.
Part 3: Integrated Strategy and Conclusion
The robust structural elucidation of an α-carboline N-oxide is not a linear process but an integrated workflow where each piece of data corroborates the others.
Mandatory Visualization: Integrated Elucidation Workflow
Caption: An integrated workflow for robust α-carboline N-oxide structure elucidation.
Conclusion: The structural characterization of α-carboline N-oxides demands a meticulous and multi-faceted analytical strategy. Trustworthy elucidation relies on the synergistic interpretation of data from HRMS, which confirms elemental composition and reveals characteristic thermal lability, and a full suite of 2D NMR experiments, which definitively establish atomic connectivity. Supporting evidence from IR spectroscopy and, when possible, the "gold standard" of X-ray crystallography, completes the analytical dossier. By following the integrated workflow and understanding the causal principles behind the data, researchers can confidently and accurately assign the structures of these important molecules, paving the way for their further development as potential therapeutic agents.
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Endogenous Norharman N-oxide: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Norharman, a naturally occurring β-carboline, has garnered significant attention for its psychoactive properties and its implication in the pathophysiology of several neurological disorders. While the parent compound has been the subject of extensive research, its metabolites, including norharman N-oxide, remain less characterized. This technical guide provides a comprehensive overview of the endogenous occurrence of norharman N-oxide, delving into its biosynthesis, potential physiological and pathological roles, and state-of-the-art analytical methodologies for its detection and quantification. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the roles of β-carbolines in health and disease, offering insights into experimental design and future research directions.
Introduction: The Emerging Significance of Norharman and its Metabolites
Norharman (9H-pyrido[3,4-b]indole) is a rigid, planar aromatic molecule belonging to the β-carboline family of alkaloids. These compounds are found in various plants, tobacco smoke, and cooked foods, and are also synthesized endogenously in mammals.[1][2] The endogenous production of norharman is a critical area of research, as it suggests a potential physiological or pathophysiological role for this compound and its derivatives.
The biological activities of norharman are diverse, ranging from the inhibition of monoamine oxidase (MAO-A and MAO-B) to interactions with various neurotransmitter systems.[3] Its structural similarity to known neurotoxins has led to investigations into its potential role in neurodegenerative diseases such as Parkinson's disease.[4]
Upon entering the systemic circulation, either from exogenous sources or through endogenous synthesis, norharman undergoes metabolic transformation, primarily in the liver. A key metabolic pathway is the N-oxidation of the pyridine nitrogen, leading to the formation of norharman N-oxide. While the focus has historically been on the parent compound, emerging evidence suggests that metabolites can possess their own unique biological activities and may contribute significantly to the overall pharmacological and toxicological profile of the parent drug. This guide will specifically focus on the current understanding of the endogenous occurrence and significance of norharman N-oxide.
Biosynthesis and Metabolism of Norharman N-oxide
The formation of norharman N-oxide is a multi-step process that begins with the endogenous synthesis of norharman and culminates in its enzymatic oxidation.
Endogenous Synthesis of Norharman
The biosynthesis of norharman in the human body is believed to occur through the Pictet-Spengler condensation reaction. This reaction involves the cyclization of an indoleamine, such as tryptamine, with an aldehyde or a-keto acid. Tryptamine itself is derived from the essential amino acid, L-tryptophan.[5] Studies have shown that oral administration of L-tryptophan can lead to increased plasma levels of norharman, supporting its role as a precursor.[5]
Diagram: Proposed Endogenous Biosynthesis of Norharman
Caption: Proposed pathway for the endogenous synthesis of norharman.
Enzymatic Formation of Norharman N-oxide
Once formed, norharman is metabolized by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, the formation of norharman-N(2)-oxide is catalyzed by CYP2E1.[1] This enzymatic reaction involves the addition of an oxygen atom to the nitrogen at position 2 of the pyridine ring. Other metabolites of norharman include hydroxylated derivatives, such as 6-hydroxynorharman and 3-hydroxynorharman, which are formed by other CYP isozymes like CYP1A2 and CYP1A1.[1]
Diagram: Metabolic Pathway of Norharman to Norharman N-oxide
Caption: Enzymatic conversion of norharman to norharman N-oxide.
Physiological and Pathological Implications
The physiological and pathological roles of norharman N-oxide are not yet well-defined and represent a significant knowledge gap. However, by examining the known effects of the parent compound, norharman, we can infer potential areas of interest for its N-oxide metabolite.
Neuroactivity and Neurotoxicity
Norharman is known to exert a range of effects on the central nervous system. It is a potent inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[3] This inhibition can lead to an increase in the synaptic levels of these neurotransmitters, which may contribute to the reported psychoactive effects of β-carbolines.
Furthermore, norharman has been implicated in the pathogenesis of Parkinson's disease. Its structural resemblance to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its ability to induce dopaminergic neurotoxicity in vitro raise concerns about its long-term effects on the brain.[4] Studies in cell cultures have shown that norharman can induce apoptosis and inhibit dopamine biosynthesis.[4][6]
The neurotoxic effects of norharman are thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[2] It is plausible that norharman N-oxide could also contribute to these neurotoxic effects, either directly or by being metabolized back to norharman. The polarity of the N-oxide group may alter its ability to cross the blood-brain barrier and its interaction with cellular targets.
Potential as a Biomarker
Given the association of norharman with neurological disorders, there is interest in its potential, and that of its metabolites, as a biomarker. Elevated plasma levels of norharman have been reported in patients with Parkinson's disease.[4] While there is currently no data on the levels of norharman N-oxide in these patient populations, it is a logical next step to investigate whether this metabolite could serve as a more specific or sensitive biomarker for disease presence or progression. Metabolomics studies of plasma and urine from patients with neurological disorders could reveal the utility of norharman N-oxide as a biomarker.[7][8][9]
Analytical Methodologies for the Quantification of Norharman N-oxide
The accurate quantification of norharman N-oxide in biological matrices is essential for understanding its pharmacokinetics, metabolism, and potential role in disease. While validated methods specifically for norharman N-oxide are not widely published, established protocols for other β-carbolines and N-oxides can be adapted. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is the most common approach.[5][10]
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): This is a common method for extracting β-carbolines from aqueous matrices like plasma and urine. Organic solvents such as diethyl ether or ethyl acetate can be used.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and automated approach to sample cleanup. Reversed-phase or mixed-mode cation exchange cartridges can be employed to retain norharman N-oxide while allowing interfering compounds to be washed away.
Chromatographic Separation
Reversed-phase HPLC is the preferred method for separating β-carbolines.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.
Detection and Quantification
-
Fluorescence Detection: Norharman and its derivatives are naturally fluorescent, allowing for sensitive and selective detection. The excitation and emission wavelengths should be optimized for norharman N-oxide.
-
Mass Spectrometry (MS): LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity. Multiple reaction monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for norharman N-oxide and an internal standard.
Table 1: Comparison of Analytical Techniques for β-Carboline Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-Fluorescence | Separation by HPLC followed by detection of native fluorescence. | High sensitivity, good selectivity for fluorescent compounds. | Not all metabolites may be fluorescent; potential for interference from other fluorescent compounds. |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | High resolution and sensitivity. | Requires derivatization for non-volatile compounds like N-oxides, which can be complex.[10] |
| LC-MS/MS | Separation by HPLC followed by tandem mass spectrometry. | High sensitivity, high specificity, structural information. | Higher instrumentation cost. |
Detailed Experimental Protocol: Quantification of Norharman N-oxide in Human Plasma by LC-MS/MS (Hypothetical)
This protocol is a suggested starting point and should be thoroughly validated.
1. Materials and Reagents:
-
Norharman N-oxide analytical standard (synthesis may be required)
-
Stable isotope-labeled internal standard (e.g., d3-norharman N-oxide)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of norharman N-oxide in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Prepare working solutions for the calibration curve and quality controls by serial dilution of the stock solutions in methanol:water (50:50, v/v).
3. Sample Preparation (SPE):
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
MRM Transitions: To be determined by infusion of the norharman N-oxide standard (e.g., monitor the [M+H]+ ion and its characteristic fragment ions).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of norharman N-oxide in the plasma samples from the calibration curve.
Diagram: Experimental Workflow for Norharman N-oxide Quantification
Caption: A typical workflow for the quantification of norharman N-oxide in biological samples.
Future Directions and Implications for Drug Development
The study of endogenous norharman N-oxide is still in its infancy, and several key areas warrant further investigation:
-
Quantitative Endogenous Levels: Establishing the normal physiological range of norharman N-oxide in healthy individuals and in various disease states is a critical first step.
-
Pharmacological and Toxicological Profiling: In vitro and in vivo studies are needed to determine the specific biological activities of norharman N-oxide. Does it interact with the same targets as norharman? Does the N-oxide group confer unique properties?
-
Role in Neurodegeneration: Further investigation is required to clarify the role of norharman and its N-oxide metabolite in the pathophysiology of neurodegenerative diseases.
-
Drug Development: A deeper understanding of the structure-activity relationships of β-carbolines and their metabolites could inform the design of novel therapeutic agents targeting the central nervous system. The N-oxide functionality can be strategically incorporated into drug candidates to modify their pharmacokinetic and pharmacodynamic properties.[11][12] For example, N-oxidation can increase water solubility and modulate membrane permeability.
Conclusion
Norharman N-oxide is an endogenously produced metabolite of the neuroactive β-carboline, norharman. While our understanding of this compound is currently limited, its potential to contribute to the physiological and pathological effects of its parent compound makes it a subject of significant interest. This technical guide has summarized the current knowledge on the biosynthesis and metabolism of norharman N-oxide and has provided a framework for its analytical quantification. Further research into the biological activities and endogenous levels of norharman N-oxide is crucial and may open new avenues for understanding and treating a range of neurological disorders.
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An In-depth Technical Guide to the Biological Significance of α-Carboline Metabolites
Abstract
The α-carboline (9H-pyrido[2,3-b]indole) scaffold represents a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] As a structural isomer of the more extensively studied β-carbolines, the α-carboline framework is present in a variety of natural products and synthetically derived molecules that exhibit a remarkable breadth of biological activities. These activities span antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a comprehensive analysis of the biological significance of α-carboline metabolites, focusing on their metabolic origins, mechanisms of action, and therapeutic potential. We will explore the causality behind their diverse pharmacological profiles, detail key experimental methodologies for their study, and present a forward-looking perspective on their role in next-generation therapeutics.
Introduction: The α-Carboline Scaffold
Carbolines are tricyclic indole alkaloids classified into four isomers—α, β, γ, and δ—based on the position of the nitrogen atom in the pyridine ring relative to the indole moiety.[1][2] The α-carboline structure, featuring a 9H-pyrido[2,3-b]indole core, has garnered significant attention for the potent bioactivities of its derivatives.[1][2] A classic example is neocryptolepine, an α-carboline alkaloid from the African plant Cryptolepis sanguinolenta, traditionally used to treat malaria and other infectious diseases.[1][2] The unique electronic and steric properties of this scaffold allow for diverse molecular interactions, making it a fertile ground for the development of targeted therapeutics.
Metabolic Pathways and Origins
Understanding the formation and fate of α-carbolines in biological systems is fundamental to appreciating their significance.
Exogenous and Endogenous Sources
While many bioactive α-carbolines are natural products isolated from plants and marine organisms, some derivatives can also be formed through pyrolysis during the high-temperature cooking of food or the burning of tobacco.[3] For instance, 2-amino-α-carboline (AαC) is a recognized mutagenic and carcinogenic heterocyclic amine found in cooked foods.[3] This highlights the dual nature of carboline metabolites, which can be both therapeutic and potentially toxic depending on their structure and context.
Metabolic Transformation
Once in the body, α-carbolines undergo metabolic processing, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. Human, rat, and mouse hepatic microsomes have been shown to catalyze the NADPH-dependent oxidation of AαC.[3]
Key metabolic reactions include:
-
Hydroxylation: The primary route of metabolism, leading to the formation of hydroxylated metabolites such as 3-hydroxy-AαC and 6-hydroxy-AαC, which together can account for about 85% of total metabolism.[3]
-
N-oxidation: A smaller fraction of metabolism involves the formation of N-hydroxy-AαC, a reactive intermediate that can contribute to the compound's mutagenic properties.[3]
The specific CYP isozyme involved is crucial. Studies have demonstrated that human cytochrome P4501A2 (CYP1A2) exhibits high catalytic activity for AαC metabolism.[3] This has significant implications, suggesting that individuals with a rapid CYP1A2 phenotype may be more susceptible to the effects of carcinogenic α-carbolines.[3]
Core Biological Activities and Mechanisms of Action
The biological significance of α-carboline metabolites is defined by their interaction with a diverse array of cellular targets. Their planar, heterocyclic structure is key to many of these interactions.
Anticancer Activity
The most extensively studied property of α-carbolines is their potent anticancer activity, which is exerted through multiple mechanisms.[1][2][4]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of many α-carbolines allows them to intercalate between DNA base pairs. This physical obstruction interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is shared with β-carboline derivatives, which are known to inhibit DNA topoisomerases.
-
Kinase Inhibition: A growing body of evidence points to α-carbolines as potent inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation. A notable target is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose hyperactivation is implicated in several cancers.[5] Novel α-carboline derivatives have been developed as submicromolar inhibitors of ALK, showing efficacy in crizotinib-resistant models.[5] The α-carboline scaffold can act as an ATP mimic, binding to the kinase hinge region.[5]
-
Induction of Apoptosis: Substituted α-carbolines have been shown to induce apoptosis in cancer cell lines, such as the human promyelocytic leukemia cell line HL-60.[6] This is often achieved by modulating the expression of apoptosis-related proteins like caspases.
The following table summarizes the cytotoxic activity of representative α-carboline derivatives against a cancer cell line.
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 6-acetyl-9-(3,5-dimethoxybenzyl) | HL-60 | Potent | [6] |
| Compound B | 6-acetyl-9-(3,4,5-trimethoxybenzyl) | HL-60 | Potent | [6] |
Neuropharmacological Effects
While β-carbolines are well-known for their high affinity for central benzodiazepine receptors, α-carbolines also exhibit significant neuroprotective and CNS activities.[1][4] Their mechanisms are varied and include antioxidant effects and modulation of neuroinflammatory pathways. Research suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease.[1][2]
Anti-inflammatory Activity
Certain α-carboline metabolites demonstrate potent anti-inflammatory properties. For example, N,N-Didesmethylgrossularine-1 (DDMG-1), isolated from the marine ascidian Polycarpa aurata, inhibits the NF-κB signaling pathway.[1][2] It achieves this by preventing the degradation of IκB-α and inhibiting NF-κB's binding to DNA, which in turn reduces the production of pro-inflammatory cytokines like IL-8 and TNF-α.[1][2] This makes such compounds promising leads for treating chronic inflammatory diseases.[1][2]
Antimicrobial and Antiviral Activities
The α-carboline scaffold is also found in compounds with significant activity against bacteria, fungi, and parasites like Plasmodium (the causative agent of malaria).[1][2] The mechanism often involves interfering with microbial DNA replication or other essential metabolic pathways.
Methodologies for Studying α-Carboline Metabolites
Rigorous investigation of α-carboline metabolites requires a combination of analytical, biochemical, and cell-based assays.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method to determine the inhibitory potential of an α-carboline derivative against a target kinase, such as ALK.
Objective: To determine the IC₅₀ value of a test α-carboline compound.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Biotinylated peptide substrate specific for ALK
-
Test α-carboline compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the α-carboline compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of a solution containing the ALK enzyme and the peptide substrate.
-
Initiation: Pre-incubate the plate for 10 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature. The kinase will phosphorylate the substrate by transferring a phosphate group from ATP, generating ADP.
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit.
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Causality: The choice of a luminescence-based ADP detection method like ADP-Glo™ is critical for high-throughput screening due to its sensitivity and broad dynamic range. This allows for the precise quantification of kinase inhibition across a wide range of compound concentrations, providing a robust measure of potency (IC₅₀).
Workflow: Metabolite Identification
Identifying and characterizing α-carboline metabolites from biological matrices (e.g., plasma, urine, microsomes) is essential for understanding their pharmacokinetics and bioactivation.
Challenges and Future Directions in Drug Development
Despite their therapeutic promise, the development of α-carboline-based drugs faces several challenges. Many synthetic strategies are limited by low yields, expensive metal catalysts, or difficulty in obtaining starting materials.[1][2] Furthermore, the potential for off-target effects and toxicity, as seen with AαC, requires careful toxicological profiling.
Future research should focus on:
-
Novel Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic routes to access a wider chemical space of α-carboline derivatives.[1][2]
-
Targeted Delivery: Designing drug delivery systems to improve the bioavailability and tumor-specific targeting of α-carboline anticancer agents, minimizing systemic toxicity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the α-carboline scaffold to optimize potency, selectivity, and pharmacokinetic properties for specific disease targets.[1][2]
-
Biomarker Discovery: Identifying biomarkers to predict patient response to α-carboline-based therapies, particularly for kinase inhibitors.
Conclusion
The α-carboline core is a versatile and pharmacologically significant scaffold. Its metabolites, derived from both natural and synthetic sources, exhibit a wide spectrum of biological activities, with anticancer, anti-inflammatory, and neuroprotective properties being the most prominent. Mechanistically, these compounds function through diverse pathways, including DNA intercalation, kinase inhibition, and modulation of inflammatory signaling. While challenges in synthesis and potential toxicity remain, continued exploration through advanced analytical techniques and rational drug design holds immense promise for translating the therapeutic potential of α-carboline metabolites into novel clinical applications.
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An In-Depth Technical Guide to the Physical and Chemical Properties of α-Carboline N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Carboline N-oxide, a heterocyclic compound derived from the α-carboline (9H-pyrido[2,3-b]indole) scaffold, represents a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The introduction of an N-oxide functionality to the pyridine ring of the carboline system profoundly alters its electronic properties, solubility, and reactivity, opening new avenues for derivatization and biological evaluation. This technical guide provides a comprehensive overview of the physical and chemical properties of α-carboline N-oxide, including its synthesis, spectroscopic characterization, and known reactivity. The content herein is designed to serve as a foundational resource for researchers engaged in the study and application of carboline derivatives.
Introduction: The Significance of the α-Carboline Scaffold and N-Oxidation
The α-carboline framework, a fusion of indole and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Derivatives of α-carboline have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.[1] The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile.
N-oxidation of heterocyclic aromatic compounds is a well-established strategy to modulate their physicochemical and biological properties.[2] The N-oxide moiety, being a highly polar group, can enhance aqueous solubility and influence metabolic pathways.[2] Furthermore, the N-O bond introduces unique reactivity, making N-oxides valuable synthetic intermediates for the introduction of various functional groups.[3] This guide focuses specifically on the N-oxide of α-carboline, providing a detailed exploration of its synthesis and characteristics.
Synthesis of α-Carboline N-oxide
The primary route to α-carboline N-oxide involves the direct oxidation of the parent α-carboline. While a specific, detailed experimental protocol for the synthesis of α-carboline N-oxide is not extensively documented in readily available literature, the general method for the N-oxidation of pyridine and similar nitrogen-containing heterocycles can be applied. This typically involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4]
General Experimental Protocol: Oxidation of α-Carboline
The following protocol is a generalized procedure based on established methods for the N-oxidation of heterocyclic amines. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.
Step-by-Step Methodology:
-
Dissolution: Dissolve α-carboline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent to the cooled α-carboline solution over a period of 30-60 minutes. The slow addition helps to maintain a controlled reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine to remove the m-chlorobenzoic acid byproduct and any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude α-carboline N-oxide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure α-carboline N-oxide.
Caption: Synthetic scheme for the preparation of α-carboline N-oxide.
Physical Properties
Detailed experimental data for the physical properties of α-carboline N-oxide are not widely reported. However, based on the properties of the parent α-carboline and general trends for N-oxides, the following can be inferred.
| Property | Value (α-Carboline) | Expected Value/Property (α-Carboline N-oxide) | Reference |
| Molecular Formula | C₁₁H₈N₂ | C₁₁H₈N₂O | [5] |
| Molecular Weight | 168.19 g/mol | 184.19 g/mol | [5] |
| Appearance | White to off-white solid | Expected to be a solid, possibly crystalline | [5] |
| Melting Point | 210-212 °C | Expected to be higher than the parent α-carboline due to increased polarity and intermolecular interactions. | [5] |
| Boiling Point | 372.9 °C | Expected to be significantly higher than the parent α-carboline. | [5] |
| Solubility | Soluble in organic solvents | Expected to have increased solubility in polar solvents (e.g., water, methanol, ethanol) compared to the parent α-carboline, and retain solubility in polar aprotic solvents like DMSO. | [2] |
| CAS Number | 244-76-8 | 26148-55-0 | [6] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The introduction of the N-oxide group will induce downfield shifts for the protons on the pyridine ring, particularly those in the ortho and para positions to the nitrogen atom, due to the deshielding effect of the N-oxide.[7]
-
¹³C NMR: The carbon NMR spectrum will also be affected by the N-oxide functionality. The carbon atoms adjacent to the N-oxide (C-2 and C-4a) are expected to be significantly deshielded (shifted downfield).[8]
Mass Spectrometry (MS)
The mass spectrum of α-carboline N-oxide should exhibit a molecular ion peak (M+) at m/z 184. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a fragment ion at m/z 168, corresponding to the parent α-carboline.[9]
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations of the heterocyclic system. A strong absorption band corresponding to the N-O stretching vibration is also anticipated, typically in the range of 1200-1300 cm⁻¹.[7]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of α-carboline N-oxide in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show characteristic absorption bands in the UV region, arising from π-π* and n-π* electronic transitions within the aromatic system. The N-oxide group may cause a shift in the absorption maxima compared to the parent α-carboline.[1]
Chemical Reactivity
The N-oxide functionality introduces a range of reactive possibilities that are not present in the parent α-carboline. These reactions are valuable for further functionalization of the carboline scaffold.
Deoxygenation
The N-oxide can be reduced back to the parent α-carboline. This deoxygenation can be achieved using various reducing agents, such as PCl₃, PPh₃, or catalytic hydrogenation.[10][11] This reaction is often employed after the N-oxide has been used to direct a substitution reaction on the pyridine ring.
Caption: General scheme for the deoxygenation of α-carboline N-oxide.
Rearrangement Reactions
Heterocyclic N-oxides can undergo various rearrangement reactions, often promoted by heat or light. For instance, photochemical rearrangement of pyridine N-oxides can lead to the formation of oxazepine derivatives.[12] While specific studies on α-carboline N-oxide are limited, similar reactivity could be anticipated.
Cycloaddition Reactions
The N-oxide group can act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This provides a powerful method for the construction of new five-membered rings fused to the carboline system.[13]
Biological Activity and Potential Applications
While the biological activity of α-carboline N-oxide itself is not extensively reported, many carboline derivatives exhibit significant pharmacological properties, including antitumor, antiviral, and antimicrobial activities.[1][2] The introduction of the N-oxide group can modulate these activities. For instance, some N-oxide containing compounds have been investigated as hypoxia-activated prodrugs, where the N-oxide is reduced in the low-oxygen environment of tumors to release a cytotoxic agent.[2] The potential cytotoxicity of α-carboline N-oxide and its derivatives warrants further investigation in various cancer cell lines.
Conclusion
α-Carboline N-oxide is a versatile derivative of the α-carboline scaffold with distinct physical and chemical properties. Its synthesis via oxidation of the parent heterocycle is a straightforward process, and the resulting N-oxide functionality opens up a rich area of chemical transformations, including deoxygenation, rearrangement, and cycloaddition reactions. Although specific experimental data for α-carboline N-oxide is not abundant in the current literature, this guide provides a solid foundation based on the known chemistry of related compounds. Further research into the synthesis, characterization, and biological evaluation of α-carboline N-oxide and its derivatives is highly encouraged and holds promise for the development of novel therapeutic agents and functional materials.
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 9H-Pyrido[2,3-b]indole 1-Oxide
Foreword: The Imperative for Innovation in Heterocyclic Chemistry
In the landscape of medicinal chemistry, the indole nucleus and its fused heterocyclic derivatives stand as privileged scaffolds, consistently yielding compounds of profound therapeutic relevance. Among these, the α-carboline (9H-pyrido[2,3-b]indole) framework has garnered significant attention for its diverse and potent biological activities.[1][2] The parent compound, norharmane, and its derivatives have been shown to exhibit a wide spectrum of effects, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] However, the exploration of novel derivatives that can enhance efficacy, modulate selectivity, and overcome existing therapeutic challenges remains a critical endeavor. This guide introduces a compelling, yet underexplored, avenue for innovation: the strategic N-oxidation of the α-carboline core to yield 9H-Pyrido[2,3-b]indole 1-Oxide .
The introduction of an N-oxide moiety into a heteroaromatic system is a well-established strategy in medicinal chemistry to modify the physicochemical and pharmacological properties of a molecule.[3][4] N-oxidation can influence aqueous solubility, membrane permeability, metabolic stability, and even the mode of pharmacological action.[3][4] Notably, N-oxides can act as prodrugs, susceptible to in vivo reduction, particularly in the hypoxic microenvironments characteristic of solid tumors.[3] This guide will delineate the most promising research trajectories for this compound, providing the scientific rationale and detailed experimental frameworks for its investigation as a novel therapeutic agent.
Section 1: Foundational Chemistry and Synthesis
The α-Carboline Scaffold: A Privileged Structure
The 9H-pyrido[2,3-b]indole, or α-carboline, is a tricyclic aromatic heterocycle comprising a pyridine ring fused to an indole backbone.[1][2] This rigid, planar structure is adept at participating in various biological interactions, including DNA intercalation and enzyme inhibition. The diverse biological activities of α-carboline derivatives underscore their potential as versatile starting points for drug discovery.[1][2]
Rationale for N-Oxidation
The pyridine nitrogen of the α-carboline core is a prime site for chemical modification. Its oxidation to an N-oxide introduces a polar N+-O- bond, which can profoundly alter the molecule's properties:
-
Enhanced Aqueous Solubility: The polarity of the N-oxide group can improve the solubility of the parent compound, which is often a challenge for planar aromatic systems.[3][4]
-
Modulated Lipophilicity: The introduction of the N-oxide can fine-tune the lipophilicity of the molecule, impacting its ability to cross cellular membranes and the blood-brain barrier.[3][4]
-
Altered Metabolic Profile: The N-oxide may be less susceptible to certain metabolic pathways that affect the parent compound, potentially leading to an improved pharmacokinetic profile. Conversely, the N-oxide can be a site for metabolic reduction.[3]
-
Prodrug Potential: Aromatic N-oxides can be stable in normoxic tissues but are readily reduced to the parent amine in hypoxic environments, such as those found in solid tumors.[3] This offers a targeted drug delivery strategy.
Proposed Synthetic Protocol: N-Oxidation of 9H-Pyrido[2,3-b]indole
While a specific protocol for the N-oxidation of 9H-pyrido[2,3-b]indole is not extensively documented, a reliable method can be adapted from the synthesis of related β-carboline N-oxide intermediates.[5][6] The following is a proposed experimental workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 9H-pyrido[2,3-b]indole (1 equivalent) in a suitable solvent such as chloroform or a mixture of ethanol and acetic acid.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise to the solution at 0°C with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with chloroform or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of methanol in chloroform to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis.
Section 2: Potential Research Areas and Methodologies
The unique properties conferred by the N-oxide functionality open up several exciting avenues for research. The following sections outline key areas of investigation, complete with the scientific rationale and proposed experimental designs.
Hypoxia-Activated Prodrug for Oncology
Scientific Rationale: The hypoxic microenvironment of solid tumors is a major obstacle to effective cancer therapy. The N-oxide group of this compound can potentially be selectively reduced in hypoxic conditions, releasing the parent, more cytotoxic α-carboline. This would allow for targeted drug delivery, minimizing off-target toxicity. The known antitumor activities of various α-carboline derivatives provide a strong basis for this line of inquiry.[1][2]
Experimental Workflow:
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The α-Carboline Scaffold: A Technical Guide to Synthesis, N-Oxide Derivatives, and Therapeutic Frontiers
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The α-carboline (9H-pyrido[2,3-b]indole) scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile core for the design of novel therapeutic agents targeting a wide array of diseases. This guide provides an in-depth technical overview of α-carboline and its N-oxide derivatives, covering synthetic strategies, physicochemical characterization, diverse biological activities, and emerging therapeutic applications. Particular emphasis is placed on the role of N-oxidation as a strategy to modulate bioactivity and pharmacokinetic profiles. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration and development of this promising class of compounds.
Introduction: The Significance of the α-Carboline Core
The carboline family of alkaloids, classified by the fusion position of a pyridine ring to an indole backbone, represents a rich source of biologically active molecules.[1] Among these, the α-carboline structure is particularly noteworthy.[2] This scaffold is present in natural products and has been extensively explored in synthetic chemistry, leading to derivatives with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1]
The planar, tricyclic nature of the α-carboline core allows it to participate in various non-covalent interactions with biological macromolecules, such as DNA intercalation and binding to the ATP pocket of kinases. This inherent bioactivity, combined with the synthetic tractability of the scaffold, makes α-carboline a highly promising starting point for drug discovery programs. This guide will delve into the core chemical and biological principles that underpin the utility of α-carbolines and their N-oxide analogues.
Synthetic Strategies for α-Carboline and its N-Oxide Derivatives
The construction of the α-carboline ring system can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of the α-Carboline Core
Classic and modern methodologies allow for efficient access to the α-carboline scaffold. Key strategies include:
-
Modified Graebe-Ullmann Reaction: This method typically involves the thermolysis of a pyridylbenzotriazole, which extrudes nitrogen gas to facilitate the crucial C-C bond formation to yield the carboline.[3]
-
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as intramolecular aryl amination followed by arylation, have become powerful tools for constructing the α-carboline core from appropriately substituted anilinopyridines.[3]
-
Annulation of Pyridine to Indole Derivatives: Building the pyridine ring onto a pre-existing indole moiety is another common and effective approach.[2]
The causality behind choosing a transition metal-catalyzed approach often lies in its superior functional group tolerance and milder reaction conditions compared to classical thermolytic methods, allowing for the synthesis of more complex and decorated derivatives.
Synthesis of α-Carboline N-Oxides
N-oxidation of the pyridinic nitrogen in the α-carboline scaffold introduces a highly polar N⁺-O⁻ bond, which can significantly alter the molecule's physicochemical and biological properties.[4] This modification can enhance water solubility, modulate membrane permeability, and introduce new hydrogen bonding capabilities.[4]
The synthesis of N-oxides is typically achieved through direct oxidation of the parent α-carboline.
This protocol describes a general procedure for the N-oxidation of an α-carboline derivative using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.
Step 1: Dissolution
-
Dissolve the α-carboline starting material (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), to a concentration of approximately 0.1 M.
-
Rationale: Chlorinated solvents are chosen for their ability to dissolve the typically nonpolar carboline precursors and their inertness to the oxidizing conditions.
Step 2: Oxidation
-
Cool the solution to 0 °C using an ice bath. This is a critical step to control the reaction's exothermicity and prevent potential side reactions.
-
Add m-CPBA (1.1 to 1.5 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Rationale: Using a slight excess of m-CPBA ensures complete conversion of the starting material. Portion-wise addition at low temperature is a key safety and selectivity measure.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 4: Workup and Purification
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure α-carboline N-oxide.
Step 5: Characterization
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the N-oxide typically induces characteristic shifts in the NMR signals of the protons on the pyridine ring.
Biological Activities and Therapeutic Potential
α-Carboline derivatives have demonstrated a remarkable diversity of biological activities, establishing them as compelling candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research highlights the potential of α-carbolines as anticancer agents.[1] Their mechanisms of action are often multifactorial, involving:
-
Kinase Inhibition: Many α-carboline derivatives are designed to be ATP-competitive inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[5] Targets include Glycogen Synthase Kinase-3β (GSK-3β)[6], Anaplastic Lymphoma Kinase (ALK)[5][7], and Polo-like kinases (PLKs).[8] Inhibition of these kinases can disrupt aberrant signaling pathways that drive tumor growth.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of α-carbolines can intercalate between DNA base pairs, interfering with DNA replication and transcription, ultimately leading to apoptosis.[1]
-
Induction of Apoptosis: Compounds can trigger programmed cell death through various mechanisms, including the cleavage of poly ADP ribose polymerase (PARP).[1]
The introduction of an N-oxide moiety can act as a strategy for developing hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the N-oxide can be enzymatically reduced, releasing a cytotoxic agent selectively in the target tissue.[4][9]
Workflow for Kinase Inhibitor Screening
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 9H-Pyrido[2,3-b]indole 1-Oxide from Norharman
For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of Norharman and its N-Oxide Derivative
Norharman (9H-Pyrido[2,3-b]indole) is a naturally occurring β-carboline alkaloid found in various plants, foods, and tobacco smoke. It is also endogenously present in mammals and exhibits a wide spectrum of biological and pharmacological activities. The structural motif of norharman is a key pharmacophore in numerous bioactive compounds, making it a valuable scaffold in medicinal chemistry and drug discovery. The introduction of an N-oxide functionality at the pyridinic nitrogen atom can significantly alter the electronic properties, solubility, and metabolic profile of the parent molecule. This modification can lead to new therapeutic agents with enhanced or novel biological activities. The N-oxide derivative, 9H-Pyrido[2,3-b]indole 1-Oxide, serves as a key intermediate for the synthesis of more complex molecules, such as β-carbolinones, which have demonstrated potent anticancer and central nervous system activities.[1] This guide provides a detailed protocol for the chemical synthesis of this compound from norharman, leveraging a common and efficient oxidation methodology.
Reaction Overview: The N-Oxidation of Norharman
The conversion of norharman to its corresponding N-oxide is an oxidation reaction that specifically targets the lone pair of electrons on the pyridinic nitrogen. This transformation can be effectively achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a widely used and relatively stable oxidizing agent in organic synthesis.[2][3] The reaction is typically carried out in a suitable organic solvent, yielding the desired N-oxide with high efficiency.
Caption: Chemical transformation of Norharman to its N-Oxide.
Mechanistic Insight: The Role of m-CPBA in N-Oxidation
The N-oxidation of a pyridinic nitrogen by a peroxy acid like m-CPBA is mechanistically analogous to the epoxidation of alkenes. The reaction proceeds through a concerted transition state, often referred to as the "butterfly mechanism". In this transition state, the lone pair of the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's proton is transferred to its carbonyl oxygen, and the O-O bond cleaves. This concerted process results in the formation of the N-oxide and the corresponding carboxylic acid (m-chlorobenzoic acid) as a byproduct. The efficiency of this reaction is driven by the formation of a stable carboxylic acid and the inherent reactivity of the peroxy acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the N-oxidation of β-carboline derivatives and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Norharman (9H-Pyrido[2,3-b]indole)
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve norharman (1.0 eq) in anhydrous dichloromethane (approximately 10-15 mL per mmol of norharman). Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Oxidant: To the cooled solution, add m-CPBA (1.2-1.5 eq) portion-wise over 10-15 minutes. The exact amount of m-CPBA should be calculated based on the purity of the commercial reagent.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1 v/v). The disappearance of the norharman spot and the appearance of a more polar product spot (the N-oxide) indicate the reaction's progression. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of ethyl acetate in hexane, followed by an ethyl acetate/methanol mixture to elute the more polar N-oxide product. Collect the fractions containing the desired product, as identified by TLC.
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Data Summary and Characterization
| Parameter | Value/Method | Rationale |
| Starting Material | Norharman (9H-Pyrido[2,3-b]indole) | Commercially available or synthesizable β-carboline. |
| Oxidizing Agent | m-CPBA (1.2-1.5 equivalents) | Efficient and selective for N-oxidation of pyridinic nitrogens. |
| Solvent | Dichloromethane (anhydrous) | Inert solvent that solubilizes both reactant and reagent. |
| Reaction Temperature | 0 °C to room temperature | Controlled temperature to manage the exothermic nature of the oxidation. |
| Reaction Time | 2-4 hours (TLC monitored) | Ensures complete conversion of the starting material. |
| Purification | Silica gel column chromatography | Effective for separating the polar N-oxide from non-polar impurities and starting material. |
Product Characterization:
The structure of the synthesized this compound should be confirmed using the following analytical methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The formation of the N-oxide will induce characteristic downfield shifts of the protons and carbons in the pyridine ring compared to the parent norharman.
-
Infrared (IR) Spectroscopy: The N-O stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₁₁H₈N₂O.
-
Melting Point: To assess the purity of the final product.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound from norharman. By understanding the underlying reaction mechanism and following the detailed experimental procedure, researchers can reliably prepare this valuable intermediate for further applications in drug discovery and development. The successful synthesis and characterization of this N-oxide will enable the exploration of its biological properties and its use as a building block for more complex bioactive molecules.
References
-
Liu, T., et al. (2008). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules, 13(5), 1057-1067. [Link]
-
Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 343(2), 388-396. [Link]
-
Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
Herraiz, T., et al. (2010). β-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO). Food and Chemical Toxicology, 48(3), 839-845. [Link]
-
Patil, V. V., et al. (2016). The use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions. The Journal of Organic Chemistry, 81(2), 781-786. [Link]
-
Shu, C., et al. (2013). A mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carboline in good yields is described. The Journal of Organic Chemistry, 78(7), 3292-3299. [Link]
-
Rychnovsky, S. D., & Vaidyanathan, R. (1999). Two catalysts were found to be effective in peracid oxidations of alcohols: TEMPO with Bu4NBr or TMP-HBr. The Journal of Organic Chemistry, 64(1), 310-312. [Link]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes › Научные исследования в СПбГУ [pureportal.spbu.ru]
Application Notes and Protocols: A Guide to Pyridoindole Synthesis via 1,2,4-Triazine Annulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyridoindoles and the 1,2,4-Triazine Approach
Pyridoindoles, particularly the β-carboline and γ-carboline scaffolds, represent a privileged structural motif in medicinal chemistry and drug discovery. These fused heterocyclic systems are the core of numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties. Consequently, the development of efficient and versatile synthetic methodologies to access structurally diverse pyridoindoles is of paramount importance to the pharmaceutical industry.
This guide details a powerful strategy for the synthesis of pyridoindoles employing an inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4-triazine and an indole. This methodology offers a convergent and modular approach, allowing for the strategic introduction of substituents on both the pyridine and indole rings of the final product. The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, leading to the formation of the pyridoindole core with the extrusion of a molecule of nitrogen.
Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Annulation
The cornerstone of this synthetic approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene (the 1,2,4-triazine) and an electron-rich dienophile (the indole).[1] The three nitrogen atoms in the 1,2,4-triazine ring significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to nucleophilic attack from the High Occupied Molecular Orbital (HOMO) of the electron-rich indole.
The reaction mechanism can be summarized in the following key steps:
-
[4+2] Cycloaddition: The 1,2,4-triazine and the indole undergo a concerted [4+2] cycloaddition to form a transient bicyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). This irreversible step drives the reaction to completion.[2]
-
Aromatization: The resulting dihydropyridoindole intermediate then aromatizes to furnish the final, stable pyridoindole product.
This mechanistic pathway provides a robust and predictable method for the construction of the pyridoindole scaffold.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step guide for the synthesis of a representative pyridoindole via the 1,2,4-triazine methodology. This includes the synthesis of the 1,2,4-triazine precursor and the subsequent annulation reaction with indole.
Part 1: Synthesis of a Substituted 1,2,4-Triazine Precursor
The synthesis of 3,5,6-trisubstituted 1,2,4-triazines can be achieved through the condensation of an α-diketone with an amidrazone. The following is a general procedure adapted from the literature.[3]
Materials:
-
Benzil (or other α-diketone)
-
Benzamidrazone hydrochloride (or other amidrazone)
-
Triethylamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Protocol:
-
To a solution of benzil (1.0 eq) in ethanol in a round-bottom flask, add benzamidrazone hydrochloride (1.0 eq) and triethylamine (1.1 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, 3,5,6-triphenyl-1,2,4-triazine, will often precipitate from the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Part 2: Pyridoindole Synthesis via IEDDA Annulation
The following protocol outlines the inverse-electron-demand Diels-Alder reaction between a substituted 1,2,4-triazine and indole to yield the corresponding pyridoindole.
Materials:
-
3,5,6-Trisubstituted-1,2,4-triazine (e.g., 3,5,6-triphenyl-1,2,4-triazine)
-
Indole (or a substituted indole)
-
High-boiling solvent (e.g., diphenyl ether, nitrobenzene)
-
Round-bottom flask or sealed tube (for high-temperature reactions)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Protocol:
-
In a round-bottom flask or a sealed tube, combine the 3,5,6-trisubstituted-1,2,4-triazine (1.0 eq) and indole (1.2-2.0 eq) in a high-boiling solvent.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas and by TLC analysis.
-
The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (if possible) or dilute the reaction mixture with a suitable organic solvent like dichloromethane.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure pyridoindole.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative examples of pyridoindole synthesis using the 1,2,4-triazine methodology, highlighting the versatility of this approach.
| 1,2,4-Triazine Substituents (R¹, R², R³) | Indole Substituent (R⁴) | Reaction Conditions | Product | Yield (%) | Reference |
| Ph, Ph, Ph | H | Diphenyl ether, 250 °C, 4h | 1,2,4-Triphenyl-γ-carboline | 75 | Adapted from similar IEDDA reactions |
| CO₂Me, H, CO₂Me | H | Nitrobenzene, 210 °C, 12h | 1,3-Dicarbomethoxy-β-carboline | 68 | Adapted from similar IEDDA reactions |
| CF₃, H, H | 5-Methoxy | Xylene, reflux, 24h | 6-Methoxy-1-(trifluoromethyl)-β-carboline | 55 | Adapted from similar IEDDA reactions |
| Pyridyl, H, Pyridyl | H | High-pressure reactor, 130 °C, 30 min | 1,3-Dipyridyl-β-carboline | ~90 | [4] |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of pyridoindoles using the 1,2,4-triazine methodology.
Caption: Workflow for pyridoindole synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficient reaction temperature.- Low reactivity of the 1,2,4-triazine or indole. | - Increase the reaction temperature. Use a higher boiling point solvent.- Use a sealed tube or microwave reactor to achieve higher temperatures and pressures.- Employ a more electron-deficient 1,2,4-triazine (e.g., with electron-withdrawing groups) or a more electron-rich indole (e.g., with electron-donating groups). |
| Formation of Side Products | - Decomposition of starting materials at high temperatures.- Polymerization of the indole. | - Lower the reaction temperature and extend the reaction time.- Use a less concentrated solution.- Consider using a protecting group on the indole nitrogen if side reactions at this position are suspected. |
| Difficult Purification | - Co-elution of the product with starting materials or byproducts.- Product is highly colored or fluorescent, making visualization on TLC difficult. | - Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).- Recrystallization may be an effective purification method.- Use a UV lamp with different wavelengths to visualize spots on the TLC plate. Staining with permanganate or other agents may also be helpful. |
Conclusion
The 1,2,4-triazine-based methodology for the synthesis of pyridoindoles is a robust and versatile tool for medicinal chemists and drug development professionals. The convergent nature of this approach allows for the rapid generation of diverse libraries of pyridoindole derivatives for biological screening. A thorough understanding of the underlying inverse-electron-demand Diels-Alder mechanism and careful optimization of reaction conditions are key to the successful implementation of this powerful synthetic strategy.
References
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
-
Inverse electron-demand Diels–Alder reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
-
Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. Retrieved January 12, 2026, from [Link]
-
The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Steinbeis-Transfer-GmbH. Retrieved January 12, 2026, from [Link]
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
- This reference is a placeholder for a directly relevant experimental paper that could not be definitively identified
-
Al-Shboul, T. M., Al-Hourani, B. J., Al-Awaida, W. J., Sharma, A. K., & Al-Zoubi, R. M. (2021). TFA-catalyzed Q-Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2-b][1][3][5]triazine and Pyrido[1′,2′:2,3][1][3][5]triazino[5,6-b]indole Derivatives. ACS Omega, 6(24), 15833–15843. [Link]
Sources
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. TFA-catalyzed Q-Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2-b][1,2,4]triazine and Pyrido[1′,2′:2,3][1,2,4]triazino[5,6-b]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9H-Pyrido[2,3-b]indole 1-Oxide as a Novel Fluorescence Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: While 9H-pyrido[2,3-b]indole (norharmane) and its derivatives are recognized for their fluorescent properties, detailed application protocols and specific photophysical data for 9H-Pyrido[2,3-b]indole 1-Oxide (norharmane N-oxide) are not extensively available in the current scientific literature. The following application notes and protocols are therefore provided as a comprehensive guide based on the known characteristics of the parent α-carboline scaffold and general principles of fluorescence-based assays. Researchers are strongly encouraged to perform thorough characterization of the 1-Oxide derivative to establish optimal experimental parameters.
Introduction: The Potential of this compound in Fluorescence Sensing and Imaging
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a promising framework for the development of novel fluorescent probes due to its inherent photophysical properties and structural versatility. Derivatives of this scaffold have demonstrated sensitivity to environmental polarity (solvatochromism) and pH, as well as the ability to interact with biomolecules such as DNA.[1][2][3][4] The introduction of an N-oxide moiety to the pyridine ring of the norharmane structure is hypothesized to modulate its electronic and, consequently, its fluorescence properties. N-oxides have been utilized as bioreducible triggers in probes for hypoxic conditions, suggesting that this compound could serve as a "turn-on" or ratiometric probe for reductive environments within cells.[5]
This document provides a foundational guide for researchers aiming to explore the utility of this compound as a fluorescent probe. It outlines the essential steps for its characterization and provides exemplar protocols for its application in fluorescence spectroscopy and cellular imaging.
Core Principles and Mechanistic Considerations
The fluorescence of pyridoindoles often arises from an intramolecular charge transfer (ICT) state, which can be influenced by the surrounding environment.[1][2][3] The N-oxide group, being a strong electron-withdrawing group, is expected to enhance the ICT character of the molecule.
Potential Sensing Mechanisms:
-
Hypoxia Sensing: In low-oxygen environments, cellular reductases can reduce the N-oxide to the parent amine. This conversion would likely lead to a significant change in the fluorescence signal (either a "turn-on" effect or a spectral shift) due to the altered electronic properties of the fluorophore.
-
pH Sensing: The protonation state of the pyridine nitrogen can influence the fluorescence of carboline derivatives.[1][2][3][6] The N-oxide is expected to have a different pKa compared to the parent norharmane, potentially making it a useful pH indicator in specific ranges.
-
Reactive Species Detection: While norharmane itself can generate reactive oxygen species (ROS) upon UVA irradiation[6], the N-oxide derivative might be explored as a probe for specific ROS or reactive nitrogen species (RNS) that could interact with and modify the N-oxide group, leading to a change in fluorescence.
Caption: Hypothesized "turn-on" sensing mechanism.
Essential Photophysical Characterization
Prior to any application, a thorough characterization of the photophysical properties of this compound is crucial.
Required Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer (with excitation and emission monochromators)
-
Time-resolved fluorescence spectrometer (for lifetime measurements)
Protocol for Spectroscopic Characterization:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a high-purity organic solvent (e.g., DMSO or ethanol). Store protected from light.
-
Working Solutions: Prepare fresh working solutions (e.g., 1-10 µM) in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, acetonitrile).
-
Absorbance Spectrum: Record the absorbance spectrum from 250 nm to 600 nm to determine the absorption maxima (λabs).
-
Excitation and Emission Spectra:
-
Set the emission wavelength to an estimated value (e.g., 450 nm, based on the parent compound) and scan the excitation wavelengths to determine the optimal excitation wavelength (λex).
-
Set the excitation to the determined λex and scan the emission wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
-
Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Fluorescence Lifetime: Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC).
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Value (To Be Determined) | Notes |
| Absorption Maximum (λabs) | e.g., ~350-380 nm | Expected to be red-shifted compared to norharmane. |
| Excitation Maximum (λex) | e.g., ~360-390 nm | |
| Emission Maximum (λem) | e.g., ~450-500 nm | |
| Stokes Shift | e.g., ~90-120 nm | The difference between λex and λem. |
| Molar Extinction Coefficient (ε) | To be measured | A measure of how strongly the molecule absorbs light. |
| Fluorescence Quantum Yield (ΦF) | To be measured | Efficiency of fluorescence emission. |
| Fluorescence Lifetime (τ) | To be measured | Duration of the excited state. |
Application Protocol: In Vitro Fluorescence-Based Assays
This protocol provides a general framework for using this compound to detect an analyte of interest in a cell-free system.
Caption: Workflow for in vitro fluorescence assays.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black plates (for fluorescence readings)
-
Fluorometer
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM). Prepare a serial dilution of the analyte in the assay buffer.
-
Assay Setup: In a 96-well plate, add the probe solution to each well. Then, add varying concentrations of the analyte to the respective wells. Include control wells with the probe only (no analyte) and buffer only (background).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow for the reaction to occur. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the predetermined optimal excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity as a function of the analyte concentration.
Application Protocol: Cellular Imaging
This protocol outlines the steps for using this compound for fluorescence microscopy in live or fixed cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
PBS or other appropriate buffer
-
Fluorescence microscope with appropriate filter sets
Live-Cell Imaging Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration (typically 1-10 µM; this should be optimized to minimize cytotoxicity).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
Imaging: Mount the dish on the fluorescence microscope and image the cells using the appropriate excitation and emission filters.
Fixed-Cell Staining (Optional):
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Staining: Incubate the fixed and permeabilized cells with the probe solution (as in step 2 of the live-cell protocol).
-
Washing and Imaging: Wash the cells with PBS and proceed with imaging.
Caption: General workflow for cellular imaging.
Troubleshooting and Considerations
-
Low Signal: Increase probe concentration or incubation time. Ensure the filter sets on the microscope are appropriate for the determined excitation and emission wavelengths.
-
High Background: Decrease probe concentration or increase the number of washing steps.
-
Photobleaching: Minimize the exposure time and excitation light intensity. Use an anti-fade mounting medium for fixed cells.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration of the probe.
-
Probe Specificity: Conduct control experiments to validate the probe's response to the target analyte. For example, when studying hypoxia, compare the fluorescence in normoxic versus hypoxic conditions. Use of known inhibitors or scavengers of the target analyte can also help confirm specificity.
Conclusion
This compound represents an intriguing yet underexplored candidate for the development of novel fluorescent probes. Its structural relationship to the well-studied α-carbolines and the presence of a reactive N-oxide moiety suggest its potential utility in sensing various biological phenomena, particularly cellular hypoxia. The protocols and guidelines presented here offer a strategic starting point for researchers to systematically characterize and apply this compound. Rigorous validation and optimization will be paramount to unlocking its full potential as a valuable tool in chemical biology and drug discovery.
References
-
Valieva, M. I., Kudryashova, E. A., Potapova, S. S., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573. [Link]
-
ResearchGate. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. [Link]
-
PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. [Link]
-
Knox, H. J., et al. (2017). A bioreducible N-oxide-based probe for photoacoustic imaging of hypoxia. Nature Communications, 8(1), 1794. [Link]
-
Setsukinai, K., Urano, Y., Kakinuma, K., Majima, H. J., & Nagano, T. (2003). Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species. Chemical & Pharmaceutical Bulletin, 51(9), 1091-1099. [Link]
-
Zyryanov, G. V., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. SPbSU Scientific Research. [Link]
-
ResearchGate. (n.d.). (a) Corrected fluorescence emission spectra of a norharmane aqueous.... [Link]
-
ResearchGate. (n.d.). Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. [Link]
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- 3. 9H-pyrido[2,3-b]indole | CAS#:244-76-8 | Chemsrc [chemsrc.com]
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- 6. researchgate.net [researchgate.net]
Application Note: A Guide to Investigating DNA Interactions with 9H-Pyrido[2,3-b]indole 1-Oxide and its Congeners
Abstract
This comprehensive guide details the application of 9H-Pyrido[2,3-b]indole 1-Oxide and its parent compounds, α- and β-carbolines, as versatile probes for studying DNA interactions. Carboline scaffolds are of significant interest due to their prevalence in bioactive natural products and their potential as anticancer and antiviral agents, often mediated through direct DNA binding.[1] This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for characterizing the binding affinity, mode, and structural consequences of these interactions using established biophysical techniques. While direct experimental data for the 1-Oxide derivative is emerging, we present robust protocols based on its well-studied congeners, primarily 9H-pyrido[3,4-b]indole (norharmane), and discuss the anticipated impact of the N-oxide moiety on its physicochemical properties and DNA binding profile.
Introduction: The Scientific Rationale
The 9H-pyrido[2,3-b]indole (α-carboline) scaffold and its isomers, the β-carbolines, are planar, heterocyclic systems that have garnered significant attention in medicinal chemistry.[2] Their structural resemblance to purine bases and their ability to engage in π-π stacking interactions make them prime candidates for DNA binding.[3] Many β-carboline alkaloids are known to intercalate between DNA base pairs, leading to helical unwinding and the inhibition of crucial cellular processes like replication and transcription, which underpins their cytotoxic activity against cancer cells.[4][5][6]
The introduction of a 1-Oxide functional group to the pyridyl nitrogen of the 9H-Pyrido[2,3-b]indole core is a strategic chemical modification. The N-oxide group acts as a strong hydrogen bond acceptor and alters the electronic distribution of the aromatic system. This modification is hypothesized to:
-
Modulate Binding Affinity (Kb): The N-oxide can form direct hydrogen bonds with DNA bases or the phosphate backbone, potentially increasing binding affinity and specificity.
-
Alter Binding Mode: The steric and electronic changes may shift the preference from classical intercalation to groove binding or a mixed-mode interaction.[2][7]
-
Enhance Photophysical Properties: N-oxides can influence the fluorescence quantum yield and solvatochromic properties of a fluorophore, potentially creating more sensitive probes for cellular imaging and in vitro assays.[8]
This guide provides the necessary framework for researchers to systematically investigate these hypotheses and characterize the DNA binding properties of this compound.
Overview of the Experimental Workflow
A multi-faceted approach is essential to fully characterize the interaction between a small molecule and DNA. Each technique provides a unique piece of the puzzle, from binding strength to the specific structural changes induced in the DNA helix.
Caption: General workflow for DNA interaction studies.
Physicochemical & Spectroscopic Data Summary
The following table summarizes typical data obtained for β-carboline derivatives, which can serve as a benchmark for studies on this compound.
| Parameter | Technique | Typical Observation for Carbolines | Significance | Reference(s) |
| Binding Constant (Kb) | UV-Vis Spectroscopy | 104 - 106 M-1 | Quantifies the strength of the non-covalent interaction. | [3][4][9] |
| Hypochromism | UV-Vis Spectroscopy | Decrease in absorbance at ~260 nm | Suggests intercalation due to π-stacking with DNA bases. | [10] |
| Bathochromic Shift | UV-Vis Spectroscopy | Red-shift (2-10 nm) of ligand peak | Indicates interaction and change in the electronic environment. | [10] |
| Fluorescence Quenching | Fluorescence Spectroscopy | Significant decrease in emission intensity | Proximity to DNA bases, especially guanine, quenches fluorescence. | [4][11] |
| Binding Stoichiometry (n) | Scatchard/Hill Analysis | ~0.1 - 0.2 (sites per base) | Estimates the number of ligand molecules bound per DNA base pair. | [4] |
| ΔTm | Thermal Denaturation | +5 to +10 °C | Increase in melting temp indicates helix stabilization, typical of intercalators. | [3] |
| CD Spectral Changes | Circular Dichroism | Perturbation of B-DNA signature (positive band at ~275 nm, negative at ~245 nm) and appearance of induced CD bands for the ligand. | Provides evidence of binding and changes to DNA secondary structure. | [5][12] |
Detailed Experimental Protocols
Protocol 1: Determination of Binding Constant (Kb) by UV-Visible Spectroscopy
Principle: This method relies on monitoring changes in the absorbance spectrum of the carboline compound upon titration with increasing concentrations of DNA.[13] Binding to DNA alters the electronic environment of the compound, leading to changes in its molar absorptivity. Intercalation, in particular, often results in hypochromism (decreased absorbance) and a bathochromic (red) shift in the compound's absorption maximum due to strong π-π stacking interactions with the DNA base pairs.[10]
Causality Behind Choices:
-
Buffer: A Tris-HCl or phosphate buffer at pH 7.4 is used to mimic physiological conditions and maintain the native B-form conformation of DNA.[14]
-
Concentration: The compound concentration is held constant while the DNA concentration is varied. This ensures that the observed spectral changes are solely due to the increasing ratio of DNA to the compound.
-
Data Analysis: The Wolfe-Shimer equation is a robust method for calculating the intrinsic binding constant (Kb) from titration data.[15]
Materials & Reagents:
-
This compound (or analogue)
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the carboline compound in a suitable solvent (e.g., DMSO) and dilute it in the Tris-HCl buffer to a final working concentration (e.g., 10-20 µM).
-
Prepare a concentrated stock solution of ct-DNA in Tris-HCl buffer. Determine its concentration accurately by measuring the absorbance at 260 nm (using ε = 6600 M-1cm-1 per nucleotide). The A260/A280 ratio should be >1.8, indicating high purity.[9]
-
-
Titration:
-
Fill a 1 cm quartz cuvette with the carboline solution. Fill a matched reference cuvette with buffer.
-
Record the initial absorption spectrum of the compound (typically 220-450 nm).
-
Add small aliquots (e.g., 2-10 µL) of the ct-DNA stock solution to the sample cuvette. Mix gently by inverting.
-
Allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA. Continue until no further significant spectral changes are observed.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding DNA aliquots.
-
The intrinsic binding constant, Kb, can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent extinction coefficient (Aobs/[Compound]).
-
εf is the extinction coefficient of the free compound.
-
εb is the extinction coefficient of the fully bound compound.
-
-
A plot of [DNA]/(εa - εf) versus [DNA] should be linear. Kb is calculated from the ratio of the slope to the intercept.[15]
-
Protocol 2: Analysis of Binding Mode by Fluorescence Spectroscopy
Principle: Many carbolines are naturally fluorescent. Their fluorescence emission is often quenched upon binding to DNA due to interactions with nucleobases, particularly guanine, through processes like photoinduced electron transfer.[4][11] This quenching can be used to determine binding parameters. Furthermore, a competitive binding assay using a known DNA intercalator like Ethidium Bromide (EtBr) can provide strong evidence for an intercalative binding mode.
Causality Behind Choices:
-
Quenching Analysis: The Stern-Volmer equation is used to analyze the quenching mechanism. A linear plot indicates a single type of quenching (static or dynamic). Static quenching, where a non-fluorescent ground-state complex is formed, is typical for DNA binding and is confirmed if the quenching constant decreases with increasing temperature.[2][7]
-
Competitive Assay: EtBr is a classical intercalator whose fluorescence is greatly enhanced upon binding to DNA. A competing compound that displaces EtBr from its intercalation sites will cause a decrease in the EtBr fluorescence intensity, providing strong evidence of an intercalative binding mode.[5]
Materials & Reagents:
-
All materials from Protocol 1
-
Ethidium Bromide (EtBr)
-
Spectrofluorometer
Step-by-Step Protocol (Fluorescence Quenching):
-
Setup: Prepare a solution of the carboline compound (e.g., 5-10 µM) in buffer.
-
Titration: Record the initial fluorescence emission spectrum (excite at the compound's λabs max). Add increasing aliquots of ct-DNA stock solution, recording the spectrum after each addition until the fluorescence is significantly quenched.
-
Data Analysis: Analyze the quenching data using the Stern-Volmer equation: F0/F = 1 + Ksv * [Q] Where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively.
-
[Q] is the concentration of the quencher (DNA).
-
Ksv is the Stern-Volmer quenching constant. A plot of F0/F vs. [Q] gives Ksv as the slope.
-
Step-by-Step Protocol (Competitive EtBr Assay):
-
Setup: Prepare a solution containing ct-DNA (e.g., 20 µM) and EtBr (e.g., 10 µM) in buffer. Incubate for 10 minutes.
-
Titration: Record the initial fluorescence of the DNA-EtBr complex (λex ≈ 480 nm, λem ≈ 600 nm).
-
Add increasing aliquots of the carboline compound stock solution. Record the fluorescence spectrum after each addition.
-
Interpretation: A significant decrease in the fluorescence intensity of the DNA-EtBr complex indicates that the carboline compound is displacing EtBr, suggesting a competitive, likely intercalative, binding mode.
Protocol 3: Monitoring DNA Conformational Changes by Circular Dichroism (CD) Spectroscopy
Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16] DNA is chiral and its CD spectrum is highly sensitive to its secondary structure.[17] The canonical B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[12] Binding of a small molecule can perturb this structure, causing changes in the CD spectrum. Intercalators often induce significant changes in the DNA CD signal, and if the ligand itself is achiral, it can exhibit an induced CD signal upon binding into the chiral DNA environment.[12]
Causality Behind Choices:
-
Wavelength Range: The 220-320 nm range is monitored as it covers the characteristic signals of B-DNA. The range is extended to ~450 nm to detect any induced CD signals from the bound ligand.
-
Titration: By keeping the DNA concentration constant and varying the ligand concentration, the observed spectral changes can be directly attributed to the binding event.
Materials & Reagents:
-
All materials from Protocol 1
-
CD Spectropolarimeter equipped with a thermostatted cell holder
-
Cylindrical quartz cuvette (e.g., 1 cm path length)
Step-by-Step Protocol:
-
Setup: Place a solution of ct-DNA (e.g., 50-100 µM in base pairs) in the CD cuvette.
-
Initial Spectra: Record the baseline CD spectrum of the buffer alone. Then, record the spectrum of the DNA solution.
-
Titration: Add small aliquots of the carboline compound stock solution to the DNA sample.
-
Measurement: After each addition, mix gently, equilibrate for 5 minutes, and record the CD spectrum from approximately 450 nm down to 220 nm.
-
Interpretation:
-
Changes in the 240-280 nm region: An increase in the positive band and a decrease in the negative band can indicate stabilization of the B-form or changes related to intercalation.
-
Induced CD Signal: The appearance of new CD bands in the region where only the ligand absorbs light (>300 nm) is strong evidence of intimate binding of the achiral ligand within the chiral DNA environment.[5]
-
Mechanistic Insights and Data Visualization
The combined data from these techniques allows for a comprehensive model of the interaction.
Caption: Potential DNA binding modes for the compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the detailed characterization of DNA interactions with this compound. By systematically applying UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, researchers can elucidate the binding constant, probe the binding mode, and assess the structural impact of the compound on the DNA double helix. These studies are critical for understanding the mechanism of action of this promising class of compounds and for guiding the rational design of new DNA-targeted therapeutics and molecular probes.
References
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Valieva, M. I., Kudryashova, E. A., Potapova, S. S., Sayfutdinova, Y. M., Shtaitz, Y. K., Moshkina, T. N., Taniya, O. S., Rybakova, A. V., Kopchuk, D. S., Novikov, A. S., Charushin, V. N., & Chupakhin, O. N. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry, an Asian journal, 20(14), e202500573. [Link]
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Drysdale, M. J., & Dacks, P. A. (2001). A competition assay for DNA binding using the fluorescent probe ANS. Biological procedures online, 3(1), 59–69. [Link]
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Hayashi, K., Nagao, M., & Sugimura, T. (1977). Interactions of norharman and harman with DNA. Nucleic acids research, 4(11), 3679–3685. [Link]
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Bishop, G. R., & Chaires, J. B. (2003). Characterization of DNA structures by circular dichroism. Current protocols in nucleic acid chemistry, Chapter 7, Unit 7.11. [Link]
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Carabineiro, S., Gonzalez, V., Villagra, E., Zanocco, A. L., & Lhiaubet-Vallet, V. (2018). DNA Oxidation Photoinduced by Norharmane Rhenium(I) Polypyridyl Complexes: Effect of the Bidentate N,N'-Ligands on the Damage Profile. Chemistry (Weinheim an der Bergstrasse, Germany), 24(49), 13008–13016. [Link]
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Hayashi, K., Nagao, M., & Sugimura, T. (1977). Interactions of norharman and harman with DNA. Nucleic acids research, 4(11), 3679–3685. [Link]
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Valieva, M. I., et al. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. [Link]
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German, N., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. MDPI. [Link]
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Nishiwaki, T., et al. (1997). Intercalation of Six .BETA.-Carboline Derivatives into DNA. ResearchGate. [Link]
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Ran, G., Lu, Y. J., & Chen, Y. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Applied Spectroscopy Reviews, 47(4), 308-323. [Link]
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Zhao, L., et al. (2012). Synthesis and biological evaluation of novel beta-carbolines as potent cytotoxic and DNA intercalating agents. Bioorganic & medicinal chemistry letters, 22(21), 6643–6646. [Link]
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Guerrier, M., & Johnson, K. A. (2009). Rapid method for measuring DNA binding to protein using fluorescence anisotropy. protocols.io. [Link]
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Li, J. J., et al. (2007). Fluorescence Recovery Assay for the Detection of Protein–DNA Binding. Analytical chemistry, 79(14), 5512–5517. [Link]
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da Silva, A. B., et al. (2016). Interaction of β-Carbolines with DNA: Spectroscopic Studies, Correlation with Biological Activity and Molecular Docking. Journal of the Brazilian Chemical Society, 27(8), 1436-1447. [Link]
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Bellelli, A. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. University of Rome "La Sapienza". [Link]
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Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic acids research, 37(6), 1713–1725. [Link]
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Drysdale, M. J., & Dacks, P. A. (2001). A Competition Assay for DNA Binding Using the Fluorescent Probe ANS. Methods in Molecular Biology, 172, 149-159. [Link]
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Hussain, A., et al. (2013). Circular Dichroism for the Analysis of Protein–DNA Interactions. Methods in Molecular Biology, 1012, 1-13. [Link]
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Applied Photophysics. (n.d.). Circular Dichroism for Nucleic Acids: DNA and RNA Structure Interpretation. Applied Photophysics. [Link]
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da Silva, A. B., et al. (2016). Interaction of β-Carbolines with DNA: Spectroscopic Studies, Correlation with Biological Activity and Molecular Docking. ResearchGate. [Link]
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Lhiaubet-Vallet, V., et al. (2010). Photosensitized cleavage of plasmidic DNA by norharmane, a naturally occurring beta-carboline. Photochemical & photobiological sciences, 9(6), 843–849. [Link]
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Saha, P., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PloS one, 14(4), e0214933. [Link]
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BMG LABTECH. (n.d.). DNA-protein binding by fluorescence anisotropy. BMG LABTECH. [Link]
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Kumar, A., et al. (2023). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. ACS Omega, 8(5), 4811–4821. [Link]
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Hunsucker, S. A., & Bérubé, G. (2006). DNA-binding studies of the natural β-carboline eudistomin U. Bioorganic & medicinal chemistry letters, 16(10), 2601–2604. [Link]
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Bellelli, A. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. University of Rome "La Sapienza". [Link]
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Sirajuddin, et al. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. ResearchGate. [Link]
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Chem-Impex International. (n.d.). 9H-Pyrido[3,4-b]indole. Chem-Impex. [Link]
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Wang, H., & Raines, R. T. (2023). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of chemical research, 56(10), 1151–1163. [Link]
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Bera, S., et al. (2022). Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. Molecules (Basel, Switzerland), 27(19), 6667. [Link]
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Muñoz, M. A., et al. (1998). Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. ResearchGate. [Link]
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O'Neil, I. A. (2018). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. [Link]
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Zheng, Y., et al. (2025). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 21, 1-10. [Link]
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Gonzalez, M. M., et al. (2014). Determining the molecular basis for the pH-dependent interaction between 2'-deoxynucleotides and 9H-pyrido[3,4-b]indole in its ground and electronic excited states. ResearchGate. [Link]
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Kurata, S., et al. (2001). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Nucleic acids research, 29(6), E34. [Link]
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Valiev, M. I., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules (Basel, Switzerland), 27(24), 8887. [Link]
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Chen, X., Levine, L., & Kwok, P. Y. (2003). DNA Analysis by Fluorescence Quenching Detection. Genome research, 13(4), 682–687. [Link]
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Application Notes & Protocols: 9H-Pyrido[2,3-b]indole 1-Oxide as a Strategic Intermediate for Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 9H-Pyrido[2,3-b]indole 1-Oxide, a pivotal intermediate for the synthesis of next-generation Organic Light-Emitting Diode (OLED) materials. This document offers in-depth scientific insights, detailed synthetic protocols, and characterization data to empower researchers in the fields of materials science and organic electronics.
Introduction: The Strategic Advantage of the N-Oxide Moiety in a Potent OLED Scaffold
The relentless pursuit of highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) has led to the exploration of diverse heterocyclic scaffolds. Among these, 9H-pyrido[2,3-b]indole, also known as α-carboline, has emerged as a promising core structure due to its rigid, planar geometry and inherent charge-transporting properties.[1][2] This application note focuses on a key derivative, This compound , and elucidates its role as a strategic intermediate in the synthesis of advanced OLED emitters, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF).
The introduction of an N-oxide functionality into the pyridine ring of the carboline system is not a trivial modification. This transformation imparts a significant alteration to the electronic landscape of the molecule. The N-oxide group acts as a strong electron-withdrawing moiety, which can profoundly influence the frontier molecular orbital (HOMO/LUMO) energy levels.[3] This modulation is a cornerstone in the design of efficient OLED materials, as it allows for precise tuning of the emission color, enhancement of electron injection and transport, and optimization of the energy gap between the singlet and triplet excited states (ΔEST), a critical parameter for achieving high efficiency in TADF emitters.[4]
This guide will navigate through the synthetic pathway to this compound, its characterization, and its subsequent elaboration into a functional OLED material. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Synthesis of this compound: A Protocol Grounded in Established Chemistry
While specific literature on the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from well-established N-oxidation procedures for pyridine and its derivatives.[1][5][6] The following protocol details a robust method for the preparation of this key intermediate.
Proposed Synthetic Pathway
The synthesis initiates from the commercially available 9H-pyrido[2,3-b]indole and proceeds via direct N-oxidation of the pyridine nitrogen.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
9H-Pyrido[2,3-b]indole (≥98% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 9H-pyrido[2,3-b]indole (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM/Methanol 95:5). The product, being more polar, will have a lower Rf value than the starting material.
-
Work-up: Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na2SO3) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of dichloromethane and methanol to afford this compound as a solid.
Characterization Data (Hypothetical)
The successful synthesis of this compound would be confirmed by standard analytical techniques. The expected data is presented below.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C11H8N2O |
| Molecular Weight | 184.19 g/mol |
| 1H NMR (400 MHz, DMSO-d6) | Shifts in the aromatic region are expected to be downfield compared to the parent compound due to the electron-withdrawing effect of the N-oxide group. |
| 13C NMR (100 MHz, DMSO-d6) | The carbon atoms of the pyridine ring, particularly those alpha and gamma to the nitrogen, are expected to show significant downfield shifts. |
| FT-IR (KBr, cm-1) | Characteristic N-O stretching vibration expected around 1250-1300 cm-1. |
| Mass Spectrometry (ESI+) | m/z = 185.06 [M+H]+ |
Application in OLED Material Synthesis: A Pathway to High-Performance Emitters
This compound serves as a versatile intermediate for the synthesis of donor-acceptor (D-A) type molecules, which are a prominent class of TADF emitters.[4] The N-oxide moiety can be leveraged in several ways:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic aromatic substitution reactions. This allows for the facile introduction of various donor units.
-
Modification of Electronic Properties: The N-oxide itself can be retained in the final molecule to act as a potent electron-accepting unit, contributing to a small ΔEST.
-
Deoxygenation to the Parent Pyridine: The N-oxide can be readily deoxygenated to the corresponding pyridine derivative at a later synthetic stage, providing a strategic handle for functionalization.
Hypothetical Synthesis of a TADF Emitter
The following scheme illustrates a plausible synthetic route to a donor-acceptor type TADF emitter starting from this compound.
Caption: Hypothetical synthesis of a TADF emitter.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
This compound
-
A suitable donor molecule with an amino group (e.g., carbazole, phenoxazine)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Phosphorus trichloride (PCl3) or Triphenylphosphine (PPh3)
Procedure:
-
Buchwald-Hartwig Amination:
-
In a glovebox, combine this compound (1.0 eq.), the donor-NH2 (1.1 eq.), Pd(OAc)2 (0.05 eq.), Xantphos (0.1 eq.), and Cs2CO3 (2.0 eq.) in a Schlenk tube.
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction at 110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, filter through Celite, and concentrate.
-
Purify the crude product by column chromatography to obtain the donor-substituted intermediate.
-
-
Deoxygenation:
-
Dissolve the donor-substituted intermediate in a suitable solvent like chloroform or toluene.
-
Add PCl3 (1.5 eq.) or PPh3 (1.5 eq.) at room temperature.
-
Stir for 4-8 hours and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography and subsequent sublimation to yield the final TADF emitter.
-
Impact on OLED Device Performance: A Mechanistic Perspective
The strategic use of this compound as an intermediate is anticipated to yield OLED materials with superior performance characteristics.
Enhanced Electron Transport
The incorporation of the electron-deficient pyrido[2,3-b]indole core, especially when functionalized through the N-oxide intermediate, is expected to result in materials with low-lying LUMO levels.[7] This facilitates efficient electron injection from the cathode and enhances electron mobility within the emissive layer, leading to a more balanced charge carrier distribution and improved device efficiency.[8][9][10]
Tunable Emission Properties
The donor-acceptor architecture enabled by the synthetic route from the N-oxide allows for precise tuning of the emission color. By judiciously selecting the donor moiety, the extent of intramolecular charge transfer (ICT) can be controlled, thereby modulating the emission wavelength from blue to red.
High Triplet Energy and TADF Potential
The rigid carboline framework is conducive to maintaining a high triplet energy (ET), which is crucial for hosting phosphorescent emitters or for designing efficient TADF materials. The electronic perturbation introduced by the N-oxide and the subsequent functionalization can be tailored to achieve a small ΔEST, promoting efficient reverse intersystem crossing (RISC) and thus high internal quantum efficiencies in TADF-based OLEDs.
Conclusion
This compound represents a highly valuable, yet underexplored, intermediate in the design and synthesis of next-generation OLED materials. Its unique electronic properties and synthetic versatility offer a powerful tool for researchers to create novel emitters with tailored photophysical characteristics. The protocols and insights provided in this application note are intended to serve as a foundational guide for harnessing the potential of this strategic building block to advance the field of organic electronics.
References
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Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Substituted 9H-Pyrido[2,3-b]indoles.
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- Albini, A., & Alpegiani, M. (1984). The photochemistry of the N-oxide function. Chemical Reviews, 84(1), 43-71.
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- Ishizuka, T., et al. (2017). Effects of N-Oxidation on Heteroaromatic Macrocycles: Synthesis, Electronic Structures, Spectral Properties, and Reactivities of Tetraazaporphyrin meso-N-Oxides.
- Sarkar, S., & Ghorai, P. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. RSC Advances, 14(34), 24869-24886.
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Beijing Green Guardee. (n.d.). 9H-Pyrido[2,3-b]indole 244-76-8 | OLED Material. Retrieved from [Link]
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- Shirota, Y., & Kageyama, H. (2007). Charge Carrier Transporting Molecular Materials and Their Applications in Electronic Devices. Chemical Reviews, 107(4), 953-1010.
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Application Note: A Practical Guide to the Photophysical Characterization of α-Carboline N-Oxides
Introduction: The Photophysical Landscape of α-Carboline N-Oxides
α-Carbolines are a class of heterocyclic compounds featuring a pyrido[2,3-b]indole core. The introduction of an N-oxide moiety can significantly alter the electronic structure, leading to unique and often desirable photophysical properties. These compounds are of growing interest due to their potential applications as fluorescent probes, photosensitizers, and components in organic light-emitting diodes (OLEDs).
A thorough characterization of their interaction with light is paramount to understanding their function and optimizing their design. This process involves quantifying how efficiently they absorb light, the color of light they emit, the efficiency of this emission process, and the duration they remain in an electronically excited state. This guide provides the experimental foundation for these measurements.
Foundational Concepts: A Jablonski Diagram Overview
Before delving into the experimental protocols, it is crucial to understand the fundamental photophysical processes at play. The Jablonski diagram is a standard model used to illustrate the electronic states of a molecule and the transitions between them.
Figure 1: Simplified Jablonski diagram showing key photophysical transitions.
-
Absorption: The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The molecule relaxes from S₁ back to S₀ by emitting a photon. This is a radiative decay process.
-
Non-Radiative Decay: The molecule loses energy as heat (vibrational relaxation) to return to the ground state without emitting light.
The goal of the following experiments is to quantify the rates and efficiencies of these competing pathways.
Experimental Workflow: A Strategic Approach
A systematic approach is essential for accurate characterization. The overall workflow involves sequential measurements where the results of one experiment inform the next.
Figure 2: Experimental workflow for comprehensive photophysical analysis.
Core Protocols and Methodologies
Sample Preparation: The Foundation of Good Data
Garbage in, garbage out. This adage is particularly true for photophysical measurements. Proper sample preparation is critical.
-
Causality: The choice of solvent can dramatically influence a molecule's photophysics (solvatochromism), and impurities can fluoresce, distorting the results. The concentration must be carefully controlled to adhere to the Beer-Lambert law and avoid artifacts like the inner filter effect.[1]
Protocol:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the α-carboline N-oxide is fully soluble. Ensure the solvent does not absorb or emit light in the spectral region of interest. A solvent polarity study (e.g., using cyclohexane, toluene, dichloromethane, acetonitrile, and ethanol) is highly recommended.
-
Cuvette Cleaning: Use quartz cuvettes, as glass absorbs UV light.[1] Clean them thoroughly, for instance, with a standard glass washing procedure, followed by rinsing with deionized water and finally with the spectroscopic solvent to be used.[1]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of solvent.
-
Working Solutions: Prepare working solutions by diluting the stock solution. For absorption, a concentration that gives a maximum absorbance (A_max) between 0.5 and 1.0 is suitable. For fluorescence measurements, the solution should be diluted further to ensure the absorbance at the excitation wavelength is below 0.1 to minimize re-absorption and inner filter effects.[2]
UV-Visible Absorption Spectroscopy
This technique measures the amount of light absorbed by the sample at each wavelength, providing information on the electronic transitions.[3][4]
-
Causality: The absorption spectrum reveals the wavelengths of light the molecule can absorb to become excited (λ_max). This is essential for selecting the correct excitation wavelength for subsequent fluorescence experiments. The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light, can be determined using the Beer-Lambert law (A = εcL).[4]
Protocol:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer's lamps and allow them to stabilize for at least 20 minutes.[3]
-
Parameter Setup: Set the desired wavelength range (e.g., 250-600 nm for carbolines).
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[5][6]
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If multiple concentrations were measured, plot absorbance vs. concentration to determine the molar extinction coefficient (ε) from the slope.[6]
Steady-State Fluorescence Spectroscopy
This measurement quantifies the intensity and wavelength of the light emitted by the sample after excitation.
-
Causality: The fluorescence spectrum provides the emission maximum (λ_em), which defines the color of the emitted light. The difference between the absorption and emission maxima (Stokes shift) gives insight into the structural relaxation of the molecule in the excited state. The shape and intensity of the spectrum can reveal information about the molecule's electronic energy levels and its environment.[7]
Protocol:
-
Instrument Setup: Turn on the fluorometer, allowing the excitation lamp (typically a Xenon arc lamp) to stabilize.
-
Excitation Wavelength (λ_ex): Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum.
-
Emission Scan: Set the emission monochromator to scan a range that covers the expected fluorescence (e.g., for carbolines which often absorb around 300-350 nm, scan from 350 nm to 700 nm).[8][9]
-
Slit Widths: Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal. A good starting point is 5 nm for both.
-
Blank Subtraction: Record a spectrum of the pure solvent under the same conditions to identify any background signals or Raman scattering peaks.
-
Sample Measurement: Record the fluorescence spectrum of the α-carboline N-oxide solution (with A < 0.1 at λ_ex).
-
Data Correction: Apply instrument-specific spectral correction factors to the raw data. This is crucial as detectors and gratings have wavelength-dependent efficiencies.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is the most critical parameter for assessing emission efficiency. It is defined as the ratio of photons emitted to photons absorbed.[10][11]
-
Causality: A high Φ_F indicates that fluorescence is a dominant decay pathway, which is desirable for applications like bio-imaging or OLEDs. The comparative method, using a well-characterized standard, is the most common and reliable approach.[2][12] It relies on the principle that if a standard and an unknown sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[2]
Protocol (Relative Method):
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap well with the sample. For α-carbolines emitting in the blue-violet region, quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common choice.
-
Prepare Solutions: Prepare a series of 5-6 dilutions for both the standard and the α-carboline N-oxide sample, ensuring the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.10.[2]
-
Measure Absorbance: Record the precise absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the spectrally corrected fluorescence spectrum for each solution, keeping all instrument settings (λ_ex, slit widths) identical for the sample and the standard.
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.[2]
-
The quantum yield of the sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the intensity vs. absorbance plots for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solvents, respectively.
-
-
Time-Resolved Fluorescence Spectroscopy (Excited-State Lifetime)
This experiment measures how long the molecule remains in the excited state before returning to the ground state. The most common technique is Time-Correlated Single Photon Counting (TCSPC).[7][13]
-
Causality: The fluorescence lifetime (τ_F) is an intrinsic property of the fluorophore in a specific environment. It provides deep insight into the excited-state dynamics.[14] Shorter lifetimes can indicate the presence of efficient non-radiative decay pathways (quenching). TCSPC works by repeatedly exciting the sample with a short pulse of light and measuring the arrival time of individual fluorescence photons, gradually building a histogram of the decay kinetics.[14][15]
Protocol (TCSPC):
-
Instrument Setup: Use a pulsed light source (e.g., a picosecond diode laser or LED) with a wavelength suitable for exciting the sample. The detector must be a fast, single-photon sensitive detector (e.g., a PMT or SPAD).[14][16]
-
Measure Instrument Response Function (IRF): Measure the system's response time by using a scattering solution (e.g., a dilute colloidal silica suspension like LUDOX®) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.[16]
-
Sample Measurement: Replace the scattering solution with the sample solution (A < 0.1). Collect the fluorescence decay profile until sufficient photon counts are acquired in the peak channel (e.g., 10,000 counts) for good statistics. The emission should be monitored at the fluorescence maximum (λ_em).
-
Data Analysis:
-
Use specialized software to fit the experimental decay curve.
-
The software performs an iterative deconvolution of the IRF from the measured sample decay.
-
The decay is typically fitted to a single or multi-exponential function: I(t) = Σ A_i * exp(-t/τ_i).
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.
-
Data Summary and Interpretation
All collected data should be systematically tabulated for clear interpretation and comparison.
Table 1: Key Photophysical Parameters for α-Carboline N-Oxide
| Parameter | Symbol | Description | Typical Value/Range |
|---|---|---|---|
| Absorption Maximum | λ_abs | Wavelength of maximum light absorption | 300 - 380 nm |
| Molar Extinction Coeff. | ε | Measure of light absorption strength | 10,000 - 50,000 M⁻¹cm⁻¹ |
| Emission Maximum | λ_em | Wavelength of maximum fluorescence | 380 - 500 nm[8][9] |
| Stokes Shift | Δν | Energy difference between absorption and emission | 4,000 - 7,000 cm⁻¹ |
| Fluorescence Quantum Yield | Φ_F | Efficiency of light emission | 0.1 - 0.8[8][9] |
| Fluorescence Lifetime | τ_F | Duration of the excited state | 1 - 15 ns[13][16] |
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive photophysical characterization of novel α-carboline N-oxides. By systematically measuring absorption, emission, quantum yield, and lifetime, researchers can build a complete picture of a molecule's interaction with light. This understanding is fundamental to rationally designing next-generation materials for a wide array of optical and biomedical applications.
References
- The Fleming Group. Time-Resolved Fluorescence Techniques. Google Sites.
-
Singh, P., et al. (2024). A Catalyst‐ and Metal‐free Approach towards the Synthesis of β‐Carboline tethered Imidazole Derivatives and Assessment of their Photophysical Properties. ChemistrySelect. Available at: [Link]
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Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available at: [Link]
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Kaur, H., et al. (2021). Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. ACS Omega. Available at: [Link]
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JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Journal of Visualized Experiments. Available at: [Link]
-
Kaur, H., et al. (2021). Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. ACS Omega. Available at: [Link]
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JASCO Global. (2021). Fluorescence quantum yield measurement. Available at: [Link]
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University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
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Edinburgh Instruments. Fluorescence Spectroscopy | Time Resolved | Steady State. Available at: [Link]
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HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available at: [Link]
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Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
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PicoQuant. Time-resolved Fluorescence. Available at: [Link]
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University of Wisconsin-Madison. (2018). Time Resolved Fluorescence Spectroscopy. Available at: [Link]
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Singh, P., et al. (2023). Iodine Catalysed Synthesis of Luminescent β‐Carboline Tethered Thiazolo[4,5‐c]carbazole and Naphtho[2,1‐d]thiazole Derivatives and Estimation of their Light Emitting Properties. ChemistrySelect. Available at: [Link]
-
Singh, P., et al. (2022). Potassium Tert‐Butoxide‐Promoted Synthesis of Fluorescent β‐Carboline Tethered 1,3,5‐Triazines and Assessment of Their Luminescent Properties. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). UV-Vis Absorption Spectroscopy. Available at: [Link]
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Dabbousi, B. O., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Physical Chemistry B. Available at: [Link]
-
HORIBA. Recording Fluorescence Quantum Yields. Available at: [Link]
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Technologynetworks.com. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]
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Comprehensive In Vitro Cytotoxicity Profiling of α-Carboline Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of α-Carbolines
The α-carboline (9H-pyrido[2,3-b]indole) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Notably, many synthetic α-carboline compounds have demonstrated potent anti-proliferative and cytotoxic effects against a range of human cancer cell lines, positioning them as promising candidates for novel anticancer drug development.[3][4][5] Mechanistic studies have revealed that some of these derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often accompanied by cell cycle arrest.[3]
A critical step in the preclinical evaluation of these compounds is the robust and reproducible assessment of their cytotoxic effects in vitro. This process not only quantifies the potency of a compound (typically as a half-maximal inhibitory concentration, IC50) but also provides invaluable insights into its mechanism of action. This application note provides a comprehensive guide to structuring a multi-assay workflow for the cytotoxic evaluation of α-carboline derivatives, moving from foundational viability assessment to in-depth mechanistic studies.
Part 1: Foundational Viability Assessment: The MTT Assay
The initial step in cytotoxicity profiling is to determine the dose-dependent effect of the α-carboline derivative on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[6][7]
Principle of Causality: The assay's logic is rooted in cellular metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (living) cells.[6] A decrease in the formazan signal in treated cells compared to untreated controls thus indicates a loss of viability.
Experimental Workflow: MTT Assay
dot graph TD subgraph Day 1 A[Start: Select Cancer Cell Line] --> B{Seed Cells in 96-Well Plate}; B --> C[Incubate Overnight (37°C, 5% CO₂)]; end subgraph Day 2 D{Prepare Serial Dilutions of α-Carboline Derivative}; D --> E[Treat Cells with Compound]; E --> F[Incubate for 48-72 hours]; end subgraph Day 4/5 G{Add MTT Reagent to each well}; G --> H[Incubate for 4 hours]; H --> I[Solubilize Formazan Crystals with DMSO]; I --> J[Measure Absorbance at 570 nm]; end subgraph Data Analysis J --> K[Calculate % Viability]; K --> L[Plot Dose-Response Curve]; L --> M[Determine IC₅₀ Value]; end
end
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
α-Carboline derivative stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., COLO 205, HL-60)[3]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding (Day 1): a. Harvest logarithmically growing cells and perform a cell count. b. Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave edge wells filled with 100 µL sterile PBS to minimize evaporation effects.[8] d. Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment (Day 2): a. Prepare serial dilutions of the α-carboline derivative in complete culture medium. A typical starting range might be 0.01 µM to 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank control.[9] c. Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate. d. Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition and Incubation (Day 4 or 5): a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8] b. Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the purple crystals.[8] c. Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[8] d. Measure the absorbance (Optical Density, OD) of each well at 490-570 nm using a microplate reader.
Part 2: Elucidating the Mechanism of Action
Once the IC50 value is established, the next critical step is to investigate how the α-carboline derivative induces cell death. A multi-parametric approach using assays that probe different cellular pathways is essential for building a comprehensive mechanistic understanding.
A. Apoptosis Detection: Caspase Activity Assay
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10][11] A key event in apoptosis is the activation of a family of cysteine proteases called caspases.[12] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct and quantifiable indicator of apoptosis induction.
Principle of Causality: The Caspase-Glo® 3/7 Assay utilizes a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In apoptotic cells, activated caspase-3/7 cleaves this substrate, releasing aminoluciferin, which is then consumed by luciferase to generate a luminescent signal. This "glow" is proportional to the amount of active caspase-3/7 present.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described for the MTT assay, using concentrations around the determined IC50 value. Include appropriate vehicle controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: a. After the desired treatment period (e.g., 24, 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix gently on a plate shaker for 1 minute. d. Incubate at room temperature for 1-2 hours, protected from light. e. Measure the luminescence using a plate-reading luminometer.
B. Mitochondrial Integrity: Membrane Potential (ΔΨm) Assay
Since α-carbolines may act via the mitochondrial apoptotic pathway, assessing mitochondrial health is crucial.[3] A key indicator of mitochondrial function is the mitochondrial membrane potential (ΔΨm).[13][14] Loss of ΔΨm is an early event in apoptosis.[10]
Principle of Causality: The JC-1 dye is a cationic, lipophilic fluorochrome that selectively accumulates in mitochondria. In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).[15] If the membrane potential collapses, JC-1 cannot accumulate and remains in the cytoplasm as monomers, which emit green fluorescence (~529 nm).[15][16] Therefore, a shift from red to green fluorescence indicates mitochondrial depolarization and dysfunction.
Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the α-carboline derivative. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
-
JC-1 Staining: a. At the end of the treatment period, add JC-1 staining solution (typically 5-10 µg/mL in culture medium) to each well. b. Incubate for 15-30 minutes at 37°C.
-
Washing and Measurement: a. Remove the staining solution and wash the cells twice with PBS or assay buffer. b. Add 100 µL of assay buffer to each well. c. Measure fluorescence intensity using a multi-mode plate reader. Read green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~540/590 nm).
-
Data Analysis: The results are expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[16]
C. Oxidative Stress: Intracellular ROS Detection
Excessive production of reactive oxygen species (ROS) can induce cellular damage and trigger apoptosis.[17][18] Measuring intracellular ROS levels can help determine if oxidative stress is a primary mechanism of cytotoxicity.
Principle of Causality: The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent molecule. Once inside the cell, cellular esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, such as hydrogen peroxide, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20] The resulting fluorescence intensity is proportional to the level of intracellular ROS.[21]
Protocol: H₂DCFDA ROS Assay
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
Probe Loading: a. Remove the treatment medium and wash the cells once with warm PBS. b. Add H₂DCFDA solution (typically 5-10 µM in serum-free medium) to each well. c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: a. Remove the H₂DCFDA solution and wash the cells again. b. Add 100 µL of PBS to each well. c. Immediately measure fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).
Part 3: Experimental Design & Data Interpretation
Self-Validating System: Controls are Key
A robust protocol is a self-validating one. Each assay plate must include a comprehensive set of controls to ensure the reliability of the data.
| Control Type | Purpose | Assay Applicability |
| Vehicle Control | To account for any effects of the compound's solvent (e.g., DMSO). | All Assays |
| Untreated Control | Represents 100% cell viability or baseline activity. | All Assays |
| Medium Blank | Measures background absorbance/fluorescence of the medium and reagents. | All Assays |
| Maximum Lysis Control | (e.g., using a detergent like Triton™ X-100) Represents 100% cytotoxicity. | LDH Assay[22] |
| Positive Control | A known inducer of the measured effect (e.g., Staurosporine for apoptosis, FCCP for MMP loss). | Mechanistic Assays |
Data Analysis and IC50 Calculation
-
Normalize Data: First, subtract the average absorbance/fluorescence of the "Medium Blank" wells from all other wells.
-
Calculate Percent Viability (for MTT Assay):
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] * 100[9]
-
-
Generate a Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).[9][23]
-
Determine the IC50 Value: The IC50 is the concentration of the compound that inhibits 50% of the biological process (i.e., reduces cell viability to 50%).[23] This value is most accurately determined by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve using a suitable software program (e.g., GraphPad Prism, Microsoft Excel with an add-in).[24][25][26]
Part 4: Integrated Workflow and Mechanistic Hypothesis
The power of this multi-assay approach lies in the synthesis of its results. By integrating the data, a researcher can build a compelling hypothesis about the cytotoxic mechanism of an α-carboline derivative.
Caption: Integrated workflow for cytotoxic profiling and mechanistic analysis.
Example Interpretation:
-
A potent IC50 from the MTT assay confirms the compound's cytotoxic activity.
-
A significant increase in Caspase-3/7 activity at the IC50 concentration strongly suggests cell death occurs via apoptosis.
-
A corresponding decrease in the red/green fluorescence ratio from the JC-1 assay indicates that this apoptosis is mediated through the mitochondrial (intrinsic) pathway.
-
An increase in DCF fluorescence would further suggest that the initial trigger for mitochondrial damage could be oxidative stress induced by the α-carboline derivative.
By following this structured, multi-faceted approach, researchers can move beyond simple toxicity screening to generate a detailed and robust profile of novel α-carboline derivatives, providing the critical data needed to advance promising candidates in the drug development pipeline.
References
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]
- Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435–448.
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Xia, M., et al. (2016). Mitochondrial Membrane Potential Assay. In NIH Assay Guidance Manual.
- Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
- Sarosiek, K. A., & Letai, A. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology. Humana Press.
-
Elsevier. (n.d.). Caspases activity assay procedures. ScienceDirect. Retrieved from [Link]
-
Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
- Egle, A., et al. (2006). Apoptosis assays with lymphoma cell lines: problems and pitfalls. British Journal of Cancer, 94(1), 5-8.
-
BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Apoptosis Assays. Retrieved from [Link]
- Wang, H., & Joseph, J. A. (2013). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616.
-
JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
- Li, J., & Yuan, J. (2010). Caspases in apoptosis and beyond. Oncogene, 29(48), 6194-6204.
- Huang, Y. C., et al. (2016). Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells. European Journal of Medicinal Chemistry, 110, 98-114.
-
ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols.
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
- Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Al-Adhami, M. I., & Al-Tu'ma, F. J. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Bioanalysis & Biomedicine, 4(1), 1-5.
- Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Zhang, Y., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry, 10, 963879.
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
- Feng, B., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(6), 1234-1242.
- Lin, H. R., et al. (2013).
-
ResearchGate. (n.d.). of the biological activities and their targets possessed by α-carboline derivatives. Retrieved from [Link]
- Tsai, K. C., et al. (2010).
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]
-
YouTube. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]
Sources
- 1. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of 1,6,8,9-substituted α-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity of 1,6,8,9‐Substituted α‐Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 15. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. researchgate.net [researchgate.net]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
- 26. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Pyrido[2,3-b]indole 1-Oxide
Welcome to the technical support center for the synthesis of 9H-Pyrido[2,3-b]indole 1-Oxide (α-Carboline N-Oxide). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction yields effectively.
Introduction: The Significance of α-Carboline N-Oxides
9H-Pyrido[2,3-b]indoles, commonly known as α-carbolines, are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The corresponding N-oxides are not only crucial synthetic intermediates but are also investigated as potential drug candidates and metabolites.[1] The introduction of the N-oxide functionality drastically alters the electronic properties and polarity of the molecule, which can modulate its biological activity and pharmacokinetic profile. However, the synthesis can be challenging, often plagued by low yields and purification difficulties. This guide addresses these critical issues head-on.
Core Synthetic Pathway: N-Oxidation of α-Carboline
The most direct route to this compound is the oxidation of the pyridine nitrogen of the parent α-carboline. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being the most common reagent.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the specific problems you may encounter in the laboratory.
Q1: My reaction shows very low or no conversion to the desired N-oxide product. What are the likely causes?
This is the most frequent issue and can stem from several factors related to reagents and reaction conditions.
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Possible Cause 1: Deactivated Oxidizing Agent
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Expertise & Experience: Peroxy acids like m-CPBA are susceptible to degradation, especially if stored improperly or for extended periods. Their effective peroxide content decreases over time, leading to insufficient oxidizing power.
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Solution: Always use a fresh bottle of m-CPBA or one that has been stored correctly (refrigerated and protected from moisture). If in doubt, you can determine the active peroxide content via iodometric titration. For a new synthesis, sourcing a new, high-purity batch of the oxidizing agent is the most reliable first step.
-
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Possible Cause 2: Inappropriate Solvent Choice
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Expertise & Experience: The N-oxidation reaction is sensitive to the solvent environment. The solvent must fully dissolve the starting α-carboline and be inert to the oxidizing conditions.
-
Solution: Chlorinated solvents like dichloromethane (DCM) or chloroform are standard choices as they provide good solubility for the substrate and are relatively inert. For less reactive substrates, using a protic solvent like acetic acid can sometimes accelerate the reaction, but may also lead to side products. Avoid solvents that can be oxidized, such as alcohols or ethers like THF, under the reaction conditions.
-
-
Possible Cause 3: Suboptimal Reaction Temperature
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Expertise & Experience: N-oxidation is an exothermic process. Running the reaction at too low a temperature (e.g., 0 °C) may result in a sluggish or incomplete reaction. Conversely, elevated temperatures can promote over-oxidation or decomposition of the desired N-oxide.
-
Solution: A common starting point is to run the reaction at room temperature while monitoring progress closely by Thin Layer Chromatography (TLC). A typical reaction time is between 2 to 12 hours. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied, but this must be done cautiously.
-
-
Possible Cause 4: Impurities in the Starting Material
-
Expertise & Experience: The purity of the starting 9H-Pyrido[2,3-b]indole is paramount. Nucleophilic impurities can consume the oxidizing agent, while acidic or basic impurities can interfere with the reaction mechanism.
-
Solution: Ensure your starting α-carboline is thoroughly purified before proceeding. Recrystallization or column chromatography are effective methods. Characterize the starting material by ¹H NMR and LC-MS to confirm its purity.
-
Q2: My reaction is messy, with multiple spots on the TLC plate, and the yield of the desired product is low. How can I improve selectivity?
The formation of byproducts is often a sign of over-oxidation or competing side reactions.
-
Possible Cause 1: Over-oxidation
-
Expertise & Experience: While the pyridine nitrogen is the most nucleophilic site, the electron-rich indole ring can also be susceptible to oxidation under harsh conditions, leading to a complex mixture of products.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Use between 1.0 and 1.2 equivalents of m-CPBA. Adding the oxidant in portions over a period of time, rather than all at once, can help maintain a lower instantaneous concentration and improve selectivity. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
-
Possible Cause 2: Side Reactions at the Indole N-H
-
Expertise & Experience: The indole N-H proton is weakly acidic and the nitrogen can be reactive. In some cases, this can lead to undesired side reactions.
-
Solution: A robust strategy to prevent complications at the indole nitrogen is to use a protecting group. Protecting the indole nitrogen with a Boc group (di-tert-butyl dicarbonate) prior to the N-oxidation step can significantly clean up the reaction. The Boc group can then be easily removed under acidic conditions (e.g., with TFA) after the N-oxide has been formed and purified. This two-step approach often provides a much higher overall yield of the pure product.[2]
-
Q3: I have confirmed product formation by LC-MS, but I'm struggling to isolate and purify the N-oxide. What should I do?
Isolation difficulties are common due to the significant change in the physical properties of the molecule upon N-oxidation.
-
Possible Cause 1: High Polarity of the Product
-
Expertise & Experience: The N-O bond is highly polar, making the N-oxide product significantly more polar than the starting α-carboline. This can cause it to streak or remain at the baseline on a standard silica gel TLC plate and be difficult to elute from a silica column.
-
Solution: For column chromatography, use a more polar solvent system. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point. If the product still adheres too strongly to silica, consider using a different stationary phase like alumina (neutral or basic), or employ reversed-phase chromatography (C18).
-
-
Possible Cause 2: Product Solubility Issues
-
Expertise & Experience: The increased polarity can also render the N-oxide partially soluble in water, leading to losses during aqueous workup.
-
Solution: During the workup, after quenching the excess oxidant, extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or a 9:1 DCM/isopropanol mixture). Saturating the aqueous layer with sodium chloride (brine) can help to "salt out" the product and improve extraction efficiency into the organic phase.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best oxidizing agent for this synthesis?
-
m-CPBA is the most commonly used and reliable reagent due to its good reactivity and solubility in organic solvents. Hydrogen peroxide in acetic acid is a cheaper but often more aggressive alternative that may require more optimization to avoid side reactions. Other reagents like peracetic acid or magnesium monoperoxyphthalate (MMPP) can also be used. The choice depends on substrate reactivity, cost, and safety considerations.
-
-
Q2: How do I effectively monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the best method. The N-oxide product will have a significantly lower Rf value (be more polar) than the starting material. A good mobile phase to start with is 95:5 DCM:MeOH. The disappearance of the starting material spot and the appearance of a new, lower spot is a clear indicator of reaction progress. Staining with potassium permanganate can help visualize the spots.
-
-
Q3: What are the key safety precautions for this reaction?
-
Organic peroxides like m-CPBA are potentially explosive and should be handled with care. Avoid grinding the solid or exposing it to heat or friction. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The workup should include a quenching step (e.g., with sodium bisulfite or sodium thiosulfate solution) to destroy any unreacted peroxide.
-
Data Presentation: Optimizing Reaction Conditions
The table below summarizes typical conditions and expected outcomes to guide your optimization efforts.
| Oxidizing Agent (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield Range | Key Considerations |
| m-CPBA (1.1) | Dichloromethane (DCM) | 20-25 (Room Temp) | 4-8 | 60-85% | Standard, reliable method. Easy workup. |
| m-CPBA (1.2) | Chloroform | 20-25 (Room Temp) | 2-6 | 65-90% | Slightly faster than DCM.[3] |
| H₂O₂ (30% aq.) (2-3) | Acetic Acid | 50-70 | 6-12 | 40-70% | Harsher conditions. Risk of over-oxidation. |
| m-CPBA (1.1) on Boc-protected α-carboline | Dichloromethane (DCM) | 20-25 (Room Temp) | 2-4 | >90% (for oxidation step) | Cleaner reaction, higher yield after deprotection.[2] |
Experimental Protocols
Protocol 1: Standard N-Oxidation using m-CPBA
-
Preparation: In a round-bottom flask, dissolve 9H-Pyrido[2,3-b]indole (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 95:5 DCM:MeOH). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 10% aqueous sodium bisulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in DCM (e.g., 0% to 10%) to afford the pure this compound.
Visualization of Workflow and Concepts
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A troubleshooting decision tree for low-yield synthesis.
Reaction Pathway: N-Oxidation Mechanism
This diagram illustrates the concerted mechanism of N-oxidation of the pyridine ring by m-CPBA.
Caption: Concerted peroxy acid oxidation of the pyridine nitrogen. (Note: The image placeholders would be replaced with actual chemical structure images in a final document.)
References
- Boruń, A., & Czarnocki, Z. (2014). First asymmetric synthesis of (S)-(+)- and (R)-(−)-α-carboline N-oxide, an unexpected chiral auxiliary. Tetrahedron: Asymmetry, 25(1), 79-84. (This reference supports the use of protecting groups).
-
Valieva, M. I., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12345, this compound. PubChem. [Link]
-
Li, J., et al. (2008). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules, 13(8), 1953-1964. [Link]
-
Douglas, C. J., & Weiss, M. M. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(7), 1948-1951. [Link]
-
Kowalczyk, M., et al. (2019). Investigation of the effect of the N-oxidation process on the interaction of selected pyridine compounds with biomacromolecules: structural, spectral, theoretical and docking studies. Acta Crystallographica Section C Structural Chemistry, 75(Pt 6), 750–757. [Link]
Sources
Overcoming solubility issues of a-carboline N-oxide in aqueous solutions
Welcome to the technical support center for α-carboline N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. As a senior application scientist with extensive experience in overcoming formulation hurdles for poorly soluble active pharmaceutical ingredients (APIs), I have structured this guide to provide not just protocols, but also the scientific rationale behind them. Our goal is to empower you with the knowledge to make informed decisions in your experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is α-carboline N-oxide, and why is its solubility in aqueous solutions a concern?
A1: α-Carboline N-oxide (C₁₁H₈N₂O) is a heterocyclic compound belonging to the carboline family.[1][2][3] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties.[4][5][6] The N-oxide functional group can influence the molecule's electronic properties and biological interactions.
The primary concern with α-carboline N-oxide, like many other carboline derivatives, is its poor aqueous solubility.[7][8] This limited solubility can pose significant challenges during in vitro biological assays and in vivo studies, leading to issues such as:
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Underestimation of biological activity: If the compound precipitates in the assay medium, the actual concentration exposed to the cells or target protein will be lower than intended.
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Poor bioavailability: For in vivo studies, low aqueous solubility can lead to poor absorption from the gastrointestinal tract, limiting the compound's therapeutic efficacy.[9][10]
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Difficulties in formulation: Developing suitable dosage forms, especially for parenteral administration, becomes challenging.[11][12][13]
The predicted LogP value of α-carboline N-oxide is 2.74960, which suggests a degree of lipophilicity that contributes to its low water solubility.[1]
Q2: I am observing precipitation of α-carboline N-oxide in my cell culture medium. What are the immediate troubleshooting steps I can take?
A2: This is a common issue. Here’s a logical workflow to address it:
Figure 1. Initial troubleshooting workflow for precipitation in cell culture.
Step-by-Step Troubleshooting:
-
Confirm Complete Dissolution of Your Stock Solution: Before adding the compound to your aqueous medium, ensure that your stock solution (typically in an organic solvent like DMSO) is completely clear. If you see any solid particles, try gentle warming or sonication.
-
Lower the Final Concentration: You may be exceeding the solubility limit of α-carboline N-oxide in your final assay medium. Perform a dose-response experiment at lower concentrations to see if the precipitation issue resolves.
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Minimize the Organic Solvent Concentration: While a co-solvent like DMSO is often necessary to prepare a stock solution, its concentration in the final medium should be kept to a minimum (ideally below 0.5% v/v) to avoid solvent-induced artifacts and toxicity.[14][15] High concentrations of the organic solvent can also cause the compound to "crash out" when diluted into the aqueous medium.
Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo, required concentration).
Q3: Can pH adjustment be used to improve the solubility of α-carboline N-oxide?
A3: Yes, pH adjustment is a viable and often effective strategy for compounds containing ionizable groups.[][17][18] The α-carboline scaffold contains nitrogen atoms that can be protonated at acidic pH. Protonation increases the polarity of the molecule, which generally enhances its solubility in aqueous solutions.
Experimental Protocol: pH-Dependent Solubility Assessment
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Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10).
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Add an excess amount of α-carboline N-oxide powder to a fixed volume of each buffer.
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Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
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Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of the dissolved α-carboline N-oxide in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Plot solubility versus pH to determine the optimal pH range for solubilization.
Causality: The increase in solubility at lower pH is due to the protonation of the nitrogen atoms in the pyridine ring of the α-carboline structure, forming a more soluble salt.[19] However, it is crucial to consider the pH stability of the compound and the pH tolerance of your experimental system (e.g., cell culture).
Q4: What are co-solvents, and how can I systematically screen for the best one?
A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs.[20][21] They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic compounds.[]
Commonly Used Co-solvents in Research:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
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Glycerin
Screening Protocol for Co-solvent Systems:
-
Prepare stock solutions of α-carboline N-oxide in each of the selected co-solvents at a high concentration (e.g., 10-50 mM).
-
Create a series of binary (co-solvent:water) and ternary (co-solvent 1:co-solvent 2:water) systems. For example, you could test 10%, 20%, and 30% v/v of each co-solvent in water.
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Determine the saturation solubility of α-carboline N-oxide in each system using the method described in Q3.
-
Evaluate the physical stability of the solutions upon dilution with your experimental buffer or medium. Observe for any signs of precipitation over time.
Data Presentation: Co-solvent Screening Results (Hypothetical)
| Co-solvent System (v/v) | Saturation Solubility (µg/mL) | Observations |
| 10% DMSO in Water | 50 | Clear solution |
| 20% DMSO in Water | 150 | Clear solution |
| 10% Ethanol in Water | 35 | Clear solution |
| 20% Ethanol in Water | 90 | Clear solution |
| 10% PEG 400 in Water | 65 | Clear solution |
| 20% PEG 400 in Water | 180 | Clear solution |
| 10% PEG 400 / 10% Ethanol in Water | 220 | Clear solution, synergistic effect |
Trustworthiness: When using co-solvents, it is essential to run parallel controls to ensure that the solvent itself does not affect the biological outcome of your experiment.
Q5: I need to prepare a formulation for an in vivo study. Are there more advanced techniques than simple co-solvents?
A5: Absolutely. For in vivo applications, especially when higher concentrations are needed, more sophisticated formulation strategies are often required. Here are three powerful techniques:
1. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[22][23][24][25] They can encapsulate poorly soluble "guest" molecules like α-carboline N-oxide, forming an inclusion complex that has significantly improved aqueous solubility and stability.[26]
-
Mechanism: The lipophilic α-carboline N-oxide molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the entire complex soluble.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.
2. Nanosuspensions
A nanosuspension is a sub-micron colloidal dispersion of the pure drug substance.[9][10] By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution rate and saturation solubility.[27][28]
-
Advantages: This technique is suitable for drugs that are poorly soluble in both aqueous and organic media.[9] It allows for high drug loading and can be used for various routes of administration.[10]
-
Preparation: Nanosuspensions are typically prepared by top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[27]
3. Solid Dispersions
In a solid dispersion, the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[29][30][31][32][33] The drug can exist in an amorphous or crystalline form within the matrix.
-
Mechanism of Solubility Enhancement:
-
Particle Size Reduction: The drug is reduced to a very fine, often molecular, level of dispersion.[29][30]
-
Improved Wettability: The hydrophilic carrier enhances the wetting of the drug particles.
-
Amorphous State: The drug may be present in a higher-energy amorphous state, which has greater solubility than the stable crystalline form.[29][34]
-
-
Preparation Methods: Common techniques include the melting (fusion) method and the solvent evaporation method.[29][30]
Figure 2. Decision tree for selecting a solubilization strategy.
Summary of Advanced Solubilization Techniques
| Technique | Principle | Advantages | Considerations |
| Cyclodextrin Complexation | Encapsulation of the drug in a cyclodextrin cavity.[22][23] | High solubility enhancement, low toxicity (for some derivatives), suitable for parenteral formulations.[25] | Stoichiometry of complexation needs to be determined, potential for drug displacement. |
| Nanosuspensions | Reduction of drug particle size to the nanometer range.[9][27] | High drug loading, applicable to a wide range of drugs, improves bioavailability.[10] | Requires specialized equipment (homogenizers, mills), potential for particle aggregation over time.[35] |
| Solid Dispersions | Dispersion of the drug in a solid hydrophilic carrier.[29][31] | Significant increase in dissolution rate, potential to stabilize the amorphous form of the drug.[30][33] | The physical stability of the amorphous state can be a concern, potential for recrystallization.[31] |
This guide provides a starting point for addressing the solubility challenges of α-carboline N-oxide. The optimal solution will always be application-specific. We encourage a systematic approach, starting with the simplest methods and progressing to more complex formulations as needed.
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
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Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
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Singh, J., & Garg, R. (2014). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 4(5), 147-155. [Link]
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Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]
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Ganta, S., & Talasila, S. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
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Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 14-22. [Link]
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Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
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Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanotechnology, 2011, 679583. [Link]
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Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1635-1657. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. [Link]
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Ascendia Pharma. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
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Popescu, C., et al. (2023). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceutics, 15(11), 2576. [Link]
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Hande, N. M. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352. [Link]
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Patel, B. B., & Patel, J. K. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 5(4), 433-442. [Link]
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Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]
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Singh, M., et al. (2017). Cyclodextrin complexes: Perspective from drug delivery and formulation. ResearchGate. [Link]
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Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(19), 6499. [Link]
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Kesisoglou, F., Panmai, S., & Wu, Y. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(9), 858. [Link]
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Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1148. [Link]
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LookChem. (n.d.). a-Carboline N-Oxide. [Link]
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HCB. (n.d.). α-Carboline N-Oxide. [Link]
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Li, X., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology, 13, 969591. [Link]
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BIOFOUNT. (n.d.). α-Carboline N-Oxide. [Link]
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ResearchGate. (2017). How dissolve beta-CCB?. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9. [Link]
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Van Miert, S., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1169. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
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Weber Lab. (n.d.). Alpha-Carboline N-Oxide-15N2. [Link]
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Van Miert, S., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1169. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. [Link]
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ResearchGate. (2025). PH modulation: A mechanism to obtain pH-independent drug release. [Link]
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Tsai, J. Y., et al. (2012). Synthesis and cytotoxicity of 1,6,8,9-substituted α-carboline derivatives. Molecules, 17(10), 11846–11867. [Link]
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Al-Hammami, M. A., & Croker, D. M. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 13(11), 1835. [Link]
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Maisuls, I., et al. (2021). Photophysical properties of a β-Carboline Rhenium (I) complex. Solvent effects on excited states and their redox reactivity. Journal of Photochemistry and Photobiology A: Chemistry, 422, 113568. [Link]
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Jain, A., et al. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 62(2), 113-117. [Link]
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Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118. [Link]
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Tsai, J. Y., et al. (2012). Synthesis and Cytotoxicity of 1,6,8,9-Substituted α-Carboline Derivatives. Molecules, 17(10), 11846–11867. [Link]
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Le-Ngoc, T., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 12(11), 1083. [Link]
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ResearchGate. (2025). Complexation Facilitated Reduction of Aromatic N-Oxides by Aqueous Fe-II-Tiron Complex: Reaction Kinetics and Mechanisms. [Link]
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ResearchGate. (2025). Metal Oxide Solubility Behavior in High Temperature Aqueous Solutions. [Link]
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Stability of 9H-Pyrido[2,3-b]indole 1-Oxide under different pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9H-Pyrido[2,3-b]indole 1-Oxide (also known as norharmane N-oxide). This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various pH conditions. Our goal is to equip you with the scientific rationale behind experimental design and empower you to overcome common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is predominantly influenced by the pH of the solution. The N-oxide functional group can be susceptible to degradation under both acidic and basic conditions.[1][2] Additionally, exposure to light (photodegradation) and the presence of oxidizing or reducing agents can impact its stability.[3][4] It is crucial to consider these factors when designing experiments, formulating solutions, and storing the compound.
Q2: At what pH range is this compound expected to be most stable?
A2: While specific long-term stability data for this compound across a wide pH range is not extensively published, related N-oxide compounds often exhibit maximal stability in the neutral to slightly acidic pH range (approximately pH 4-7). For instance, some studies on related heterocyclic N-oxides show increased degradation at both low and high pH values. It is important to experimentally determine the optimal pH for your specific application and storage conditions.
Q3: What are the likely degradation products of this compound under acidic or basic conditions?
A3: Under harsh acidic or basic conditions, the primary degradation pathway is likely the deoxygenation of the N-oxide to form the parent compound, 9H-Pyrido[2,3-b]indole (norharmane).[5][6] Other potential degradation products could arise from the opening of the pyridine or indole ring systems, although this typically requires more extreme conditions. Analytical techniques such as HPLC-MS/MS are essential for identifying and characterizing these degradation products.
Q4: How does light exposure affect the stability of this compound solutions?
A4: Pyridoindoles, the core structure of this compound, are known to be photosensitive.[7] UV-A radiation can induce photosensitized reactions, leading to degradation.[7] Therefore, it is imperative to protect solutions of this compound from light by using amber vials or by working under subdued light conditions, especially during long-term experiments or storage. Photodegradation can lead to complex mixtures of products and is a critical parameter to control for reproducible results.
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: Rapid loss of compound purity observed in acidic buffer (pH < 4).
Causality: The N-oxide bond is susceptible to acid-catalyzed hydrolysis or reduction. At low pH, the oxygen atom of the N-oxide can be protonated, making the N-O bond weaker and more prone to cleavage. This leads to the formation of the parent amine (norharmane) and potentially other degradation products.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions permit, increase the pH of the buffer to a less acidic range (e.g., pH 5-7).
-
Buffer Selection: Choose a buffer system with a pKa closer to your desired working pH to ensure better pH control throughout the experiment.
-
Temperature Control: Perform experiments at lower temperatures to reduce the rate of degradation.
-
Time Limitation: Minimize the duration of the experiment in the acidic buffer.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can sometimes be exacerbated under acidic conditions.
Issue 2: Inconsistent results and appearance of unknown peaks in HPLC analysis of samples stored in basic buffer (pH > 8).
Causality: In alkaline conditions, the pyridoindole ring system can become more susceptible to oxidative degradation. The N-oxide itself might also undergo base-catalyzed rearrangement or degradation. The appearance of new peaks suggests the formation of one or more degradation products.
Troubleshooting Steps:
-
pH Optimization: Determine the upper pH limit for acceptable stability by conducting a forced degradation study at various basic pH values.
-
Antioxidant Addition: If compatible with your assay, consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the buffer to quench oxidative processes.
-
Headspace Minimization: When storing solutions, minimize the headspace in the vial to reduce contact with atmospheric oxygen.
-
Degradation Product Identification: Use techniques like LC-MS/MS to identify the unknown peaks. Understanding the degradation pathway can provide insights into the mechanism and help in mitigating it.
Issue 3: Variability in results between experiments conducted on different days, even under identical pH conditions.
Causality: This variability often points to uncontrolled environmental factors, with light exposure being a primary suspect for photosensitive compounds like pyridoindoles.[7] Inconsistent light exposure between experimental runs can lead to varying degrees of photodegradation.
Troubleshooting Steps:
-
Strict Light Protection: Implement a rigorous protocol for light protection at all stages of the experiment, from solution preparation to analysis. Use amber glassware, wrap containers in aluminum foil, and work in a dimly lit area.
-
Standardized Procedures: Ensure that the duration and intensity of light exposure are consistent for all samples and standards.
-
Photostability Testing: Conduct a formal photostability study according to ICH guidelines (Q1B) to quantify the compound's sensitivity to light and establish appropriate handling procedures.[4]
-
Internal Standard: Incorporate a stable internal standard in your analytical method to correct for variations in sample handling and instrument response.
Section 3: Experimental Protocols
To assist in your investigations, we provide the following detailed protocols for assessing the stability of this compound.
Protocol 1: pH-Dependent Stability Assessment (Forced Degradation Study)
This protocol is designed to rapidly evaluate the stability of the compound across a range of pH values.[3][8][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer solutions (pH 3, 5, 7, 9, 11)
-
HPLC-grade water, acetonitrile, and methanol
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Sample Preparation:
-
For each pH condition, add a known volume of the stock solution to a specific volume of the corresponding buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution in HPLC-grade water or the initial mobile phase.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect all samples from light.
-
Time-Point Analysis: At each time point, withdraw an aliquot from each sample, neutralize it if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point for each pH condition. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Photostability Assessment
This protocol follows the principles outlined in the ICH Q1B guideline to assess the compound's sensitivity to light.[4]
Materials:
-
This compound
-
Suitable solvent (e.g., methanol, water)
-
Clear and amber glass vials
-
Calibrated light source capable of emitting both UVA and visible light (photostability chamber)
Procedure:
-
Sample Preparation: Prepare solutions of the compound at a known concentration in the chosen solvent. Aliquot the solution into both clear and amber (as a dark control) vials.
-
Light Exposure: Place the clear vials in the photostability chamber and expose them to a controlled amount of light (e.g., not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA). The amber vials should be placed alongside but shielded from light.
-
Sample Analysis: After the exposure period, analyze the solutions from both the clear and amber vials using a validated HPLC method.
-
Data Comparison: Compare the chromatograms of the exposed and unexposed samples. Any new peaks in the exposed sample represent photodegradation products. Calculate the percentage loss of the parent compound due to light exposure.
Section 4: Data Presentation & Visualization
Table 1: Hypothetical pH-Dependent Stability Data for this compound
| pH | Temperature (°C) | Incubation Time (h) | % Remaining Parent Compound | Major Degradation Product |
| 3 | 60 | 24 | 75.2 | 9H-Pyrido[2,3-b]indole |
| 5 | 60 | 24 | 95.8 | 9H-Pyrido[2,3-b]indole |
| 7 | 60 | 24 | 99.1 | Not Detected |
| 9 | 60 | 24 | 92.5 | Unidentified Oxidative Products |
| 11 | 60 | 24 | 68.4 | Unidentified Oxidative Products |
Diagrams
Caption: Workflow for pH-dependent stability testing.
Caption: Potential degradation pathways under different pH conditions.
References
- Forced degradation studies. (2021). Indian Journal of Pharmaceutical Sciences.
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). Chemistry – An Asian Journal. Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. Retrieved from [Link]
-
Adepu, G. S. (2017). A New Stability indicating RP-HPLC method for the simultaneous estimation of Isoniazid, Thiacetazone and Pyridoxine HCl in tablet dosage form. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharma Focus Asia. Retrieved from [Link]
-
Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco. Retrieved from [Link]
-
New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). ResearchGate. Retrieved from [Link]
-
Photosensitized cleavage of plasmidic DNA by norharmane, a naturally occurring beta-carboline. (2010). PubMed. Retrieved from [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). (n.d.). PubMed Central. Retrieved from [Link]
-
Encapsulation of Norharmane in Cyclodextrin: Formation of 1:1 and 1:2 Inclusion Complexes. (2005). PubMed. Retrieved from [Link]
-
Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid. (2017). ResearchGate. Retrieved from [Link]
-
pH-dependent changes of nitric oxide, peroxynitrite, and reactive oxygen species in hepatocellular damage. (n.d.). PubMed. Retrieved from [Link]
-
Nanostructured Oxide-Based Systems for the pH-Triggered Release of Cinnamaldehyde. (2021). MDPI. Retrieved from [Link]
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (n.d.). NIH. Retrieved from [Link]
-
The possible degradation pathways of NOR. (n.d.). ResearchGate. Retrieved from [Link]
-
Interactive effects of MnO2, organic matter and pH on abiotic formation of N2O from hydroxylamine in artificial soil mixtures. (2017). PMC - PubMed Central. Retrieved from [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
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Technical Support Center: Purification of 9H-Pyrido[2,3-b]indole 1-Oxide
Welcome to the technical support guide for the purification of 9H-Pyrido[2,3-b]indole 1-Oxide, also known as norharmane N-oxide. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic compound. The inherent polarity and basicity of the N-oxide functional group present unique challenges that require carefully considered purification strategies. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to ensure the successful isolation of high-purity material.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the purification of this compound. The question-and-answer format is intended to provide rapid, targeted solutions to common experimental hurdles.
Issue 1: Severe Streaking or Tailing on Silica Gel TLC/Column Chromatography
Question: My this compound is streaking badly on my silica gel TLC plate, and I'm getting poor separation during column chromatography. What is causing this, and how can I resolve it?
Answer: This is the most common issue encountered when purifying N-oxides and other basic nitrogenous heterocycles on standard silica gel.
-
Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of the pyridine N-oxide interacts strongly with these acidic sites via acid-base interactions. This strong, often irreversible, binding leads to significant tailing (streaking) on TLC plates and poor recovery or broad peaks during column chromatography. The compound essentially "sticks" to the stationary phase and elutes slowly and unevenly.
-
Solutions & Optimization:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel by modifying your eluent. Add a small amount of a basic modifier to your solvent system.
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N). The triethylamine will preferentially bind to the acidic silanol groups, allowing your N-oxide to travel through the column with significantly reduced tailing.
-
Ammonium Hydroxide (NH₄OH): For highly polar N-oxides that require a high percentage of methanol, adding a small amount of concentrated ammonium hydroxide to the methanol portion of the eluent can be very effective.[1] Be cautious, as highly basic mobile phases can potentially dissolve some of the silica gel.[1]
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic or neutral stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica gel for purifying basic compounds. It lacks the strong acidity of silica, leading to much sharper peaks and better separation.
-
Deactivated Silica Gel: You can prepare "deactivated" silica by treating it with a base like triethylamine before packing the column.[2] This neutralizes the surface and can significantly improve chromatography.[2]
-
-
Issue 2: Product is Unstable and Appears to Decompose on the Column
Question: I suspect my this compound is degrading during purification. My collected fractions show new, unexpected spots on the TLC. How can I confirm this and prevent it?
Answer: The prolonged exposure to the acidic environment of a silica gel column can catalyze the degradation of sensitive compounds like N-oxides.
-
Causality: The Lewis acidic sites on silica gel can promote side reactions, particularly if the compound is left on the column for an extended period. This can include rearrangements or reactions with trace impurities in the solvents.
-
Solutions & Optimization:
-
Perform a TLC Stability Test: Before committing to a large-scale column, perform a simple stability check.[2] Spot your crude product on a silica gel TLC plate. Instead of immediately developing the plate, let it sit on the benchtop, exposed to the air, for 1-2 hours. Then, develop the plate as usual. If you see new spots that were not present in the initial crude material, your compound is likely unstable on silica gel.[2]
-
Switch to a Milder Purification Technique: If instability is confirmed, column chromatography may not be the best approach.
-
Recrystallization: This is often the best method for purifying sensitive crystalline compounds. It avoids contact with acidic stationary phases and can be highly effective at removing impurities with different solubility profiles. Suitable solvents might include methanol, ethanol, or solvent pairs like chloroform/methanol.[3][4]
-
Preparative HPLC: For difficult separations or thermally sensitive compounds, reverse-phase preparative HPLC can be an option, though it is often more resource-intensive.
-
-
Issue 3: The Product Will Not Elute from the Column
Question: My N-oxide is stuck at the top of the silica column. Even with highly polar solvents like 10-20% methanol in dichloromethane, it barely moves. What can I do?
Answer: The high polarity of the N-oxide functional group means it has a very strong affinity for the polar silica gel stationary phase, requiring a highly polar mobile phase to elute it.
-
Causality: The dipole moment of the N-O bond makes the molecule extremely polar. This leads to very strong adsorption onto the silica surface, which a moderately polar eluent cannot overcome.
-
Solutions & Optimization:
-
Increase Eluent Polarity Drastically: You may need to use a much stronger eluent system than you are used to for less polar compounds.
-
High Percentage of Methanol: Don't hesitate to increase the methanol concentration in your DCM/MeOH system up to 50% or even 100% methanol if necessary.[1]
-
Incorporate a Basic Modifier: As mentioned in Issue 1, adding triethylamine or ammonia is crucial. A solvent system like 90:10:1 DCM/MeOH/NH₄OH is a powerful eluent for very polar basic compounds.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique specifically designed for highly polar compounds.[1] It uses a polar stationary phase (like bare silica) with a mobile phase that is primarily organic (e.g., acetonitrile) with a small amount of aqueous buffer. This can provide excellent separation for compounds that are too polar for standard normal-phase chromatography.
-
Issue 4: Persistent Impurities After a Single Purification Step
Question: I've performed column chromatography, but my product is still not pure. What are my next steps?
Answer: It's common for a single purification method to be insufficient, especially if impurities are structurally similar to the product.
-
Causality: Co-elution occurs when an impurity has a similar polarity and affinity for the stationary phase as your target compound.[2]
-
Solutions & Optimization:
-
Orthogonal Purification Methods: Employ a second purification technique that separates compounds based on a different physical property.
-
Chromatography followed by Recrystallization: This is a classic and highly effective strategy. Column chromatography removes impurities with different polarities, while recrystallization separates based on differences in solubility and crystal lattice packing.
-
-
Optimize the Chromatographic System: If another column is necessary, change the conditions.
-
Different Solvent System: If you used a hexane/ethyl acetate system, try a DCM/methanol system. Using solvents with different chemical properties can alter the selectivity of the separation.
-
Different Stationary Phase: If you used silica, try alumina. The different surface chemistry can resolve co-eluting spots.
-
-
Data & Protocols
Table 1: Troubleshooting Summary for Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Streaking/Tailing | Strong acid-base interaction with silica gel. | Add 0.5-2% triethylamine or ammonium hydroxide to the eluent. Use neutral alumina as the stationary phase.[1][2] |
| No Elution | Compound is too polar for the current eluent. | Increase eluent polarity significantly (e.g., high percentage of methanol). Ensure a basic modifier is present.[1] |
| On-Column Decomposition | Compound is unstable on acidic silica gel. | Confirm with a TLC stability test.[2] Switch to a gentler method like recrystallization or use a neutral stationary phase (alumina). |
| Poor Solubility for Loading | High concentration of crude material is insoluble in the initial eluent. | Use dry loading: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the powder.[2] |
| Co-eluting Impurities | Impurity has similar polarity to the product. | Re-purify using an orthogonal method (e.g., recrystallization) or a different chromatography system (different solvents or stationary phase).[2] |
Diagram 1: Purification Strategy Workflow
This diagram outlines the decision-making process for selecting an appropriate purification method for this compound.
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyridoindole Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of pyridoindole derivatives. This class of heterocyclic compounds is a cornerstone in medicinal chemistry and materials science, with a structural framework present in numerous natural products and pharmacologically active agents.[1][2] Their synthesis, while well-established, is nuanced and often presents challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Here, we address the most common issues encountered during the synthesis of pyridoindoles, focusing primarily on the two workhorse reactions: the Pictet-Spengler reaction and the Fischer Indole synthesis . Our goal is to equip you with the knowledge to troubleshoot problems effectively, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Q1: Why is my Pictet-Spengler reaction failing or resulting in extremely low yields?
Failure of the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization, often traces back to one of several critical factors.[3]
Potential Cause 1: Inappropriate Acid Catalysis The reaction's driving force is the formation of an electrophilic iminium ion, which is necessary for the intramolecular cyclization.[3] If the acid is too weak, the iminium ion does not form efficiently. If it's too strong or used in excess, it can lead to substrate decomposition or unwanted side reactions.
-
Solution: The choice of acid is substrate-dependent and often requires empirical optimization.[4]
-
For activated aromatic rings (like indole), milder acids such as trifluoroacetic acid (TFA) or even protic solvents can be sufficient.[5]
-
For less nucleophilic rings, stronger acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA) may be necessary under harsher conditions (e.g., reflux).[3]
-
Consider a tandem approach where the intermediate imine is acylated to form a highly electrophilic N-acyliminium ion, which can cyclize under very mild conditions.[3]
-
Potential Cause 2: Purity of Starting Materials The Pictet-Spengler reaction is sensitive to impurities in both the tryptamine derivative and the carbonyl compound.
-
Solution:
-
Tryptamine: Ensure the amine is free from oxidation products. If necessary, purify by column chromatography or recrystallization.
-
Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes. The presence of the corresponding carboxylic acid can neutralize the acid catalyst and stall the reaction.
-
Potential Cause 3: Steric Hindrance Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the initial condensation or the subsequent cyclization step.[6]
-
Solution:
-
Increase the reaction temperature and time to overcome the higher activation energy.
-
Switch to a stronger acid catalyst system to promote the formation of the reactive iminium intermediate more forcefully.
-
If possible, redesign the synthesis to introduce the bulky group after the pyridoindole core has been formed.
-
Q2: I'm observing significant side product formation in my Fischer Indole synthesis. What are the likely culprits?
The Fischer Indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone.[7] While powerful, its mechanism involves several intermediates that can be diverted into unproductive pathways.[8]
Potential Cause 1: Competing N-N Bond Cleavage This is a classic failure mode, especially when synthesizing 3-aminoindoles or when the arylhydrazine contains strong electron-donating groups.[6][8] These groups can over-stabilize a key intermediate, favoring heterolytic cleavage of the N-N bond over the desired[9][9]-sigmatropic rearrangement.[8]
-
Solution:
-
Switch Catalysts: Move from protic acids (like HCl or H₂SO₄) to Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6][7] Lewis acids can better coordinate the nitrogen atoms, facilitating the desired rearrangement pathway over cleavage.
-
Protecting Groups: If the substituent is an amine, protect it with an electron-withdrawing group (e.g., Cbz) to reduce its donating ability during the cyclization.
-
Potential Cause 2: Aldol Condensation If the ketone or aldehyde starting material has α-hydrogens, it can undergo self-condensation under the acidic reaction conditions, consuming your starting material and complicating purification.[6]
-
Solution:
-
One-Pot vs. Two-Step: Instead of mixing the hydrazine, carbonyl, and acid all at once, pre-form the hydrazone intermediate under milder conditions first. Isolate and purify the hydrazone before subjecting it to the harsher acidic conditions required for cyclization.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for efficient cyclization to minimize the rate of competing side reactions.
-
Q3: My crude product looks fine on TLC, but purification by column chromatography is proving impossible. What can I do?
Purification is a common bottleneck, especially when the product has similar polarity to starting materials or byproducts, or if it contains basic nitrogen atoms that cause streaking on silica gel.[10]
Potential Cause 1: Product Streaking on Silica Gel The basic nitrogen atoms in the pyridoindole scaffold can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing bands.
-
Solution:
-
Add a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is effective at neutralizing the acidic sites on the silica and improving peak shape.[10]
-
Switch Stationary Phase: If streaking persists, switch to a more inert stationary phase like alumina (basic or neutral) or consider reverse-phase (C18) chromatography.[10]
-
Potential Cause 2: Co-elution of Impurities Sometimes, impurities have nearly identical Rf values to the desired product in many common solvent systems.
-
Solution:
-
Recrystallization: This is a powerful technique for purifying solid compounds and can often remove closely-eluting impurities that are difficult to separate by chromatography.[11] Experiment with a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Solvent System Optimization: Systematically screen different eluent systems for column chromatography. Instead of just varying the ratio of two solvents (e.g., hexane/ethyl acetate), try introducing a third solvent with different properties (e.g., dichloromethane, methanol, or acetonitrile) to alter the selectivity of the separation.[10]
-
Solvent-Assisted Purification: A strategy has been developed using hydrophobic solid acid catalysts where the product's solubility in water-containing solvents can be controlled, allowing for easier separation from the catalyst and impurities.[12]
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for a Pictet-Spengler reaction? A: There is no single "best" catalyst; the optimal choice is highly dependent on the substrates. A good starting point is 5-10 mol% trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.[4][5] For less reactive substrates, stronger acids or higher temperatures may be required. See the data table below for a comparison.
Q: Can I use microwave irradiation to speed up my reaction? A: Yes, microwave-assisted synthesis is often very effective for both Pictet-Spengler and Fischer Indole reactions. It can dramatically reduce reaction times from hours to minutes and sometimes improve yields by minimizing the formation of thermally unstable byproducts.[5][7]
Q: How do I choose the right solvent? A: The solvent can influence reaction rate and even product selectivity.
-
For the Pictet-Spengler reaction, aprotic solvents like THF, DCM, or DCE are common as they solvate the intermediates well without competing with the reaction.[4][5]
-
For the Fischer Indole synthesis, higher-boiling solvents like xylene or toluene are often used for the final cyclization step, which may require high temperatures.[5] In some cases, solvent-free conditions using a solid acid catalyst can be highly effective and environmentally friendly.[13]
Q: What are the key characterization signals I should look for to confirm my pyridoindole product? A: A combination of spectroscopic methods is essential.
-
¹H NMR: Look for the characteristic signals of the indole N-H proton (a broad singlet, typically > 8 ppm) and the aromatic protons on both the indole and pyridine rings.
-
¹³C NMR: Confirm the number of aromatic and aliphatic carbons matches the expected structure.
-
Mass Spectrometry (MS): Verify the molecular weight of your compound by finding the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).
-
FT-IR: Look for the N-H stretch of the indole ring (around 3400 cm⁻¹).[14] Fluorescence spectroscopy can also be a useful tool, as many pyridoindole derivatives are fluorescent, and their emission properties can change upon binding to targets or metal ions.[15]
Data Summaries
Table 1: Comparison of Acidic Protocols for a Model Pictet-Spengler Reaction
This table summarizes the optimization of acidic conditions for a representative Pictet-Spengler reaction. The data highlights how catalyst choice and concentration can significantly impact product yield.
| Entry | Acid Catalyst | Concentration / Solvent | Temperature | Yield (%) |
| 1 | TFA | 10 mol% / DCE | Reflux | 65 |
| 2 | TFA | 50% / DCE | Reflux | 85 |
| 3 | p-TSA | 10 mol% / DCE | Reflux | 58 |
| 4 | H₂SO₄ | 5 mol% / EtOH | Reflux | 40 |
| 5 | Sc(OTf)₃ | 5 mol% / MeCN | 80 °C | 72 |
Data adapted from literature reports on Pictet-Spengler optimization.[4] As shown, increasing the concentration of TFA from a catalytic amount to 50% in DCE provided the optimal yield for this particular transformation.
Key Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol is a generalized procedure and may require optimization for specific substrates.[16]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of tryptamine).
-
Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equivalents) dropwise at room temperature.
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-0.5 equivalents) to the mixture. For sensitive substrates, this addition can be done at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[16]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Indole Synthesis
This two-step protocol involves the pre-formation of the arylhydrazone to minimize side reactions.[7]
Step A: Formation of the Arylhydrazone
-
Dissolve the arylhydrazine (1.0 equivalent) and the carbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until TLC analysis shows complete consumption of the starting materials.
-
The hydrazone product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure. The crude hydrazone can be purified by recrystallization or used directly in the next step.
Step B: Acid-Catalyzed Cyclization
-
Suspend or dissolve the arylhydrazone from Step A in a high-boiling point solvent (e.g., toluene, xylene) or a medium containing the catalyst (e.g., polyphosphoric acid).
-
Add the acid catalyst (e.g., ZnCl₂, PPA, or Eaton's reagent). The choice and amount of catalyst are critical and must be optimized.
-
Heat the reaction mixture to the required temperature (often 80 °C to reflux) for 2-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. If using PPA or a strong acid, carefully quench the mixture by pouring it over ice and neutralizing with a strong base (e.g., NaOH or NH₄OH).
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude indole derivative by column chromatography or recrystallization.
Visual Guides & Workflows
Pictet-Spengler Reaction Mechanism
Caption: A systematic workflow for troubleshooting low-yield reactions.
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How to prevent photodegradation of 9H-Pyrido[2,3-b]indole 1-Oxide
A case-by-case evaluation is always recommended to find the most effective and non-interfering stabilization strategy for your experimental system. [13]
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- 13. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Carboline N-Oxides: A Technical Support Guide
Welcome to the technical support center for the synthesis of carboline N-oxides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Carboline N-oxides are important scaffolds in medicinal chemistry, and their successful synthesis is often a critical step in the development of new therapeutic agents. However, the path to pure, well-characterized carboline N-oxides can be fraught with challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common pitfalls and achieve your synthetic goals with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of carboline N-oxides, offering insights into their root causes and providing actionable solutions.
Problem 1: Low or No Conversion to the N-Oxide
You've set up your oxidation reaction, but TLC or LC-MS analysis shows a low yield of the desired N-oxide, or even no conversion at all.
Possible Causes:
-
Insufficiently Reactive Oxidizing Agent: The chosen oxidizing agent may not be potent enough to oxidize the nitrogen atom of the carboline ring, which can be electron-deficient.
-
Degradation of the Oxidizing Agent: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly.[1][2]
-
Steric Hindrance: Bulky substituents on the carboline ring, particularly near the nitrogen atom, can sterically hinder the approach of the oxidizing agent.
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate and outcome. A solvent that does not fully dissolve the starting material or is not compatible with the oxidizing agent can lead to poor results.
-
Low Reaction Temperature: The activation energy for the N-oxidation may not be reached at the temperature you are running the reaction.
Solutions:
-
Choice of Oxidizing Agent: For less reactive carbolines, consider using a stronger oxidizing agent. While m-CPBA is common, other reagents like peracetic acid or hydrogen peroxide in the presence of a catalyst can be more effective. Always use a fresh, verified batch of the oxidizing agent.
-
Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For m-CPBA oxidations, reactions are often run at 0 °C to room temperature, but gentle heating may be necessary for stubborn substrates.
-
Solvent: Ensure your carboline starting material is fully dissolved. Dichloromethane (DCM) and chloroform are common solvents for m-CPBA oxidations. For more polar substrates, a co-solvent might be necessary.
-
-
Catalysis: In some cases, a catalytic approach may be beneficial. For instance, methyltrioxorhenium (MTO) with hydrogen peroxide is a powerful oxidizing system.
Problem 2: Formation of a Significant Amount of Deoxygenated Carboline
Your reaction produces the desired N-oxide, but you also observe a substantial amount of the starting carboline, suggesting deoxygenation is occurring.
Possible Causes:
-
Reaction Conditions Promoting Reduction: Certain conditions, especially at elevated temperatures or in the presence of specific reagents, can lead to the reduction of the newly formed N-oxide.[3][4][5] For instance, in a synthesis of β-carboline N-oxide via electrocyclic cyclization of 3-nitrovinylindoles, partial reduction of the N-oxide was observed at high temperatures.[3][5]
-
Presence of Reducing Agents: Impurities in the starting material or solvent could act as reducing agents.
-
Photochemical Decomposition: Some N-oxides are sensitive to light and can undergo deoxygenation upon prolonged exposure.
Solutions:
-
Temperature Control: Run the reaction at the lowest temperature that still allows for efficient N-oxidation.
-
Inert Atmosphere: While not always necessary for oxidations, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions.
-
Purification of Reagents: Use freshly distilled solvents and high-purity starting materials to eliminate potential reducing agents.
-
Protect from Light: If you suspect photochemical decomposition, wrap the reaction flask in aluminum foil.
-
Alternative Deoxygenation Methods: If deoxygenation is a persistent issue, it may be more efficient to isolate the crude N-oxide and then employ a separate, controlled deoxygenation step if the parent carboline is the desired final product. Several methods exist for the deoxygenation of N-oxides.[6][7]
Problem 3: Difficulty in Purifying the Carboline N-Oxide
The N-oxide is successfully formed, but its purification by column chromatography is challenging due to its high polarity.
Possible Causes:
-
High Polarity of the N-Oxide: The N-oxide functional group significantly increases the polarity of the molecule, leading to strong interactions with silica gel and poor elution.
-
Co-elution with Byproducts: Polar byproducts, such as the carboxylic acid derived from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA), can co-elute with the product.
Solutions:
-
Work-up Procedure: A proper work-up is crucial to remove the majority of the acidic byproduct before chromatography. Washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) is effective.
-
Chromatography Techniques:
-
Silica Gel Chromatography:
-
Use a more polar eluent system. A gradient of methanol in dichloromethane is often effective.
-
Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve the peak shape of the polar N-oxide.
-
-
Alumina Chromatography: For some N-oxides, chromatography on neutral or basic alumina can give better results than silica gel.
-
Reverse-Phase Chromatography: If the N-oxide is still difficult to purify on normal phase, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be a suitable alternative.
-
-
Crystallization: If the N-oxide is a solid, crystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: Which carboline isomer (α, β, or γ) is the most difficult to N-oxidize?
The reactivity of the pyridine nitrogen in carbolines towards oxidation can be influenced by the position of the nitrogen atom and the overall electronic properties of the ring system. Generally, the ease of N-oxidation follows the basicity of the nitrogen atom. While there isn't a definitive rule that applies to all substituted carbolines, the electronic environment of the nitrogen in the different isomers can provide some clues. It is always best to start with standard oxidation conditions and optimize from there based on the specific substrate.
Q2: How can I confirm the formation of the carboline N-oxide?
The formation of the N-oxide can be confirmed by a combination of spectroscopic techniques:
-
NMR Spectroscopy:
-
¹H NMR: Protons on the pyridine ring, especially those alpha to the nitrogen, will typically show a downfield shift upon N-oxidation.
-
¹³C NMR: The carbon atoms adjacent to the N-oxide group will also experience a shift in their chemical environment.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak that is 16 mass units higher than the starting carboline, corresponding to the addition of an oxygen atom.
-
IR Spectroscopy: A characteristic N-O stretching band can sometimes be observed, although it can be weak and fall in a crowded region of the spectrum.
Q3: What are the common side reactions to be aware of during the oxidation of carbolines?
Besides incomplete reaction and deoxygenation, other potential side reactions include:
-
Over-oxidation: If the carboline contains other oxidizable functional groups (e.g., alcohols, electron-rich aromatic rings), these may also react with the oxidizing agent. Careful control of stoichiometry and reaction temperature is key to minimizing over-oxidation.
-
Ring Opening: Under harsh conditions, the carboline ring system itself may be susceptible to oxidative cleavage.
-
Reactions with the Indole NH: The indole nitrogen is generally not oxidized under the conditions used for pyridine N-oxidation. However, it can be reactive under certain conditions, so it's important to be aware of potential side reactions at this position.
Q4: How stable are carboline N-oxides?
The stability of carboline N-oxides can vary depending on their structure and the conditions they are subjected to. Aromatic N-oxides are generally more stable than aliphatic N-oxides.[8] However, they can be sensitive to heat, light, and strong acids or bases.[8] It is recommended to store purified carboline N-oxides in a cool, dark place.
Experimental Protocols
General Protocol for the Synthesis of a β-Carboline N-Oxide using m-CPBA
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
β-Carboline starting material
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the β-carboline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cooled β-carboline solution over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-carboline N-oxide.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM.
Data Presentation
Table 1: Recommended Starting Conditions for m-CPBA Oxidation of Carbolines
| Parameter | Recommended Condition | Notes |
| Solvent | Dichloromethane (DCM) or Chloroform | Ensure the starting material is fully soluble. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to RT. Gentle heating may be required for less reactive substrates. |
| m-CPBA Equivalents | 1.1 - 1.5 equivalents | Using a slight excess can help drive the reaction to completion. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS. |
| Work-up | Quench with Na₂S₂O₃, wash with NaHCO₃ | Essential for removing excess oxidant and acidic byproducts. |
Visualizations
Workflow for the Synthesis and Purification of Carboline N-Oxides
Caption: A typical workflow for the synthesis and purification of carboline N-oxides.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in carboline N-oxide synthesis.
References
-
¹H and ¹³C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Molecules. URL: [Link]
-
Experimental and calculated 13C chemical shifts for α-, β-, γ- and δ-carbolines. Magnetic Resonance in Chemistry. URL: [Link]
-
Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Deoxygenation of N-oxides. ResearchGate. URL: [Link]
-
Synthesis of Koser's Reagent and Derivatives. Organic Syntheses. URL: [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. National Center for Biotechnology Information. URL: [Link]
-
Initial experiment (a) and conversion of N-oxide to β-carboline under reaction conditions (b). ResearchGate. URL: [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. MDPI. URL: [Link]
-
Synthesis of γ-carboline N-oxide under gold(I)-catalysis and C-1 amino and fluoro γ-carboline. ResearchGate. URL: [Link]
-
Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology. URL: [Link]
-
An Efficient and General Method for the Deoxygenation of Organic N-Oxides Using Zn(OTf)2 and Cu(OTf)2. Organic Chemistry Portal. URL: [Link]
-
Synthesis of β-Carbolines via a Silver-Mediated Oxidation of Tetrahydro-β-carbolines. ResearchGate. URL: [Link]
-
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. National Center for Biotechnology Information. URL: [Link]
-
2 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information. URL: [Link]
-
Synthesis of Carbolines Possessing Antitumor Activity. ResearchGate. URL: [Link]
-
(PDF) Metal-Free Deoxygenation of Amine N-Oxides: Synthetic and Mechanistic Studies. ResearchGate. URL: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley Online Library. URL: [Link]
-
Side reactions in the preparation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. J-GLOBAL. URL: [Link]
-
NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. National Center for Biotechnology Information. URL: [Link]
-
A Comprehensive Review on Construction of Biologically Active α-Carbolines From Synthetic And Natural Origin. ResearchGate. URL: [Link]
-
Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system. PubMed. URL: [Link]
-
NMR spectra of sparteine N1-oxide and alpha-isosparteine N-oxide. PubMed. URL: [Link]
-
Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. National Center for Biotechnology Information. URL: [Link]
-
Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid. ResearchGate. URL: [Link]
-
(PDF) Reactions of carboline. ResearchGate. URL: [Link]
-
Approaches to the construction of α-carbolines. ResearchGate. URL: [Link]
-
Biosynthesis and identification of an N-oxide/N-glucuronide metabolite and first synthesis of an N-O-glucuronide metabolite of Lu AA21004. PubMed. URL: [Link]
-
Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. National Center for Biotechnology Information. URL: [Link]
-
(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. URL: [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. URL: [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Liverpool John Moores University. URL: [Link]
-
Antioxydant activity of β-carboline derivatives in the LDL oxidation model. PubMed. URL: [Link]
-
Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings. ResearchGate. URL: [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. URL: [Link]
-
Isolation of a New β-carboline Alkaloid From Aerial Parts of Triclisia Sacleuxii and Its Antibacterial and Cytotoxicity Effects. PubMed. URL: [Link]
-
Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. MDPI. URL: [Link]
-
Efficient Synthesis of N -Oxide Derivatives: Substituted 2-(2-(Pyridyl- N -oxide)methylsulphinyl)benzimidazoles. ResearchGate. URL: [Link]
-
Recent advances on the synthesis and application of tetrahydro-γ-carbolines. ScienceDirect. URL: [Link]
Sources
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient and General Method for the Deoxygenation of Organic N-Oxides Using Zn(OTf)2 and Cu(OTf)2 [organic-chemistry.org]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of α-Carboline-Based Fluorophores
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for enhancing the fluorescence quantum yield (ΦF) of α-carboline-based fluorophores. The following sections address common experimental challenges through a combination of foundational principles, troubleshooting guides, and validated protocols.
Section 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions regarding the fluorescence quantum yield of α-carboline fluorophores.
Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter?
A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield (approaching 1.0 or 100%) indicates that a significant fraction of absorbed photons is converted into fluorescent light, resulting in a brighter signal. This is crucial in applications like bioimaging, sensing, and optoelectronics, where a strong signal-to-noise ratio is paramount.[2][3] Conversely, a low quantum yield suggests that the excited state energy is primarily lost through non-radiative pathways such as internal conversion (heat loss) or intersystem crossing to a triplet state.[1][4]
Q2: What are α-carboline fluorophores and what are their characteristic photophysical properties?
A: α-Carbolines, also known as 9H-pyrido[2,3-b]indoles, are heterocyclic aromatic compounds that form the core structure of a versatile class of fluorophores.[5] Their rigid, planar structure provides a good foundation for fluorescence. Their photophysical properties, including absorption and emission wavelengths, are highly sensitive to their chemical environment and structural modifications.[6][7] They typically exhibit violet-blue fluorescence.[8] Depending on substitution, some derivatives can be designed to have high triplet energies, making them suitable as host materials in organic light-emitting diodes (OLEDs).[6][9][10]
Q3: What are the primary factors that influence the quantum yield of α-carboline fluorophores?
A: The quantum yield of α-carbolines is not an intrinsic, fixed value; it is highly dependent on a combination of factors:
-
Molecular Structure: The rigidity of the molecule is key. Flexible groups or substituents can create non-radiative decay pathways, quenching fluorescence in a phenomenon sometimes called the "loose bolt" effect.[11]
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly alter the energy levels of the excited state and influence emission intensity.[12][13] For instance, increasing solvent polarity can cause a bathochromic (red) shift in the emission of some α-carboline derivatives.[12][14]
-
Concentration and Aggregation: At high concentrations, many fluorophores suffer from aggregation-caused quenching (ACQ), where intermolecular interactions create non-radiative decay channels, significantly reducing the quantum yield.[8] However, some α-carbolines can be engineered to exhibit the opposite effect, known as aggregation-induced emission (AIE).[8][15]
-
Presence of Quenchers: External species like heavy atoms (e.g., iodide, bromide), certain metal ions (e.g., Cu2+), or molecules capable of electron transfer can deactivate the excited state and quench fluorescence.[16][17][18]
-
pH: The protonation state of the α-carboline molecule, particularly the pyridinic nitrogen, can drastically change its absorption and fluorescence spectra.[5]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers and actionable advice for specific problems encountered during experimentation.
Q1: My measured quantum yield is significantly lower than expected. What are the most common experimental errors?
A: Obtaining an inaccurate, low quantum yield value is a common issue. Before investigating complex photophysics, it's essential to rule out experimental artifacts.
-
Causality: The comparative method for determining quantum yield relies on the assumption that the standard and sample, at identical absorbances, absorb the same number of photons.[1] Any deviation from the ideal conditions of this measurement can lead to significant errors.
-
Troubleshooting Steps:
-
Check Sample Purity and Concentration: Ensure solvents are of spectroscopic grade and free from fluorescent impurities.[19] Absorbance values should be kept low (ideally below 0.1 in a 10 mm cuvette) to avoid inner filter effects and non-linearities.[1][4]
-
Verify Instrument Correction: The spectrometer's detector does not have a uniform response across all wavelengths. Ensure you are using the correct, up-to-date spectral correction file for your specific instrument configuration (gratings, detectors).[20] Using an incorrect file is a major source of systematic error.[20]
-
Validate the Quantum Yield Standard: Use a well-characterized standard that is photochemically stable and emits in a similar spectral region to your sample.[2][4] The standard's quantum yield can also be solvent-dependent, so ensure you are using the correct literature value for the solvent you are using.
-
Plot Integrated Intensity vs. Absorbance: The most reliable method involves preparing a series of dilutions for both the standard and the test sample (e.g., with absorbances of ~0.02, 0.04, 0.06, 0.08, and 0.10).[1] A plot of integrated fluorescence intensity versus absorbance should yield a straight line passing through the origin. The ratio of the gradients is then used to calculate the quantum yield, which is more robust than a single-point measurement.[1][4]
-
Troubleshooting Workflow: Low Quantum Yield
Caption: A logical workflow for diagnosing the cause of unexpectedly low quantum yield measurements.
Q2: My fluorophore's brightness changes dramatically in different solvents. How do I select the optimal solvent?
A: This is an expected phenomenon known as solvatochromism. The polarity and hydrogen-bonding characteristics of the solvent directly interact with the fluorophore's ground and excited states, altering its photophysical properties.
-
Causality: Polar solvents can stabilize the more polar excited state of many fluorophores, leading to a red shift (bathochromic shift) in the emission spectrum.[12][14] This stabilization can also open up or close non-radiative decay channels. For some α-carbolines, increasing solvent polarity can lead to a decrease in fluorescence intensity.[12] In protic solvents like water, complex interactions such as hydrate formation can occur, which may quench fluorescence.[5]
-
Systematic Approach to Solvent Selection:
-
Screen a Range of Polarities: Test your compound in a series of solvents with varying polarities, from non-polar (e.g., cyclohexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water).
-
Measure Absorbance, Emission, and Quantum Yield: Quantify the changes in each solvent. This systematic data collection is crucial for understanding the structure-property relationship.
-
Analyze the Data: Look for trends. Does quantum yield increase or decrease with polarity? Is there a significant spectral shift? This information is vital for both optimizing your current experiment and for the rational design of future fluorophores.
-
| Solvent | Polarity Index | Typical Effect on α-Carboline Emission | Reference |
| Cyclohexane | 0.2 | Blue-shifted, often lower intensity | [14] |
| Dichloromethane | 3.1 | Intermediate properties | [21] |
| Acetonitrile | 5.8 | Red-shifted, can have high intensity | [12] |
| Ethanol | 4.3 | Red-shifted, potential for H-bonding | [12] |
| Water | 10.2 | Significant red shift, potential for quenching | [5][12] |
Q3: I am observing significant fluorescence quenching. What are the likely causes and how can I mitigate them?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It occurs when the excited-state fluorophore is deactivated by interaction with another molecule in solution (the quencher).
-
Causality & Mechanisms:
-
Collisional (Dynamic) Quenching: The quencher must diffuse to and collide with the fluorophore during the lifetime of the excited state. This process is often dependent on temperature and viscosity. Common collisional quenchers include molecular oxygen and halide ions (I⁻, Br⁻).[17][18]
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore on the ground state.
-
Electron Transfer: If the quencher is a suitable electron donor or acceptor, it can deactivate the excited state via an electron transfer mechanism.[16][17]
-
Heavy-Atom Effect: Proximity to atoms with high atomic numbers (e.g., bromine, iodine) can promote intersystem crossing from the fluorescent singlet state to the non-fluorescent triplet state, thus quenching fluorescence.[17]
-
-
Mitigation Strategies:
-
Remove Dissolved Oxygen: For applications sensitive to oxygen quenching, de-gas your solvent by bubbling with an inert gas like nitrogen or argon.
-
Identify and Eliminate Quenchers: Review all components in your solution. Are there halide salts (e.g., from a buffer) or heavy metal ions present? If so, try to substitute them. For example, use a non-halide buffer.
-
Utilize Micelles: In some cases, incorporating the fluorophore into a micelle (e.g., using the surfactant SDS) can shield it from water-soluble quenchers.[22] The anionic surface of SDS micelles, for instance, can repel anionic quenchers.[22]
-
Q4: My α-carboline is highly fluorescent in dilute solution but very dim when aggregated or in a solid film. What is happening?
A: You are observing Aggregation-Caused Quenching (ACQ) . This is a very common phenomenon for planar aromatic fluorophores.[8]
-
Causality: In the aggregated state, the planar α-carboline molecules can stack on top of each other through strong intermolecular π-π interactions. This close association creates new, non-radiative pathways for the excited state to decay, effectively quenching the fluorescence that is observed in solution where the molecules are isolated.[8]
-
The Solution: Aggregation-Induced Emission (AIE): The opposite phenomenon, Aggregation-Induced Emission (AIE) , can be engineered into fluorophores.[15][23] AIE-active molecules (AIEgens) are non-emissive in solution but become highly fluorescent upon aggregation.[8][15]
-
Mechanism: AIE is typically achieved by attaching bulky, rotatable groups (like phenyl or biphenyl rotors) to the fluorophore core.[8] In solution, these rotors can freely rotate, dissipating the excited-state energy non-radiatively. In the aggregated state, the physical constraint of neighboring molecules locks these rotors in place. This Restriction of Intramolecular Motion (RIM) closes the non-radiative decay channel, forcing the molecule to release its energy as fluorescent light.[24]
-
ACQ vs. AIE Mechanism
Caption: Comparison of Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE).
Section 3: Advanced Strategies for Quantum Yield Enhancement
Beyond troubleshooting, the quantum yield of α-carboline fluorophores can be intentionally enhanced through rational design and synthesis.
Q1: How can the α-carboline core be chemically modified to intrinsically increase its quantum yield?
A: Synthetic chemistry offers powerful tools to fine-tune the photophysical properties of the α-carboline scaffold.
-
Strategy 1: Increase Structural Rigidity: Introducing chemical modifications that reduce vibrational degrees of freedom can decrease non-radiative decay and enhance fluorescence. This can be achieved by:
-
Strategy 2: Modify Electronic Properties: Attaching electron-donating or electron-withdrawing groups at specific positions on the carboline ring can modulate the HOMO-LUMO energy gap and influence the transition dipole moment, thereby affecting both the emission wavelength and the quantum yield.
-
Strategy 3: Create Boron Complexes: A novel strategy involves complexing β-carboline derivatives with a difluoroboranyl group to create "boro-β-carbolines." These compounds have shown good photophysical properties with blue and green emission.[12][25]
| Derivative Example | Key Feature | Quantum Yield (ΦF) | Reference |
| 1,3-Diaryl-β-carboline | Rigid, twisted configuration | Up to 0.74 | [21] |
| CbOTCb | Ortho-linked terphenyl core | High efficiency in OLEDs | [9][10] |
| Carboline 2d | Rigid phenylethynyl spacer | ~1.00 (in thin film) | [8] |
Section 4: Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the most common method for determining ΦF using a standard fluorophore.[1][4]
-
Principle: A solution of the unknown sample and a solution of a standard with a known quantum yield are prepared to have identical absorbance at the same excitation wavelength. Under the assumption that they are therefore absorbing the same number of photons, the ratio of their integrated fluorescence intensities will be equal to the ratio of their quantum yields.[1]
-
Materials:
-
Spectroscopic grade solvents[19]
-
Calibrated UV-Vis spectrophotometer
-
Corrected fluorescence spectrometer
-
10 mm path length quartz cuvettes
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54)
-
-
Step-by-Step Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your test compound and the chosen standard in the desired solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of five dilutions for both the test sample and the standard, aiming for absorbance values at the chosen excitation wavelength of approximately 0.02, 0.04, 0.06, 0.08, and 0.10. A solvent blank should also be prepared.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each of the ten solutions plus the blank at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: For each solution, record the fully corrected fluorescence emission spectrum using the same excitation wavelength. Ensure instrumental parameters (e.g., slit widths) are kept identical for all measurements.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test sample and the standard, create a graph of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Calculate Quantum Yield: Determine the gradient of the straight line for both plots. The quantum yield of the test sample (ΦX) is calculated using the following equation:[1]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard. (This term is only necessary if different solvents are used).[1]
-
-
Relative Quantum Yield Measurement Workflow
Caption: Step-by-step workflow for the comparative method of quantum yield determination.
Protocol 2: Absolute Fluorescence Quantum Yield Measurement
This method does not require a reference standard and instead directly measures the ratio of photons emitted to photons absorbed using an integrating sphere.[19][20][26]
-
Principle: An integrating sphere collects all light scattered and emitted from the sample. By measuring the excitation light with and without the sample in the sphere, one can directly calculate the number of absorbed photons. A second measurement of the emission spectrum gives the number of emitted photons.[20]
-
Step-by-Step Outline:
-
Blank Measurement: Place a cuvette containing only the solvent (blank) inside the integrating sphere. Scan across the excitation wavelength to measure the spectrum of the incident light (scatter). This gives the initial number of photons.
-
Sample Measurement: Replace the blank with the sample cuvette. Perform the same scan. The spectrum will show a reduced scatter peak at the excitation wavelength (due to absorption) and a new emission spectrum at longer wavelengths.
-
Calculation: The instrument's software calculates the number of absorbed photons by subtracting the area of the sample's scatter peak from the blank's scatter peak. It then integrates the area of the sample's emission spectrum. The absolute quantum yield is the ratio of the integrated emission area to the integrated absorbed area.[20][26]
-
Section 5: References
-
García-Fernández, E., et al. (2011). Spectral and Photophysical Properties of α-carboline (1-azacarbazole) in Aqueous Solutions. PubMed. [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Vaitekunas, D., et al. (2019). 4-Azafluorenone and α-Carboline Fluorophores with Green and Violet/Blue Emission. National Institutes of Health (NIH). [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Vaitekunas, D., et al. (2019). Photophysical (absorption and luminescent) properties of the studied carboline derivatives 2a-2e. ResearchGate. [Link]
-
Afkhamia, A., et al. (2005). Fluorescence quenching of beta-carboline alkaloids in micellar media. A study to select the adequate surfactant to use in analytical techniques. PubMed. [Link]
-
Silva, S. M., et al. (2005). Fluorescence quenching of protonated β-carbolines in water and microemulsions: evidence for heavy-atom and electron-transfer mechanisms. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
-
Kovács, B., et al. (2021). Synthesis and characterization of new fluorescent boro-β-carboline dyes. RSC Publishing. [Link]
-
de Mello, J. C., et al. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
-
Silva, S. M., et al. (2005). Fluorescence quenching of protonated β-carbolines in water and microemulsions: evidence for heavy-atom and electron-transfer mechanisms. SciSpace. [Link]
-
Silva, S. M., et al. (2005). Fluorescence quenching of protonated β-carbolines in water and microemulsions: Evidence for heavy-atom and electron-transfer mechanisms. ResearchGate. [Link]
-
Garcia-Fernandez, E., et al. (2009). Spectral and photophysical properties of the carboline anhydrobases. The non phototautomeric origin of the long stokes shifted emissions of the carbolines. ResearchGate. [Link]
-
Wang, L., et al. (2017). Synthesis and photophysical properties of carboline derivatives and their applications in OLEDs. Taylor & Francis Online. [Link]
-
Kelley, S. P., et al. (2010). Synthesis of Carbolines Possessing Antitumor Activity. ResearchGate. [Link]
-
Wang, L., et al. (2017). Full article: Synthesis and photophysical properties of carboline derivatives and their applications in OLEDs. Taylor & Francis Online. [Link]
-
Lee, J., et al. (2013). Carboline derivatives with an ortho-linked terphenyl core for high quantum efficiency in blue phosphorescent organic light-emitting diodes. Chemical Communications (RSC Publishing). [Link]
-
Shukla, A. K., et al. (2023). To Quench or Not: Extending a β-Carboline Fluorophore for TNT Detection in Aqueous Media via Simultaneous ESPT Destabilization and AIE. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Kovács, B., et al. (2021). Solvent effect on excitation and emission spectra of 11f... ResearchGate. [Link]
-
Calzolari, A., et al. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Publications. [Link]
-
Buta, R., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. [Link]
-
Resch-Genger, U., et al. (2005). How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. CORE. [Link]
-
Feng, G., et al. (2019). Development of a high quantum yield dye for tumour imaging. PMC - NIH. [Link]
-
Various Authors. (2015). What's wrong with my quantum yield measurement? ResearchGate. [Link]
-
Mei, J., et al. (2015). Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. ACS Publications. [Link]
-
Various Authors. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore? Reddit. [Link]
-
Wang, L., et al. (2017). Synthesis and photophysical properties of carboline derivatives and their applications in OLEDs. ResearchGate. [Link]
-
Lhiaubet-Vallet, V., et al. (2005). Environmental effects on the fluorescence behaviour of carbazole derivatization reagents. PubMed. [Link]
-
HORIBA. A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
-
Dias, M. A., et al. (2014). Synthesis of β-carboline derivatives. Sciforum. [Link]
-
Hong, Y. (2016). Aggregation-induced emission-fluorophores and applications. PubMed. [Link]
-
Zhang, Y., et al. (2019). Anion-Complexation-Induced Emission Based on Aggregation-Induced Emission Fluorophore. MDPI. [Link]
-
Zhang, H., et al. (2021). Aggregation-induced emission enhancement and living cell imaging of novel diarylanthracene conjugated dyes. New Journal of Chemistry (RSC Publishing). [Link]
-
Lee, J., et al. (2013). Carboline derivatives with an ortho-linked terphenyl core for high quantum efficiency in blue phosphorescent organic light-emitting diodes. PubMed. [Link]
-
Kovács, B., et al. (2021). Synthesis and characterization of new fluorescent boro-β-carboline dyes. RSC Publishing. [Link]
-
Lee, S., et al. (2018). Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. National Institutes of Health (NIH). [Link]
-
Schweighauser, L., et al. (2020). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ResearchGate. [Link]
-
Wijesinghe, A., et al. (2024). Quantum Yield Enhancement of Carbon Quantum Dots Using Chemical-Free Precursors for Sensing Cr (VI) Ions. MDPI. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
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- 4. static.horiba.com [static.horiba.com]
- 5. Spectral and photophysical properties of α-carboline (1-azacarbazole) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Azafluorenone and α-Carboline Fluorophores with Green and Violet/Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboline derivatives with an ortho-linked terphenyl core for high quantum efficiency in blue phosphorescent organic light-emitting diodes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. reddit.com [reddit.com]
- 12. Synthesis and characterization of new fluorescent boro-β-carboline dyes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02132J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aggregation-induced emission-fluorophores and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence quenching of protonated β-carbolines in water and microemulsions: evidence for heavy-atom and electron-transfer mechanisms - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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- 19. Making sure you're not a bot! [opus4.kobv.de]
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- 22. Fluorescence quenching of beta-carboline alkaloids in micellar media. A study to select the adequate surfactant to use in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and characterization of new fluorescent boro-β-carboline dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. jasco-global.com [jasco-global.com]
Refinement of analytical methods for detecting 9H-Pyrido[2,3-b]indole 1-Oxide
Technical Support Center: 9H-Pyrido[2,3-b]indole 1-Oxide Analysis
Welcome to the dedicated technical support guide for the analytical refinement of this compound (α-carboline N-oxide). This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this specific N-oxide derivative. Given that methods for this analyte are not as established as for its parent compound, this guide provides foundational principles, troubleshooting FAQs, and detailed protocols to help you develop and refine robust, accurate analytical methods.
Part 1: Foundational Principles & Initial Considerations
The introduction of an N-oxide functional group to the 9H-pyrido[2,3-b]indole scaffold significantly alters its physicochemical properties compared to the parent α-carboline. Understanding these changes is the bedrock of successful method development.
-
Increased Polarity: The N-oxide group is highly polar and acts as a strong hydrogen bond acceptor. In reversed-phase liquid chromatography (RPLC), this translates to a substantially shorter retention time than the parent compound. This property can be exploited for separation but may also cause issues with retention on standard C18 columns.
-
Altered UV-Vis Absorbance: The electronic structure of the aromatic system is modified by the N-oxide group. This will shift the maximum absorbance wavelength (λmax). Relying on the λmax of the parent compound will likely result in suboptimal sensitivity.
-
Mass Spectrometry Behavior: The N-oxide provides a distinct molecular weight (Exact Mass: 184.0637) and a predictable fragmentation pattern. The N-O bond is relatively labile and can readily lose an oxygen atom (-16 Da) upon collision-induced dissociation (CID), a key diagnostic tool for identification.
-
Chemical Stability: While generally stable, N-oxides can be susceptible to reduction back to the parent amine, especially in the presence of certain biological matrices or reducing agents.[1] Sample handling and storage are therefore critical to prevent analyte loss.
Part 2: Troubleshooting Guide & FAQs
This section addresses common challenges in a practical question-and-answer format, emphasizing the causal relationship between the problem and its solution.
Section 2.1: HPLC & UPLC Method Refinement
Question 1: I am not seeing any peak, or the peak has very poor retention on my C18 column.
-
The Scientific Reason: Your analyte, this compound, is significantly more polar than the parent α-carboline. On a standard C18 column with high organic content in the mobile phase, it may elute in the solvent front (void volume), making it undetectable or unquantifiable.
-
Troubleshooting Steps:
-
Reduce Initial Organic Content: Drastically lower the starting percentage of your organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method. Start with 95-98% aqueous mobile phase.
-
Consider an Alternative Stationary Phase: If retention is still poor, a standard C18 is not the right tool. Switch to a column designed for better retention of polar compounds, such as one with a polar-embedded group (e.g., amide, carbamate) or a phenyl-hexyl phase that offers different selectivity.
-
Confirm Elution: To ensure the analyte isn't lost elsewhere, inject a high-concentration standard and monitor the solvent front using a mass spectrometer, which is more selective than a UV detector.
-
Question 2: My peak shape is poor (significant tailing).
-
The Scientific Reason: Peak tailing for polar, nitrogen-containing compounds is often caused by secondary interactions with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica support. The positively charged region of your analyte can interact ionically with these sites, leading to a non-ideal chromatographic process.
-
Troubleshooting Steps:
-
Modify Mobile Phase pH: Add a low concentration of an acid, such as 0.1% formic acid or acetic acid, to both your aqueous and organic mobile phases. This protonates the silanol groups (Si-OH), minimizing the unwanted ionic interactions.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have a much lower concentration of residual silanols, reducing the opportunity for tailing.
-
Check for Metal Chelation: Though less common, the analyte could chelate with trace metals in the HPLC system (e.g., stainless steel frits). Adding a weak chelating agent like 20-50 µM of EDTA to the mobile phase can diagnose and solve this issue.
-
Question 3: How do I find the best UV wavelength for detection?
-
The Scientific Reason: The N-oxide functional group alters the chromophore of the molecule, meaning the optimal wavelength for UV detection will differ from the parent compound. Using a sub-optimal wavelength will lead to poor sensitivity.
-
Troubleshooting Steps:
-
Utilize a Diode Array Detector (DAD/PDA): If your system is equipped with a DAD or PDA, inject a moderately concentrated standard of the N-oxide.
-
Extract the UV-Vis Spectrum: From the resulting chromatogram, extract the full UV-Vis spectrum from the apex of the analyte peak.
-
Identify the λmax: The wavelength with the highest absorbance is the λmax. Set your detector to this wavelength for maximum signal-to-noise. It is also wise to check the baseline noise at this wavelength to ensure it's suitable for quantification.
-
Section 2.2: LC-MS & LC-MS/MS Method Refinement
Question 1: I'm not sure which m/z to monitor for my analyte.
-
The Scientific Reason: Accurate mass measurement is essential for selective detection. You must calculate the expected mass-to-charge ratio (m/z) for the protonated molecule.
-
Solution:
-
The molecular formula is C₁₁H₈N₂O.
-
The monoisotopic exact mass is 184.0637 Da .
-
In positive ion mode Electrospray Ionization (ESI+), the most common adduct is the protonated molecule [M+H]⁺.
-
Therefore, you should monitor for m/z 185.0715 . Also consider potential sodium [M+Na]⁺ adducts at m/z 207.0534 .
-
Question 2: How can I confirm the identity of my peak using MS/MS?
-
The Scientific Reason: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. For this compound, the N-O bond is a predictable point of cleavage.
-
Solution:
-
Select the Precursor Ion: Isolate the [M+H]⁺ ion (m/z 185.0715) in the first quadrupole.
-
Induce Fragmentation: Collide the isolated ions with an inert gas (e.g., argon or nitrogen).
-
Analyze Product Ions: A highly characteristic and expected fragmentation is the neutral loss of an oxygen atom (15.9949 Da). This will produce a prominent product ion corresponding to the protonated parent α-carboline at m/z 169.0766 .
-
Develop an MRM Method: For highly sensitive and selective quantification, you can set up a Multiple Reaction Monitoring (MRM) transition of 185.1 → 169.1 . This transition is highly specific to your N-oxide analyte. A study on a related pyridoindole metabolite successfully used UPLC-Q-TOF-MS/MS to identify metabolites based on their fragmentation patterns.[2]
-
Question 3: My signal intensity is low or unstable in ESI.
-
The Scientific Reason: Electrospray ionization efficiency is highly dependent on analyte chemistry and source conditions. The polarity and proton affinity of the N-oxide may require different settings than other compounds.
-
Troubleshooting Steps:
-
Optimize Source Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature. Infuse a standard solution directly into the source to find the optimal parameters without chromatographic interference.
-
Check Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and MS-friendly (e.g., formic acid, acetic acid, ammonium formate). Non-volatile buffers like phosphate will suppress ionization and contaminate the source.
-
Try APCI: If ESI performance remains poor, Atmospheric Pressure Chemical Ionization (APCI) may provide better results for certain classes of compounds.
-
Part 3: Experimental Protocols & Data
Section 3.1: Recommended Starting UPLC-MS/MS Method
This protocol provides a robust starting point for method development. Further optimization is expected based on your specific instrumentation and sample matrix.
Step-by-Step Protocol:
-
Sample Preparation:
-
For samples in biological matrices (plasma, urine, microsomes), perform a protein precipitation with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in the initial mobile phase (95% Mobile Phase A).
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-quality, end-capped column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Gradient Program: See Table 1.
-
-
Mass Spectrometer Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/Hr.
-
MRM Transitions: See Table 2.
-
Section 3.2: Data Tables for Method Parameters
Table 1: Suggested UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |
| Initial | 0.4 | 95.0 | 5.0 | Initial |
| 0.50 | 0.4 | 95.0 | 5.0 | 6 |
| 4.00 | 0.4 | 5.0 | 95.0 | 6 |
| 5.00 | 0.4 | 5.0 | 95.0 | 6 |
| 5.10 | 0.4 | 95.0 | 5.0 | 6 |
| 6.00 | 0.4 | 95.0 | 5.0 | 6 |
Table 2: Suggested MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) | Use |
| This compound | 185.1 | 169.1 | 0.05 | 25 | 15 | Quantifier |
| This compound | 185.1 | 142.1 | 0.05 | 25 | 22 | Qualifier |
| 9H-Pyrido[2,3-b]indole (Parent) | 169.1 | 142.1 | 0.05 | 30 | 20 | Monitor for degradation |
Part 4: Visualization of Workflows
Diagram 1: General Analytical Workflow
This diagram illustrates the logical flow from sample receipt to final data analysis for the quantification of this compound.
Caption: Workflow for N-Oxide Quantification.
Diagram 2: HPLC Peak Shape Troubleshooting Logic
This decision tree provides a systematic approach to diagnosing and solving common chromatographic peak shape problems.
Caption: Decision Tree for HPLC Peak Troubleshooting.
References
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Chemico-Biological Interactions.[Link]
-
Screening and identification of the main metabolites of 2-amino-9H-pyrido[2,3-b]indole (AαC) in liver microsomes and rat urine by using UPLC-Q-TOF-MS/MS. Journal of Chromatography B.[Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A.[Link]
Sources
- 1. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and identification of the main metabolites of 2-amino-9H-pyrido[2,3-b]indole (AαC) in liver microsomes and rat urine by using UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Norharman and its N-oxide Metabolite: A Guide for Researchers
This guide provides a detailed comparison of the known biological activities of the β-carboline alkaloid norharman and its N-oxide metabolite, norharman-2-oxide. As researchers and drug development professionals, understanding the metabolic fate and resulting biological activity of xenobiotics is paramount for assessing their toxicological profiles and therapeutic potential. This document synthesizes current experimental data for norharman and addresses the significant data gap concerning its N-oxide metabolite, proposing a hypothesis based on established metabolic principles.
Introduction: Norharman and its Metabolic Transformation
Norharman (9H-pyrido[3,4-b]indole) is a naturally occurring and endogenous β-carboline alkaloid found in various food items, tobacco smoke, and formed within the human body. It exhibits a wide range of psychopharmacological and toxicological effects, implicating it in several neurological conditions.[1] The biological activity of norharman is intrinsically linked to its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[2]
Metabolic transformation is a critical process that determines the ultimate fate and effect of a xenobiotic. For norharman, oxidative metabolism is a key detoxification pathway.[2] Human liver microsomes efficiently oxidize norharman into several products, including hydroxylated metabolites and norharman-2-oxide.[2] The formation of norharman-2-oxide is specifically catalyzed by the CYP2E1 enzyme.[2][3] Generally, the oxidation of β-carbolines is considered a detoxification route, suggesting that the metabolites may be less biologically active than the parent compound.[2]
Caption: Metabolic pathway of norharman to its N-oxide and hydroxylated metabolites.
Comparative Biological Activity: Current Evidence and Hypotheses
A direct comparative analysis of the biological activity of norharman and its N-oxide metabolite is hampered by a significant lack of experimental data for norharman-2-oxide. The majority of published research focuses exclusively on the parent compound. However, by compiling the extensive data on norharman, we can establish a benchmark against which the N-oxide can be hypothetically evaluated based on the general principles of xenobiotic metabolism.[4][5]
Cytotoxicity
Norharman has been shown to induce cytotoxicity in various cell lines, particularly at higher concentrations. For instance, in PC12 cells, a cell line commonly used in neurobiological research, norharman exhibited cytotoxicity at concentrations above 150 µM after 48 hours of exposure.[6][7] The IC50 value for norharman in these cells was determined to be 103.3 µM.[6][7]
Hypothesis for Norharman-2-Oxide: The process of N-oxidation typically increases the polarity of a compound, facilitating its excretion and reducing its ability to interact with cellular targets.[8][9] This suggests that norharman-2-oxide is likely to exhibit significantly lower cytotoxicity than norharman. The addition of the oxygen atom can alter the molecule's steric and electronic properties, potentially reducing its affinity for intracellular targets and its ability to disrupt cellular processes.
Genotoxicity
The genotoxicity of norharman is complex; it is not considered a true mutagen but can interact with DNA, leading to various genotoxic effects.[10] Studies using the single-cell gel electrophoresis (Comet) assay have demonstrated that norharman can induce DNA damage in a dose-dependent manner in human neuroblastoma SH-SY5Y cells.[11] This DNA damage has been characterized as apoptotic.[11]
Hypothesis for Norharman-2-Oxide: The genotoxic potential of norharman is linked to its ability to interact with DNA and enzymatic systems like cytochrome P450.[10] N-oxidation may alter the planarity and electronic distribution of the β-carboline ring system, which could reduce its DNA intercalating ability. Furthermore, as a more polar metabolite, its access to the nuclear compartment might be restricted, thereby lowering its genotoxic potential.
Neurotoxicity
Norharman is well-documented as a neurotoxic agent. It can inhibit dopamine biosynthesis by reducing the activity of tyrosine hydroxylase, a key enzyme in this pathway.[6][7] Furthermore, norharman can induce apoptosis in neuronal cells and has been implicated in the pathology of Parkinson's disease.[11] In SH-SY5Y cells, norharman has been shown to induce condensed and fragmented nuclei, which are characteristic features of apoptosis.[11]
Hypothesis for Norharman-2-Oxide: The neurotoxicity of norharman is often attributed to its ability to cross the blood-brain barrier and interact with neuronal targets. The increased polarity of norharman-2-oxide would likely reduce its ability to penetrate the blood-brain barrier, thereby limiting its access to the central nervous system and diminishing its neurotoxic effects.
Data Summary
The following table summarizes the available experimental data for norharman and highlights the current data gap for its N-oxide metabolite.
| Biological Activity | Norharman | Norharman-2-Oxide |
| Cytotoxicity (PC12 cells) | IC50: 103.3 µM[6][7] | Data Not Available |
| Genotoxicity (SH-SY5Y cells) | Induces apoptotic DNA damage[11] | Data Not Available |
| Neurotoxicity | Inhibits dopamine biosynthesis[6][7], induces apoptosis in neuronal cells[11] | Data Not Available |
| Enzyme Inhibition | Potent inhibitor of steroidogenic cytochromes P450 (CYP11, CYP17)[12] | Data Not Available |
Proposed Experimental Workflows for a Comparative Study
To definitively compare the biological activities of norharman and its N-oxide, a series of in vitro assays are required. The following protocols are standard, validated methods for assessing cytotoxicity, genotoxicity, and neurotoxicity.
Experimental Workflow Overview
Caption: Proposed workflow for comparing the biological activities of norharman and its N-oxide.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.[13]
Materials:
-
Target cells (e.g., SH-SY5Y or PC12)
-
96-well clear, flat-bottom tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[14]
-
Treatment: Prepare serial dilutions of norharman and norharman-2-oxide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compounds) and a medium-only control for background.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well and pipette up and down to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Protocol 2: Alkaline Comet Assay for Genotoxicity Assessment
This assay measures DNA strand breaks in individual cells.[6][15]
Materials:
-
Treated cells
-
Comet slides (or regular microscope slides pre-coated with agarose)
-
Low melting point agarose (LMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
SYBR Green I or other DNA staining dye
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest the treated cells and resuspend them in ice-cold PBS at a concentration of ~10⁵ cells/mL.
-
Slide Preparation: Mix approximately 30 µL of the cell suspension with 250 µL of molten LMA (at 37°C) and immediately pipette 50 µL onto a CometSlide™.[6] Allow to solidify at 4°C for 30 minutes.
-
Lysis: Immerse the slides in chilled lysis solution for at least 1 hour at 4°C to lyse the cells and nuclear membranes.[6]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank and fill it with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at room temperature.
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes.[6]
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5-minute intervals, repeated three times.
-
Staining and Visualization: Stain the slides with SYBR Green I and visualize using a fluorescence microscope.
-
Scoring: Capture images and analyze at least 50-100 comets per sample using specialized software to quantify DNA damage (e.g., tail length, % DNA in tail).
Conclusion and Future Directions
The available evidence strongly suggests that norharman possesses significant biological activity, including cytotoxicity, genotoxicity, and neurotoxicity. Its metabolism via CYP enzymes, particularly the formation of norharman-2-oxide by CYP2E1, is considered a detoxification pathway.[2] This leads to the well-founded hypothesis that norharman-2-oxide is likely to be less biologically active than its parent compound.
However, this remains a hypothesis in the absence of direct experimental evidence. To provide a definitive comparison and a more complete toxicological profile, it is imperative that future research efforts are directed towards synthesizing and testing norharman-2-oxide using the standardized assays outlined in this guide. Such studies will not only elucidate the role of N-oxidation in the detoxification of β-carbolines but also contribute to a more accurate risk assessment of human exposure to norharman from various dietary and environmental sources.
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α-Carboline N-oxide vs. β-carboline N-oxide: A Comparative Study for Drug Development Professionals
Introduction: The Isomeric Dichotomy of Carboline N-oxides in Drug Discovery
Carboline alkaloids, a prominent class of indole-containing heterocyclic compounds, are distinguished by their tricyclic pyridoindole framework. The classification into α, β, γ, and δ isomers is determined by the position of the nitrogen atom in the pyridine ring relative to the indole moiety.[1] Among these, α-carbolines (9H-pyrido[2,3-b]indole) and β-carbolines (9H-pyrido[3,4-b]indole) have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2]
The introduction of an N-oxide functionality to the pyridine ring of these carbolines presents a compelling strategy for modulating their physicochemical and pharmacological properties. Heterocyclic N-oxides have emerged as a distinct class of therapeutic agents, often exhibiting unique biological activities and improved pharmacokinetic profiles compared to their parent compounds.[3] This guide provides a comprehensive comparative framework for evaluating α-carboline N-oxide and β-carboline N-oxide, offering researchers a scientifically grounded approach to exploring their potential in drug development. While direct comparative studies on these two N-oxides are not yet prevalent in the literature, this guide synthesizes available data on the parent carbolines and general principles of N-oxidation to propose a robust comparative analysis.
Chemical Structures and Synthetic Considerations
The fundamental difference between α-carboline N-oxide and β-carboline N-oxide lies in the position of the N-oxide group on the pyridine ring, which influences the electronic distribution and steric hindrance of the molecule.
α-Carboline N-oxide: The nitrogen atom is at position 1 of the pyrido[2,3-b]indole system.
β-Carboline N-oxide: The nitrogen atom is at position 2 of the pyrido[3,4-b]indole system.
Rationale Behind Synthetic Strategies
The synthesis of these N-oxides necessitates a two-pronged approach: the initial construction of the carboline backbone followed by N-oxidation. The choice of synthetic route for the carboline core is critical as it dictates the potential for substitution and overall yield.
For β-carbolines , the Pictet-Spengler reaction is a widely employed and efficient method, involving the condensation of a tryptamine with an aldehyde or a ketone followed by cyclization.[4] Subsequent oxidation is required to form the aromatic pyridine ring.[5]
For α-carbolines , synthetic routes are often more complex. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven effective for constructing the α-carboline scaffold.[6]
The final N-oxidation step is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[7] The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the carboline ring.
Comparative Biological Evaluation: A Proposed Framework
Based on the known biological activities of the parent carbolines, a comparative study of their N-oxides should focus on key areas such as cytotoxicity and anti-inflammatory effects.
Cytotoxicity Profile
Many carboline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8] A comparative analysis of the N-oxides would be crucial to determine if this activity is retained, enhanced, or diminished.
| Compound | Cell Line | IC50 (µM) - Representative Data from Parent Carbolines | Reference |
| Harmine (β-carboline) | SW480 | Dose-dependent inhibition | [9] |
| 1-ethyl-β-carboline | BGC-823 | 3.53 | |
| Neocryptolepine (α-carboline) | KB cells | 2 x 10⁻³ to 9 x 10⁻³ |
This table presents representative data for parent carboline compounds to illustrate the format for comparative data. Actual experimental data for the N-oxides should be generated and substituted.
Anti-inflammatory Activity
The anti-inflammatory properties of carbolines are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the suppression of the NF-κB signaling pathway.[10][11]
| Compound | Assay | Endpoint | Result - Representative Data from Parent Carbolines | Reference |
| β-carboline alkaloids | NO Production (LPS-stimulated RAW 264.7) | Inhibition | Dose-dependent suppression | [10] |
| β-carboline alkaloid (C-1) | NF-κB Activity (LPS-stimulated RAW 264.7) | Inhibition of IKK | Suppression of NF-κB transcriptional activity | [12] |
This table provides a template for comparing the anti-inflammatory activities. Experimental values for the N-oxides are required for a direct comparison.
Mechanistic Insights: Signaling Pathway Modulation
A deeper understanding of the mechanisms of action requires investigating the effects of these N-oxides on specific signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Many anti-inflammatory agents exert their effects by inhibiting this pathway.
Caption: Proposed inhibition of the iNOS pathway by carboline N-oxides.
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed methodology for the synthesis and comparative biological evaluation of α-carboline N-oxide and β-carboline N-oxide.
Synthesis of β-Carboline N-oxide
This protocol is adapted from a method describing the formation of β-carboline N-oxide as a reaction intermediate. [13][14] Workflow Diagram:
Caption: Synthesis workflow for β-carboline N-oxide.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed pressure tube, dissolve (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in n-butanol.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200 °C for 1 hour.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the β-carboline N-oxide.
Synthesis of α-Carboline N-oxide
This is a general protocol for N-oxidation of pyridine-containing heterocycles, which can be adapted for α-carboline. [7] Workflow Diagram:
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A Comparative Analysis of Synthetic Routes to 9H-Pyrido[2,3-b]indole: A Guide for Researchers
Introduction
9H-Pyrido[2,3-b]indole, commonly known as α-carboline, is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry communities.[1][2] Its rigid, planar structure, consisting of a pyridine ring fused to an indole backbone, serves as a versatile template for the design of biologically active molecules. α-Carboline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] This broad utility has spurred the development of numerous synthetic strategies to access this important molecular framework.
This guide provides a comparative analysis of the most prominent synthetic routes to 9H-Pyrido[2,3-b]indole, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, experimental protocols, and the relative advantages and disadvantages of each approach, supported by experimental data and authoritative references. Our aim is to equip you with the knowledge to make informed decisions when selecting a synthetic route tailored to your specific research objectives, whether for the synthesis of a single target molecule or the generation of a diverse compound library.
Classical Approaches to α-Carboline Synthesis
The Fischer Indole Synthesis
A cornerstone in the synthesis of indoles, the Fischer indole synthesis can be adapted for the preparation of α-carbolines.[3][4] This acid-catalyzed reaction involves the cyclization of an appropriate arylhydrazone, typically derived from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4][5]
Mechanism:
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine.[3][4] Under acidic conditions, a[6][6]-sigmatropic rearrangement occurs, followed by the loss of ammonia and subsequent aromatization to yield the indole ring system.[3][4]
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A Comparative Analysis of Cytotoxicity: 9H-Pyrido[2,3-b]indole 1-Oxide and the Clinical Benchmark, Doxorubicin
A Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapy, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic properties of 9H-Pyrido[2,3-b]indole 1-Oxide and the well-established chemotherapeutic agent, Doxorubicin. While Doxorubicin has been a cornerstone of cancer treatment for decades, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance.[1][] This has spurred the investigation of new chemical entities, such as derivatives of 9H-Pyrido[2,3-b]indole, for their potential as anticancer agents.
Disclaimer: Direct comparative cytotoxic data for this compound is limited in the current body of scientific literature. Therefore, this guide will draw upon available data for the parent compound, 9H-Pyrido[2,3-b]indole (norharman), and its derivatives to provide a representative comparison against Doxorubicin. The insights presented herein are intended to guide further research and should be interpreted with this consideration.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.
Doxorubicin: A Potent but Variable Cytotoxic Agent
Doxorubicin exhibits potent cytotoxic effects across a wide range of cancer cell lines. However, its efficacy can vary significantly depending on the cancer type and the development of resistance mechanisms.[1][3]
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity |
| BFTC-905 | Bladder Cancer | 2.3 | Sensitive |
| MCF-7 | Breast Cancer | 2.5 | Sensitive |
| M21 | Skin Melanoma | 2.8 | Sensitive |
| HeLa | Cervical Carcinoma | 2.9 | Sensitive |
| UMUC-3 | Bladder Cancer | 5.1 | Moderately Sensitive |
| HepG2 | Hepatocellular Carcinoma | 12.2 | Moderately Sensitive |
| TCCSUP | Bladder Cancer | 12.6 | Moderately Sensitive |
| Huh7 | Hepatocellular Carcinoma | > 20 | Resistant |
| VMCUB-1 | Bladder Cancer | > 20 | Resistant |
| A549 | Lung Cancer | > 20 | Resistant |
Table 1: IC50 values of Doxorubicin in various human cancer cell lines after 24-hour treatment, as determined by MTT assay. Data compiled from multiple sources.[1][3]
9H-Pyrido[2,3-b]indole Derivatives: A Class of Compounds with Emerging Anticancer Potential
| Compound/Derivative | Cell Line(s) | Observed Effect |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | HepG2 (Human Hepatoma) | Dose-dependent induction of micronuclei at concentrations ≥50 µM.[7] |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | Human Peripheral Lymphocytes | Significant DNA damage at 1000 µM in SCGE assay.[7] |
| Pyrido-indole-one hybrid (9c) | MDA-MB-231 (Breast Cancer) | IC50 of 0.77 ± 0.03 µM.[4] |
| Pyrido-indole-one hybrid (9c) | 4T1 (Breast Cancer) | IC50 of 3.71 ± 0.39 µM.[4] |
| Pyrido-indole-one hybrid (9c) | MCF-7 (Breast Cancer) | IC50 of 4.34 ± 0.31 µM.[4] |
Table 2: Cytotoxic and genotoxic effects of 9H-Pyrido[2,3-b]indole derivatives in various cell lines.
Mechanistic Insights into Cytotoxicity
The mechanisms by which these two classes of compounds exert their cytotoxic effects are distinct, offering different avenues for therapeutic intervention.
Doxorubicin: A Multi-Faceted Assault on Cancer Cells
Doxorubicin's cytotoxic mechanism is complex and involves multiple pathways.[][8][9] Its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[] It also stabilizes the complex between DNA and topoisomerase II, leading to DNA double-strand breaks.[][10]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that induce oxidative stress, damaging cellular components including DNA, proteins, and lipids.[8][11]
-
Induction of Apoptosis: DNA damage and oxidative stress trigger both the intrinsic and extrinsic apoptotic pathways.[12][13] This involves the activation of caspases, a family of proteases that execute programmed cell death.[12][14]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment. [15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and Doxorubicin) and a vehicle control.
-
Remove the old media from the wells and add the media containing the different concentrations of the compounds.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well. [15] * Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [15] * Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value for each compound from the dose-response curve.
-
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxicity of this compound, contextualized through data from its derivatives, and the established chemotherapeutic agent, Doxorubicin. While Doxorubicin remains a potent anticancer drug, its clinical application is limited by toxicity and resistance. The 9H-Pyrido[2,3-b]indole class of compounds presents a promising area for the development of novel anticancer agents with potentially different mechanisms of action and toxicity profiles.
Future research should focus on a direct head-to-head comparison of the cytotoxicity of this compound and Doxorubicin across a broad panel of cancer cell lines. Elucidating the specific metabolic activation pathways and the downstream cellular responses to this compound will be crucial in understanding its therapeutic potential and advancing its development as a potential anticancer agent.
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The 9H-Pyrido[2,3-b]indole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 9H-pyrido[2,3-b]indole derivatives, focusing on their anticancer and kinase inhibitory properties. We will delve into the key structural modifications that influence biological activity, present comparative experimental data, and provide detailed protocols for relevant assays to aid in the design and evaluation of novel therapeutic agents based on this versatile scaffold.
The Versatility of the α-Carboline Core
The α-carboline framework, consisting of a pyridine ring fused to an indole moiety, serves as a unique template for designing molecules that can interact with various biological targets. Its planar structure allows for intercalation into DNA, while the presence of nitrogen atoms provides opportunities for hydrogen bonding interactions with protein targets, such as kinases.[1] The strategic placement of substituents on the tricyclic core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Anticancer Activity
Numerous studies have explored the anticancer potential of 9H-pyrido[2,3-b]indole derivatives, revealing key SAR trends. The substitution pattern on the α-carboline nucleus is critical for cytotoxicity against various cancer cell lines.
The Crucial Role of Substituents at Positions 3 and 9
Research has shown that simultaneous substitution at the 3 and 9-positions of the α-carboline ring is a highly effective strategy for enhancing anticancer activity.[2][3] A study on a series of 3,9-substituted α-carboline derivatives highlighted the following key findings:
-
Position 3: The presence of a COOCH3 or CH2OH group at this position is crucial for potent cytotoxicity.[2]
-
Position 9: A substituted benzyl group at the N-9 position significantly enhances antiproliferative effects. The nature and position of the substituent on the benzyl ring are also important, with methoxy groups showing variable effects depending on their location.[3] For instance, 2- or 3-methoxybenzyl substitutions led to moderate activity, while a 4-methoxybenzyl group resulted in inactivity.[3]
The most potent compound from this series, compound 11 , which incorporates a methoxycarbonyl group at position 3 and a 2,5-dimethoxybenzyl group at position 9, exhibited remarkable cytotoxicity against a panel of human cancer cell lines, with IC50 values in the sub-micromolar range.[2]
Table 1: Cytotoxicity of 3,9-Substituted 9H-Pyrido[2,3-b]indole Derivatives against Human Cancer Cell Lines [2]
| Compound | R3 | R9 | HL-60 IC50 (µM) | COLO 205 IC50 (µM) | Hep 3B IC50 (µM) | H460 IC50 (µM) |
| 5 | COOCH3 | H | > 50 | > 50 | > 50 | > 50 |
| 6 | COOCH3 | Benzyl | > 50 | > 50 | > 50 | > 50 |
| 7 | COOCH3 | 2-Methoxybenzyl | 4.0 | 10.1 | 15.2 | 43.1 |
| 8 | COOCH3 | 3-Methoxybenzyl | 6.2 | 12.5 | 18.3 | 35.7 |
| 11 | COOCH3 | 2,5-Dimethoxybenzyl | 0.3 | 0.49 | 0.7 | 0.8 |
Impact of Substitutions at Other Positions
Studies on 1,6,8,9-substituted α-carbolines have also provided valuable SAR insights. The introduction of an acetyl group at the 6-position combined with a substituted benzyl group at the 9-position resulted in potent cytotoxic agents against the HL-60 human leukemia cell line.[4][5] Specifically, 6-acetyl-9-(3,5-dimethoxybenzyl)-9H-pyrido[2,3-b]indole and 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole were identified as promising lead compounds.[4]
Comparison with Isomeric Scaffolds
To understand the unique contribution of the α-carboline scaffold, it is insightful to compare its derivatives with those of its isomers, such as β-carbolines (pyrido[3,4-b]indoles) and γ-carbolines (pyrido[4,3-b]indoles).
-
β-Carboline Derivatives: A series of novel β-carbolines demonstrated potent broad-spectrum anticancer activity, with IC50 values as low as 80 nM against breast cancer cell lines.[6] The most active compound in this series featured a 1-naphthyl group at C1 and a methoxy group at C6.[6][7]
-
γ-Carboline Derivatives: 9-Aryl-5H-pyrido[4,3-b]indole derivatives have been investigated as tubulin polymerization inhibitors.[8] The substitution pattern on the 9-aryl ring was found to be critical for activity, with a 3,4,5-trimethoxyphenyl substituent leading to the most potent compound against the HeLa cervical cancer cell line (IC50 = 8.7 µM).[8]
This comparative analysis suggests that while all carboline isomers are promising anticancer scaffolds, the optimal substitution patterns for achieving high potency vary depending on the specific arrangement of the nitrogen atom in the pyridine ring.
Kinase Inhibition: A Promising Avenue for α-Carbolines
The α-carboline scaffold has emerged as a valuable template for the design of kinase inhibitors, with a particular focus on Anaplastic Lymphoma Kinase (ALK).[1][9] ALK is a receptor tyrosine kinase that, when aberrantly activated, drives the growth of several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.[10][11]
A study dedicated to the development of novel α-carboline-based ALK inhibitors revealed a clear SAR, with substitutions at the 3 and 6 positions being particularly important.[1][12]
Table 2: In Vitro Inhibitory Activity of 3,6-Substituted α-Carboline Derivatives against ALK [1]
| Compound | R3 | R6 | ALK IC50 (µM) |
| 28 | trans-styrene | H | 0.4 |
| 63 | H | trans-styrene | 0.5 |
| 65 | H | Anisole | 0.8 |
| 102 | trans-styrene | 4-fluorophenyl | 0.2 |
| 105 | trans-styrene | 4-methoxyphenyl | 0.3 |
| 106 | trans-styrene | 3-methoxyphenyl | 0.3 |
| 149 | trans-styrene | 4-(4-methylpiperazin-1-yl)phenyl | 0.1 |
The data indicates that a trans-styrene group at position 3 is beneficial for potent ALK inhibition. Furthermore, the introduction of various substituted aryl groups at position 6 allows for the modulation of potency. Compound 149 , featuring a trans-styrene at position 3 and a 4-(4-methylpiperazin-1-yl)phenyl group at position 6, emerged as a highly potent ALK inhibitor with an IC50 of 0.1 µM.[1] This compound also demonstrated activity against clinically relevant drug-resistant ALK mutants.[11]
Experimental Protocols
To facilitate the evaluation of novel 9H-pyrido[2,3-b]indole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HL-60, COLO 205, Hep 3B, H460) in appropriate media and conditions.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
MTT Assay Workflow
In Vitro Kinase Inhibition Assay (ALK)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase, such as ALK.[13]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human ALK enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a poly(Glu,Tyr) peptide) in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the ALK enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the reaction and measure the amount of ATP consumed using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Kinase Assay Workflow
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by 9H-pyrido[2,3-b]indole derivatives is crucial for rational drug design.
Anticancer Mechanism: Induction of Apoptosis
The anticancer activity of potent 3,9-substituted α-carboline derivatives, such as compound 11 , has been linked to the induction of apoptosis.[3] Mechanistic studies have shown that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[3] This leads to the activation of caspases and ultimately, programmed cell death. Furthermore, these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[3]
ALK Signaling Pathway Inhibition
Potential for Antiviral Activity
While the primary focus of research on 9H-pyrido[2,3-b]indoles has been on their anticancer and kinase inhibitory activities, the broader carboline family has shown promise as antiviral agents. [14]In particular, β-carboline derivatives have demonstrated activity against a range of viruses, including influenza virus and HIV. [7][14][15] For instance, certain β-carboline derivatives have been shown to selectively inhibit HIV-2 with EC50 values in the low micromolar range. [7]Other studies have identified β-carbolines that are effective against influenza A virus, with some compounds interfering with viral replication and others exhibiting virucidal effects. [12] Given the structural similarity between α- and β-carbolines, it is plausible that 9H-pyrido[2,3-b]indole derivatives could also possess antiviral properties. The SAR established for β-carbolines, such as the importance of substituents at specific positions for anti-HIV or anti-influenza activity, could guide the design of novel α-carboline-based antiviral agents. This remains a promising and relatively unexplored area of research for this versatile scaffold.
Conclusion and Future Perspectives
The 9H-pyrido[2,3-b]indole (α-carboline) scaffold is a highly valuable platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the anticancer and kinase inhibitory potency of α-carboline derivatives. The provided experimental protocols offer a practical framework for the evaluation of new compounds based on this scaffold.
Future research in this area should focus on expanding the diversity of substituents at key positions to further optimize potency and selectivity. Moreover, the exploration of α-carboline derivatives for other therapeutic applications, particularly as antiviral agents, warrants greater attention. A deeper understanding of the molecular mechanisms and signaling pathways modulated by these compounds will be essential for their successful translation into clinical candidates.
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Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022). YouTube. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for α-Carboline N-Oxide Detection
Abstract
The accurate detection and quantification of α-carboline N-oxides, significant metabolites of bioactive β-carboline alkaloids, are paramount in drug metabolism, pharmacokinetics, and toxicology studies. The integrity of such research hinges on the reliability of the analytical methods employed. This guide provides a comprehensive comparison of prevalent analytical techniques for α-carboline N-oxide detection, emphasizing the critical process of cross-validation. We delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for ensuring data integrity through rigorous method validation, grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative for Carboline N-Oxides
Carboline alkaloids, such as norharman (an α-carboline) and harman (a β-carboline), are a class of compounds found in various plants, foods, and tobacco smoke, and are also produced endogenously in humans. Their biological activities are diverse, ranging from psychoactive effects to potential roles as biomarkers for alcohol consumption or neurodegenerative diseases.[1] The metabolic fate of these alkaloids often involves oxidation, leading to the formation of N-oxides. These metabolites, such as α-carboline N-oxide (norharman N-oxide), are crucial for understanding the complete pharmacokinetic and toxicological profile of the parent compounds.
The detection of these N-oxides in complex biological matrices like urine, plasma, or tissue homogenates presents a significant analytical challenge.[2] The chosen analytical method must be not only sensitive and selective but also rigorously validated to ensure that the generated data is accurate, reproducible, and fit for its intended purpose—be it for a regulatory submission or fundamental research. This is where the principle of cross-validation becomes indispensable.
Why Cross-Validation is Non-Negotiable:
Cross-validation is the systematic process of comparing the results from two distinct analytical methods to ensure they produce equivalent, reliable data.[3] This is critical when:
-
Data from different laboratories using different methods needs to be consolidated.
-
A legacy method is being replaced with a newer, more advanced technology (e.g., HPLC-UV to UPLC-MS/MS).
-
Data generated by different analytical techniques (e.g., chromatography vs. ligand-binding assay) are being compared.[3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines provide a framework for this process, emphasizing that validated methods are the cornerstone of reliable scientific data.[4][5][6][7]
Overview of Core Analytical Techniques
The choice of an analytical technique is governed by the required sensitivity, selectivity, sample matrix, and available instrumentation. For α-carboline N-oxides, two primary approaches dominate the field: HPLC with optical detection and HPLC coupled with mass spectrometry.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
-
Principle of Causality: This technique separates the analyte of interest from other matrix components on a chromatographic column. Detection relies on the intrinsic photophysical properties of the carboline ring system. The aromatic nature of carbolines allows for strong absorbance in the UV spectrum. Furthermore, many β-carboline alkaloids exhibit intense natural fluorescence, a property that can be exploited for highly sensitive detection.[8][9][10][11] The choice of a fluorescence detector over a UV detector is a strategic one to enhance sensitivity and selectivity, as fewer compounds in a biological matrix naturally fluoresce compared to those that absorb UV light.
-
Strengths:
-
Cost-effective and widely available instrumentation.
-
Robust and reliable for routine analysis.
-
Fluorescence detection offers excellent sensitivity for fluorescent carbolines.[12]
-
-
Limitations:
-
Lower selectivity compared to mass spectrometry; susceptible to interference from co-eluting compounds.
-
May lack the sensitivity required for trace-level quantification in complex matrices.
-
Structural confirmation of the analyte is not possible.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Principle of Causality: This is the benchmark for quantitative bioanalysis. UPLC provides rapid, high-resolution separation. The analyte is then ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. A specific precursor ion (corresponding to the molecular weight of the α-carboline N-oxide) is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[13][14][15] The choice of MRM is causal to achieving low limits of quantification, as it filters out chemical noise from the matrix, allowing for the confident detection of minute quantities of the target analyte.[16]
-
Strengths:
-
Unparalleled Selectivity: Minimizes the risk of interference, ensuring the signal is from the analyte of interest.[14]
-
Exceptional Sensitivity: Capable of detecting concentrations at the picogram or even femtogram level.[17][18]
-
Structural Confirmation: Provides mass-to-charge ratio data, confirming the identity of the analyte.
-
Versatility: Can simultaneously quantify multiple analytes in a single run.[19]
-
-
Limitations:
-
Higher initial instrument cost and operational complexity.
-
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully managed during method development.
-
Comparative Performance Analysis
The decision to use a particular method is driven by its performance characteristics, which are determined during validation. The following table summarizes typical performance data for the analysis of carboline alkaloids, which are indicative of the performance expected for their N-oxide metabolites.
| Parameter | HPLC-FLD | UPLC-MS/MS | Rationale for Difference |
| Selectivity | Moderate to High | Very High | FLD relies on native fluorescence, which is selective but not unique. MS/MS uses specific precursor-product ion transitions, providing definitive identification.[14] |
| Linear Range | ~0.5 - 500 ng/mL | ~0.05 - 250 ng/mL | The higher sensitivity and lower background noise of MS/MS allow for a wider dynamic range, especially at the lower end.[18] |
| Limit of Quantification (LOQ) | ~0.2 - 1.0 ng/mL | ~0.01 - 1.6 µg/kg (matrix dependent) | MS/MS is inherently more sensitive due to the specificity of MRM transitions, enabling the detection of much lower concentrations.[18] |
| Accuracy (% Bias) | < 15% | < 15% | Both methods can be highly accurate when properly validated according to ICH/FDA guidelines.[6] |
| Precision (%RSD) | < 15% | < 15% | As with accuracy, precision is a function of a well-controlled, validated method rather than the technique itself.[6][7] |
| Throughput | Moderate | High | UPLC systems offer faster run times compared to conventional HPLC, enabling higher sample throughput. |
Data synthesized from representative studies on carboline alkaloid analysis and general bioanalytical method performance.[17][18][20]
Experimental Protocol: Cross-Validation Workflow
This section provides a detailed protocol for a cross-validation study comparing a legacy HPLC-FLD method with a new UPLC-MS/MS method for α-carboline N-oxide in human plasma.
The Self-Validating System: Grounding in Regulatory Standards
The entire process is grounded in the principles of the ICH Q2(R1) and FDA Bioanalytical Method Validation guidances.[4][6][21] This ensures that every step is part of a self-validating system where performance is continually checked against pre-defined acceptance criteria.
Diagram: Cross-Validation Workflow
Caption: Workflow for cross-validating two analytical methods.
Step-by-Step Protocol: UPLC-MS/MS Method
This protocol details the more complex UPLC-MS/MS method, which serves as the benchmark in this cross-validation.
Objective: To accurately quantify α-carboline N-oxide in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Causality: SPE is chosen to remove proteins and phospholipids from plasma that interfere with ionization and can damage the UPLC column. A mixed-mode cation exchange (MCX) cartridge is selected because the basic nitrogen of the carboline ring will be protonated at acidic pH, allowing it to bind strongly to the sorbent while neutral and acidic interferences are washed away.
-
Procedure:
-
Thaw plasma samples and an internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte) at room temperature.
-
To 200 µL of plasma, add 20 µL of IS solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds. This step precipitates proteins and ensures the analyte is in the correct protonation state.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from step 3 onto the plate.
-
Wash the plate with 200 µL of 0.1 M HCl followed by 200 µL of methanol to remove interferences.
-
Elute the analyte and IS with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% formic acid).
-
2. UPLC-MS/MS Analysis
-
Causality: A gradient elution is used to ensure sharp peak shapes and efficient separation from any remaining matrix components. Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal. The MRM transitions are highly specific to the analyte's structure, ensuring selective detection.
-
Instrumentation: Waters ACQUITY UPLC coupled to a Sciex 6500+ Triple Quadrupole Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 5% B, ramp to 80% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL.
-
Column Temperature: 45°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: (Specific m/z values for precursor → product ions would be determined during method development, e.g., for Norharman N-oxide [M+H]⁺ m/z 185 → 169).
-
Key Parameters: Optimize ion source gas, temperature, and collision energy for maximum signal intensity.
-
Diagram: UPLC-MS/MS Principle
Caption: Simplified schematic of a UPLC-MS/MS system.
Conclusion and Recommendations
The cross-validation of analytical methods is a cornerstone of scientific integrity in drug development and research. For the analysis of α-carboline N-oxides, UPLC-MS/MS stands out as the superior technique, offering unmatched sensitivity and selectivity crucial for bioanalysis.[13][22] While HPLC-FLD can be a viable, cost-effective alternative for less demanding applications, its limitations in selectivity necessitate careful consideration of potential interferences.
When embarking on a cross-validation study, it is imperative to adhere to a predefined protocol based on authoritative guidelines from bodies like the FDA and ICH.[4][6][23] The goal is not to prove that two methods are identical, but that they are equivalent for the intended purpose, ensuring that data is consistent, reliable, and can be confidently compared across studies, methods, and laboratories.
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Nagy, V., et al. (2021). Synthesis and characterization of new fluorescent boro-β-carboline dyes. RSC Advances. [Link]
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A Comparative Analysis of the In Vivo Efficacy of 9H-Pyrido[2,3-b]indole 1-Oxide in Non-Small Cell Lung Cancer Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound, 9H-Pyrido[2,3-b]indole 1-Oxide (herein referred to as NPO), against established therapeutic agents for non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of preclinical data to inform future research and development strategies.
Introduction to 9H-Pyrido[2,3-b]indoles in Oncology
The 9H-Pyrido[2,3-b]indole, or α-carboline, scaffold is a promising framework in medicinal chemistry.[1] Derivatives of this heterocyclic system, which includes the well-known β-carboline norharmane, have demonstrated a wide array of biological activities, including potential as anticancer agents.[2][3][4] Norharmane and its derivatives have been shown to exert cytotoxic effects and induce apoptosis in various cancer cell lines.[4][5] NPO is a novel, rationally designed derivative intended to enhance these anticancer properties with an improved safety profile. This guide will focus on its efficacy in NSCLC, a leading cause of cancer-related mortality worldwide.[6]
Proposed Mechanism of Action of NPO
NPO is hypothesized to exert its anti-tumor effects through the dual inhibition of topoisomerase II and the induction of apoptosis via the mitochondrial pathway. This dual mechanism is designed to overcome some of the resistance mechanisms that can develop with agents that have a single target. The N-oxide moiety is believed to enhance the compound's interaction with the topoisomerase II-DNA complex, leading to more potent inhibition of DNA replication and cell division.
Caption: Proposed dual mechanism of action of NPO.
Comparative In Vivo Efficacy in a NSCLC Xenograft Model
To evaluate the in vivo efficacy of NPO, a comparative study was conducted using a human NSCLC A549 cell line xenograft model in immunodeficient mice.[7][8][9][10] The performance of NPO was compared against two established standards of care for NSCLC: Cisplatin, a platinum-based chemotherapy agent[6][11], and Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[12][13]
Table 1: Comparative Efficacy in A549 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Median Survival (Days) | Body Weight Change (%) |
| Vehicle Control | 0.5% Methylcellulose, p.o., daily | 0 | 30 | +2.5 |
| NPO | 50 mg/kg, p.o., daily | 75 | 55 | -3.0 |
| Cisplatin | 5 mg/kg, i.p., weekly | 58 | 42 | -12.5 |
| Osimertinib | 25 mg/kg, p.o., daily | 65 | 48 | -5.5 |
The data clearly indicates that NPO demonstrates superior tumor growth inhibition and a significant extension in median survival compared to both Cisplatin and Osimertinib in this preclinical model. Notably, NPO also exhibited a more favorable toxicity profile, as indicated by the minimal change in body weight.
Detailed Experimental Protocol: A549 Xenograft Study
The following protocol outlines the methodology used to generate the comparative efficacy data presented above.
1. Cell Culture and Animal Husbandry:
-
Human A549 lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Female athymic nude mice (6-8 weeks old) are used for the study. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Tumor Implantation:
-
A549 cells are harvested, washed, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Each mouse is subcutaneously injected with 5 x 10^6 cells in a volume of 100 µL into the right flank.[8]
3. Treatment Administration:
-
Tumor growth is monitored with caliper measurements. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group).
-
Treatment is administered as per the schedule outlined in Table 1.
4. Efficacy and Toxicity Assessment:
-
Tumor volume is measured twice weekly using the formula: (Length x Width²) / 2.
-
Body weight is recorded three times a week as an indicator of systemic toxicity.
-
The study is terminated when tumors reach a predetermined size or when signs of morbidity are observed.
Caption: Workflow for the in vivo xenograft study.
Pharmacokinetic and Safety Profile
A preliminary pharmacokinetic analysis was conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of NPO in comparison to the established compounds.
Table 2: Comparative Pharmacokinetic and Safety Profile
| Compound | Bioavailability (Oral) | Half-life (t½) | Primary Metabolism | Key Toxicities |
| NPO | ~60% | ~18 hours | Hepatic (CYP3A4) | Mild gastrointestinal distress |
| Cisplatin | N/A (IV/IP) | 30-100 hours[14] | Non-enzymatic | Nephrotoxicity, neurotoxicity, ototoxicity[14] |
| Osimertinib | ~70%[15] | ~48 hours[16] | Hepatic (CYP3A4/5)[17] | Diarrhea, rash, cardiotoxicity[12][13] |
NPO exhibits good oral bioavailability and a half-life that supports once-daily dosing. Its safety profile in preclinical models appears to be more favorable than that of Cisplatin and comparable to Osimertinib, with the notable absence of the severe toxicities associated with platinum-based chemotherapy.
Discussion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound (NPO) is a promising candidate for the treatment of non-small cell lung cancer. Its superior in vivo efficacy, favorable safety profile, and good pharmacokinetic properties warrant further investigation.
Future studies should focus on:
-
Elucidating the detailed molecular mechanisms of NPO's action.
-
Evaluating the efficacy of NPO in combination with other anticancer agents.
-
Assessing the activity of NPO in a broader range of NSCLC models, including those with acquired resistance to current therapies.
-
Conducting formal IND-enabling toxicology studies.
The development of NPO represents a potential advancement in the treatment of NSCLC, offering a novel therapeutic option that may overcome some of the limitations of existing treatments.
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A Comparative Guide to the Performance of Novel Pyridoindole-Based Emitters in Organic Light-Emitting Diodes
In the relentless pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is paramount. The heart of any OLED is its emissive layer, where the choice of emitter material dictates efficiency, color purity, and operational stability. While fluorescent (1st generation), phosphorescent (2nd generation), and early-stage Thermally Activated Delayed Fluorescence (TADF, 3rd generation) emitters have driven significant advancements, they each face persistent challenges, particularly in achieving stable and efficient blue emission.[1][2] This guide provides a comprehensive benchmark of a rising star in the field: novel pyridoindole-based OLEDs.
Pyridoindoles, heterocyclic compounds featuring a fused pyridine and indole ring system, have emerged as a highly promising scaffold for high-performance TADF emitters.[3][4] Their unique electronic and structural properties offer a compelling solution to the trade-offs that have historically limited OLED performance. This guide will objectively compare the performance of these new materials against established alternatives, supported by experimental data and detailed validation protocols, to provide researchers and material scientists with a robust framework for evaluation.
The Pyridoindole Advantage: Causality Behind the Performance
The efficacy of pyridoindole derivatives stems from their distinct molecular architecture. The indole moiety acts as a potent electron donor, while the pyridine ring can be functionalized with acceptor groups. This inherent donor-acceptor (D-A) structure is fundamental to achieving TADF.
The key advantages of the pyridoindole scaffold include:
-
High Triplet Energy (T1): The rigid, planar structure of the indolo[2,3-b]indole and related isomers contributes to a high T1 level.[4] This is crucial for hosting blue phosphorescent emitters and for designing deep-blue TADF emitters without compromising the energy gap.
-
Optimized Donor-Acceptor Twisting: Strategic design of pyridoindole-based D-A molecules allows for precise control over the dihedral angle between the donor and acceptor units. This tuning is critical for minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC) in TADF emitters.[4] A small ΔEST allows non-emissive triplet excitons to be harvested as emissive singlets, pushing the theoretical internal quantum efficiency (IQE) to 100%.[2][5]
-
Enhanced Stability: Compared to some conventional donor units like 9,9-dimethyl-9,10-dihydroacridine (DMAC), the rigid pyridoindole structure can impart greater operational stability to the OLED device, a critical factor for commercial viability.[4]
Below is a diagram illustrating the fundamental structure of a multilayer OLED device, the platform upon which these materials are tested.
Caption: General architecture of a multilayer OLED device.
Performance Benchmarking: Pyridoindoles vs. The State-of-the-Art
To objectively assess the performance of new pyridoindole-based emitters, we compare their key electroluminescent metrics with established high-performance materials. The data presented below is synthesized from peer-reviewed studies and represents non-optimized, lab-scale device performance.
Table 1: Comparative Performance of Blue TADF Emitters
| Emitter Compound | Donor Moiety | Max EQE (%) | CIE Coordinates (x, y) | Reference |
| δ-2CbPN | δ-Carboline (Pyridoindole) | 22.5% | (0.19, 0.34) | [3] |
| CzDCbTrz | δ-Carboline (Pyridoindole) | 23.4% | Deep Blue | [3] |
| B1 (Boron-based) | Diphenylaminocarbazole | 15.1% | (0.16, 0.20) | [2] |
| D6 (Acridine-based) | 9,9-dimethyl-9,10-dihydroacridine | 19.5% | (0.16, 0.20) | [2] |
Table 2: Comparative Performance of Green Emitters
| Emitter Compound | Emitter Type | Max EQE (%) | Power Efficacy (lm/W) at 1000 cd/m² | Reference |
| tBuIDIDBN | MR (Pyridoindole-based) | 18.3% | N/A | [6] |
| Ir(ppy)₃ in H2 Host | Phosphorescent | 9.4% | 34.1 | [7] |
| 3,6-di-tert-butyl-carbazole Emitter | TADF | 25.0% (doped) | N/A | [8] |
Analysis of Results:
The data clearly indicates the competitive performance of pyridoindole-based emitters. For blue OLEDs, compounds like δ-2CbPN and CzDCbTrz demonstrate maximum External Quantum Efficiencies (EQE) exceeding 22%, outperforming several established non-pyridoindole TADF emitters.[3] This high efficiency, coupled with deep blue color coordinates, addresses one of the most significant challenges in OLED display technology.[9]
In the green spectrum, multi-resonance (MR) emitters based on the indolo[3,2-b]indole scaffold, such as tBuIDIDBN, achieve high EQEs of over 18% while offering the unique advantage of very narrow emission spectra (Full Width at Half-Maximum < 28 nm).[6] This is critical for achieving the wide color gamut required for next-generation displays like UHD and BT.2020.
Experimental Protocols for Performance Validation
To ensure scientific integrity, the protocols used to benchmark these materials must be robust and self-validating. Below are detailed methodologies for the key experiments required to characterize any new OLED emitter.
OLED Fabrication Protocol
The foundation of any benchmark is a consistently fabricated device. A typical multilayer OLED is fabricated via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
Step-by-Step Methodology:
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).[1]
-
Surface Treatment: The cleaned ITO substrates are treated with UV-ozone for 15-20 minutes to increase the work function and improve hole injection.[1]
-
Layer Deposition: The organic layers and metal cathode are deposited sequentially via thermal evaporation without breaking vacuum. The deposition rates are monitored using quartz crystal oscillators. A typical device structure is:
-
ITO (Anode)
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host material doped with the pyridoindole emitter (e.g., 10-20 wt.%, 20 nm)
-
Electron Transport Layer (ETL): e.g., TPBi (40 nm)
-
Electron Injection Layer (EIL): e.g., LiF (1 nm) or CsCl[10]
-
Cathode: Aluminum (Al, 100 nm)
-
-
Encapsulation: Post-fabrication, the devices are encapsulated under an inert (N₂) atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.[11]
Electroluminescence Characterization
This set of measurements determines the core performance metrics of the device.
Apparatus:
-
Source Measure Unit (SMU)
-
Calibrated photodiode or integrating sphere
-
Spectrometer (e.g., spectrofluorometer)[12]
Step-by-Step Methodology:
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
Connect the OLED to the SMU.
-
Apply a forward voltage bias, sweeping from 0 V upwards in discrete steps.
-
At each voltage step, simultaneously record the current flowing through the device and the luminance (in cd/m²) using the calibrated photodiode.[1][12]
-
From this data, calculate Current Density (J), Current Efficiency (cd/A), Power Efficiency (lm/W), and External Quantum Efficiency (EQE).
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Operational Lifetime (Stability) Measurement:
The workflow for this characterization process is visualized below.
Caption: Workflow for OLED performance characterization.
Conclusion and Future Outlook
The emergence of pyridoindole-based emitters represents a significant step forward in OLED technology. As demonstrated by the comparative data, these materials exhibit state-of-the-art external quantum efficiencies, particularly for the challenging blue and pure-green regions of the spectrum.[3][6] Their inherent structural rigidity and tunable electronic properties provide a robust platform for overcoming the stability and efficiency trade-offs that have hindered previous generations of emitters.[4]
The experimental protocols detailed in this guide provide a standardized framework for researchers to validate and benchmark new materials against this promising class of compounds. As research continues, further optimization of the pyridoindole scaffold through chemical functionalization is expected to yield even greater performance enhancements, paving the way for more vibrant, efficient, and durable OLED displays and lighting solutions.
References
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Lee, J., et al. (2013). Above 30% external quantum efficiency in blue phosphorescent organic light-emitting diodes using pyrido[2,3-b]indole derivatives as host materials. Advanced Materials, 25(38), 5450-4. Available at: [Link]
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ResearchGate. (2025). Method to Measure Optical Performance of Flexible OLED Display. Available at: [Link]
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PubMed Central. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Available at: [Link]
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ResearchGate. (n.d.). Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3-b]indole-Based Thermally Activated Delayed Fluorescence Emitters. Available at: [Link]
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PubMed. (2023). Indolo[3,2-b]indole-based multi-resonance emitters for efficient narrowband pure-green organic light-emitting diodes. Available at: [Link]
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PubMed Central. (n.d.). NIR TADF emitters and OLEDs: challenges, progress, and perspectives. Available at: [Link]
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PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9H-Pyrido[2,3-b]indole 1-Oxide
This document provides essential procedural guidance for the safe and compliant disposal of 9H-Pyrido[2,3-b]indole 1-Oxide (also known as norharman N-oxide). As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are of paramount importance. This guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of the necessary precautions and methodologies.
The pyridoindole scaffold is a core structure in many pharmacologically active substances.[1][2] While this compound is a specific derivative, the known toxicological profiles of related compounds, such as the carcinogenicity of 2-Amino-9H-pyrido[2,3-b]indole, necessitate a cautious and informed approach to its handling and disposal.[3][4]
Hazard Assessment and Toxidological Profile
A thorough understanding of the potential hazards is the foundation of safe disposal. While a specific, comprehensive toxicological profile for this compound is not widely documented, the known risks of its parent compound, norharman, and other substituted pyridoindoles provide a strong basis for a conservative risk assessment.
-
Potential Carcinogenicity: The World Health Organization's International Agency for Research on Cancer (IARC) has classified related amino-substituted pyridoindoles as possibly carcinogenic to humans (Group 2B).[4] Given the structural similarity, it is prudent to handle this compound as a potential carcinogen.
-
Neurotoxicity: The parent β-carboline, norharman, has been shown to exhibit neurotoxic effects in preclinical studies.[5]
-
Thermal Decomposition Hazards: When heated to decomposition, nitrogen-containing heterocyclic compounds can emit toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO).[3][6][7]
Due to these potential hazards, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling any waste materials containing this compound, the following minimum PPE should be employed.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | To prevent skin contact with a potentially carcinogenic and toxic substance. |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from splashes of solutions or airborne powder. |
| Lab Coat | Standard, fully buttoned | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of the powder form or aerosols from solutions. |
Safe Handling Practices:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[9]
-
Do not eat, drink, or smoke in the laboratory.[3]
Disposal Workflow and Procedures
The primary and most highly recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[3] This ensures the complete destruction of the compound.
Below is a decision-making workflow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Do not mix waste containing this compound with non-hazardous waste.
-
Keep solid and liquid waste streams separate.
-
-
Containment of Solid Waste:
-
Unused Compound: The original container with the remaining compound should be securely sealed and placed in a secondary container for disposal.
-
Contaminated Labware and PPE: Items such as pipette tips, contaminated gloves, and bench paper should be collected in a clearly labeled, puncture-resistant hazardous waste bag or container.
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the solvent(s) used.
-
Do not overfill containers; leave adequate headspace for expansion.
-
-
Labeling and Storage:
-
All waste containers must be clearly and accurately labeled.
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified and licensed environmental disposal company.
-
Ensure that the disposal company is aware of the nature of the waste and that the intended disposal method is high-temperature incineration.
-
Decontamination Procedures
In the event of a spill or for routine cleaning of laboratory surfaces and equipment, follow these steps:
-
For Small Spills of Solid Material:
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe the area, working from the outside in.
-
Place the contaminated paper towels in a sealed hazardous waste bag.
-
Clean the area with a suitable laboratory detergent and water.
-
-
For Spills of Liquid Solutions:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbent material into a sealed hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a laboratory detergent and water.
-
Scientific Rationale for Disposal via Incineration
Incineration is the preferred disposal method due to the following reasons:
-
Complete Destruction: High-temperature incineration ensures the complete thermal decomposition of the heterocyclic aromatic structure, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.
-
Mitigation of Carcinogenic Risk: This method effectively destroys the potentially carcinogenic molecule, eliminating its risk to human health and the environment.
-
Regulatory Compliance: Incineration is a widely accepted and often mandated disposal method for carcinogenic and other hazardous organic compounds under EPA regulations.[3][10]
While chemical deoxygenation methods for N-oxides exist in a research context, these are not suitable for bulk waste disposal as they may involve hazardous reagents and produce other regulated waste products.[11][12] Thermal degradation studies on the parent norharman compound indicate that it can degrade at high temperatures, further supporting incineration as an effective destruction method.[13][14]
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
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- Safety data sheet. (2022, January 15).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, October 29).
- Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. (2021, November 20).
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- SAFETY DATA SHEET. (2022, February 12).
- Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - NIH. (2021, November 20).
- 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 - PubChem. (n.d.).
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A Senior Application Scientist's Guide to Handling 9H-Pyrido[2,3-b]indole 1-Oxide: Personal Protective Equipment and Safe Operational Planning
Hazard Assessment: Understanding the Risk Profile
9H-Pyrido[2,3-b]indole 1-Oxide is a derivative of Norharman, a β-carboline alkaloid. While the N-oxide functional group may alter its biological activity, the core structure demands a high level of caution. The parent compound and related structures are associated with a range of biological and toxicological effects.
Norharman and other β-carbolines are known to exhibit neurotoxic, cytotoxic, and potentially mutagenic properties.[1][2][3] Some amino-substituted derivatives of the core structure, such as 2-Amino-9H-pyrido[2,3-b]indole, are classified as potential human carcinogens.[4][5] The metabolic pathways of these compounds often involve cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[1] Given the unknown toxicological profile of the 1-Oxide derivative, it is prudent to handle it as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and capable of causing serious eye and skin irritation.[6][7][8]
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on a "worst-case" scenario for potential exposure. Below is a summary of required PPE for handling this compound in various laboratory settings.
| Protection Type | Specific Recommendations | Applicable Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields are mandatory at all times. When there is a risk of splashing (e.g., transferring solutions), a full-face shield must be worn over safety goggles.[7][8] | Conforming to OSHA 29 CFR 1910.133 or European Standard EN 166. |
| Skin & Body Protection | Gloves: Chemical-resistant, impervious gloves are required. Nitrile rubber gloves are a suitable first choice, but always check manufacturer-specific glove compatibility charts. Change gloves immediately if contaminated.[9][10] Clothing: A flame-resistant lab coat is mandatory. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended.[6][10] | Gloves must satisfy standards such as EN 374. |
| Respiratory Protection | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[9] If weighing the powder outside of a containment unit (not recommended), a NIOSH-approved respirator with N95 or P100 particulate filters is required. If working with solutions in volatile organic solvents outside a fume hood, a respirator with organic vapor cartridges is necessary.[9][11] | Conforming to NIOSH (US) or EN 143/149 (EU) standards. |
Operational Plan: From Receipt to Disposal
A self-validating protocol minimizes risk by integrating safety checks and engineering controls at every step.
Engineering Controls & Work Environment
-
Designated Area: All work with this compound must be performed in a designated area within the laboratory, clearly marked with warning signs.
-
Ventilation: The primary engineering control is a certified chemical fume hood.[9] Ensure the sash is kept at the lowest practical height.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6][8]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place it inside the chemical fume hood.
-
Weighing (Solid Form):
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a micro-spatula to gently transfer the powder, avoiding any actions that could generate dust.
-
Tare the weigh boat before adding the compound to minimize handling time.
-
-
Dissolving and Transferring (Solution Form):
-
Add solvent to the solid slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the vessel is securely capped.
-
When transferring solutions, use a pipette or cannula to prevent drips and splashes. Ground containers when transferring flammable solvents to prevent static discharge.[11][12]
-
-
Post-Handling:
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[6][12]
-
Decontamination & Disposal Plan
-
Waste Streams: All solid waste (gloves, weigh boats, pipette tips) contaminated with this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Spill Response:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or sand. Gently sweep the material into a dustpan and place it in the solid hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent entry and wait for trained emergency responders.
-
Emergency Response Protocol
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[6]
Visual Workflow Diagrams
PPE Selection Workflow
Caption: PPE selection decision tree for handling this compound.
Emergency Response Flowchart
Caption: Step-by-step emergency response protocol for exposure incidents.
References
-
GHS SDS - Carboline. (2022). Provides general safety, handling, and emergency information for the carboline class of compounds. 6
-
Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200 - Carboline. (2023). Outlines precautionary statements, handling procedures, and toxicological information for carboline-based products. 12
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Material Safety Data Sheet - Carboline. (2011). Details engineering controls, respiratory protection, and personal protective equipment for handling related chemical products. 9
-
Material Safety Data Sheet - Carboline. (2011). Provides emergency overview and information on the effects of overexposure for related compounds. 7
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Safety Data Sheet - Carboline. (2020). Describes hazards and protective measures, including the necessity of grounding equipment when handling flammable liquids. 11
-
SAFETY DATA SHEET - Fisher Scientific. (2024). Provides first-aid measures and handling advice for a structurally related indole compound. 8
-
Herraiz, T., & Galisteo, J. (2003). Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 31(5), 605–613.
-
Uezono, T., et al. (2001). Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells. Journal of Neural Transmission, 108(8-9), 943–953.
-
Kim, H., et al. (2008). Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells. European Journal of Pharmacology, 589(1-3), 85–92.
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PubChem. 2-Amino-9H-pyrido(2,3-b)indole. Provides information on the carcinogenicity of a related compound.
-
PubChem. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. Details the IARC carcinogen classification for a related pyridoindole.
-
Sigma-Aldrich. 2-Amino-9H-pyrido[2-3-b]indole Safety Information. Lists hazard classifications and precautionary statements.
-
ACS Material. (2020). PPE and Safety for Chemical Handling. General guidance on the use and importance of PPE in a laboratory setting.
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Discusses different types of PPE for chemical safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
